Product packaging for 1,4,2-Dioxazole(Cat. No.:CAS No. 289-02-1)

1,4,2-Dioxazole

Cat. No.: B14750496
CAS No.: 289-02-1
M. Wt: 73.05 g/mol
InChI Key: ZWEGOVJVJZJDQJ-UHFFFAOYSA-N
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Description

1,4,2-Dioxazole is a useful research compound. Its molecular formula is C2H3NO2 and its molecular weight is 73.05 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3NO2 B14750496 1,4,2-Dioxazole CAS No. 289-02-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

289-02-1

Molecular Formula

C2H3NO2

Molecular Weight

73.05 g/mol

IUPAC Name

1,4,2-dioxazole

InChI

InChI=1S/C2H3NO2/c1-3-5-2-4-1/h1H,2H2

InChI Key

ZWEGOVJVJZJDQJ-UHFFFAOYSA-N

Canonical SMILES

C1OC=NO1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 1,4,2-Dioxazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the fundamental chemical properties of 1,4,2-dioxazole and its derivatives, targeting researchers, scientists, and professionals in drug development. The document details the structure, reactivity, synthesis, and spectroscopic characterization of this heterocyclic compound class.

Core Chemical Structure and Properties

This compound is a five-membered heterocyclic compound containing two oxygen atoms and one nitrogen atom. The parent, unsubstituted this compound is a less common scaffold compared to its substituted derivatives, which have garnered significant interest in synthetic and medicinal chemistry. The core structure's stability and reactivity are highly influenced by the nature and position of its substituents.

Physicochemical Properties of this compound Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1,4,2-Dioxazol-5-one-C₂HNO₃87.03Not availableNot available
3-Phenyl-1,4,2-dioxazol-5-one19226-36-9C₈H₅NO₃163.1363-65[1]Not available
5,5-Diethyl-3-phenyl-1,4,2-dioxazole62284-01-9C₁₂H₁₅NO₂205.25Not availableNot available
5,5-Dimethyl-3-phenyl-1,4,2-dioxazole13715-50-9C₁₀H₁₁NO₂177.20Not availableNot available

Reactivity and Stability

Substituted 1,4,2-dioxazoles, particularly 1,4,2-dioxazol-5-ones, are known for their thermal and photochemical reactivity. They serve as valuable precursors to acyl nitrenes, which are highly reactive intermediates in organic synthesis.

Thermal and Photochemical Decomposition

1,4,2-Dioxazol-5-ones undergo thermal or photochemical decomposition to release carbon dioxide and generate an acyl nitrene intermediate.[2][3] This intermediate can then undergo various reactions, such as Curtius-type rearrangement to form isocyanates.[2][4] The thermal stability of dioxazolones is notably higher than that of acyl azides, making them safer alternatives for the generation of acyl nitrenes.[5][6]

G Dioxazolone 1,4,2-Dioxazol-5-one Heat_Light Heat (Δ) or Light (hν) Dioxazolone->Heat_Light AcylNitrene Acyl Nitrene Intermediate Heat_Light->AcylNitrene CO2 CO₂ AcylNitrene->CO2 + Isocyanate Isocyanate AcylNitrene->Isocyanate Rearrangement Curtius-type Rearrangement

Caption: Thermal or photochemical decomposition of 1,4,2-dioxazol-5-one.
Reactions with Nucleophiles and Electrophiles

The reactivity of the this compound ring with nucleophiles and electrophiles is dependent on the substituents present. The ring itself is relatively electron-rich, but the presence of electron-withdrawing groups can activate it towards nucleophilic attack.

Synthesis of this compound Derivatives

Several synthetic routes to this compound derivatives have been developed, often starting from hydroxamic acids or their precursors.

Synthesis from Hydroxamic Acids

A common method for the synthesis of 1,4,2-dioxazol-5-ones involves the cyclization of hydroxamic acids with a carbonyl source, such as phosgene or N,N'-carbonyldiimidazole (CDI).[2]

G HydroxamicAcid Hydroxamic Acid (R-CO-NHOH) Dioxazolone 3-R-1,4,2-Dioxazol-5-one HydroxamicAcid->Dioxazolone CDI N,N'-Carbonyldiimidazole (CDI) CDI->Dioxazolone + Imidazole Imidazole Dioxazolone->Imidazole + 2

Caption: Synthesis of 1,4,2-dioxazol-5-ones from hydroxamic acids.
One-Pot Synthesis from Acyl Chlorides

A more efficient, one-pot synthesis of 3-(hetero-)aryl-1,4,2-dioxazol-5-ones has been developed using commercially available acyl chlorides, hydroxylamine hydrochloride, and CDI.[7][8] This method avoids the isolation of the intermediate hydroxamic acid.[7][8]

G cluster_reactants Reactants AcylChloride Acyl Chloride Intermediate Hydroxamic Acid (in situ) AcylChloride->Intermediate HydroxylamineHCl Hydroxylamine Hydrochloride HydroxylamineHCl->Intermediate Triethylamine Triethylamine Triethylamine->Intermediate CDI CDI Product 3-Aryl-1,4,2-dioxazol-5-one CDI->Product Intermediate->Product

Caption: One-pot synthesis of 3-aryl-1,4,2-dioxazol-5-ones.
Gold-Catalyzed Synthesis of Oxazoles using 1,4,2-Dioxazoles

1,4,2-Dioxazoles can act as efficient N-acyl nitrene equivalents in gold-catalyzed reactions. For instance, the reaction of ynamides with 1,4,2-dioxazoles in the presence of a gold catalyst provides a novel route to highly functionalized oxazoles.[9][10][11]

G Ynamide Ynamide IminoGoldCarbene α-Imino Gold-Carbene Intermediate Ynamide->IminoGoldCarbene Dioxazole This compound Dioxazole->IminoGoldCarbene GoldCatalyst Gold Catalyst (e.g., IPrAuNTf₂) GoldCatalyst->IminoGoldCarbene Oxazole Functionalized Oxazole IminoGoldCarbene->Oxazole Ketone Ketone IminoGoldCarbene->Ketone +

Caption: Gold-catalyzed synthesis of oxazoles from ynamides and 1,4,2-dioxazoles.

Experimental Protocols

General Synthesis of 3-Phenyl-1,4,2-dioxazol-5-one[1][5]

Materials:

  • Benzohydroxamic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Ethyl acetate

  • 1 N HCl solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve benzohydroxamic acid (1.0 eq) in ethyl acetate.

  • Add N,N'-carbonyldiimidazole (1.0-1.2 eq) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature for 1 hour.

  • Quench the reaction by adding 1 N HCl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization.

General Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard spectrometer (e.g., 400 MHz). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Chemical shifts are reported in ppm relative to the solvent peak.

4.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between salt plates (e.g., NaCl).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

4.2.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, gas chromatography).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Safety and Handling

Substituted 1,4,2-dioxazoles should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. As with many organic compounds, they may be flammable and should be kept away from ignition sources.[12][13][14][15] Some derivatives may be irritants, and direct contact with skin and eyes should be avoided.[12][13] For specific handling and disposal procedures, refer to the Safety Data Sheet (SDS) of the particular compound.

References

An In-depth Technical Guide to 1,4,2-Dioxazole: Structure and IUPAC Nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4,2-dioxazole ring system is a five-membered heterocycle containing two oxygen atoms and one nitrogen atom. This scaffold is of growing interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives, including antiprotozoal and potential anticancer properties. This technical guide provides a comprehensive overview of the core structure of this compound, a detailed explanation of its IUPAC nomenclature based on the Hantzsch-Widman system, and a summary of key physicochemical properties of representative derivatives. Furthermore, a detailed experimental protocol for the synthesis of a key 1,4,2-dioxazol-5-one derivative is presented, along with a discussion of the potential mechanism of action of this class of compounds.

Core Structure and IUPAC Nomenclature of this compound

The fundamental structure of this compound is a five-membered ring with the heteroatoms arranged as depicted below. The numbering of the ring atoms follows the standard IUPAC rules for heterocyclic compounds, starting with the oxygen atom at position 1, proceeding towards the nitrogen atom to give it the lowest possible number.

this compound Structure with Atom Numbering

Figure 1. Chemical structure of the parent this compound ring with IUPAC-compliant atom numbering.

The systematic naming of this compound and its derivatives is governed by the Hantzsch-Widman nomenclature system for heterocyclic compounds.[1] This system utilizes prefixes to denote the heteroatoms and a stem to indicate the ring size and degree of saturation.

The logical breakdown of the IUPAC name "this compound" is as follows:

IUPAC_Nomenclature cluster_prefix Heteroatom Prefixes cluster_stem Ring Properties cluster_locants Positional Locants cluster_final_name Final IUPAC Name Oxa Oxa (Oxygen) This compound This compound Oxa->this compound 'di' for two 'oxa' Aza Aza (Nitrogen) Aza->this compound ole '-ole' (Five-membered unsaturated ring) ole->this compound 1,4,2 1,4,2 1,4,2->Oxa Position of first Oxygen 1,4,2->Aza Position of Nitrogen Mechanism_of_Action_Workflow cluster_compound Compound cluster_parasite Parasite cluster_effects Cellular Effects cluster_outcome Outcome Dioxazole This compound Derivative Parasite Protozoan Parasite (e.g., E. histolytica) Dioxazole->Parasite Treatment Enzyme_Inhibition Enzyme Inhibition Parasite->Enzyme_Inhibition Potential Target Oxidative_Stress Oxidative Stress Parasite->Oxidative_Stress Potential Effect DNA_Damage DNA Damage Parasite->DNA_Damage Potential Effect Apoptosis Parasite Apoptosis / Cell Death Enzyme_Inhibition->Apoptosis Oxidative_Stress->Apoptosis DNA_Damage->Apoptosis

References

The Genesis of a Heterocycle: A Technical Guide to the Discovery and Historical Synthesis of 1,4,2-Dioxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and historical synthesis of the 1,4,2-dioxazole core has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the origins of this unique heterocyclic scaffold, from its theoretical underpinnings to the development of key synthetic methodologies that have enabled its exploration in various scientific domains.

The this compound ring, a five-membered heterocycle containing one nitrogen and two oxygen atoms, represents a unique structural motif with potential applications in medicinal chemistry and materials science. This guide provides an in-depth examination of the pivotal moments in its history, offering a structured overview of the synthetic strategies that have evolved over time.

Early Explorations and the First Definitive Syntheses

While the conceptual origins of many heterocyclic systems can be traced back to the foundational work of chemists like Arthur Rudolf Hantzsch and Alfred Werner in the late 19th century, the first documented, practical synthesis of a this compound derivative appears to have been reported in 1977 by Heindel and his colleagues. Their work described a novel approach involving the addition of hydroxamic acids to acetylene esters, paving the way for the systematic investigation of this class of compounds.[1]

Prior to this, the synthesis of related heterocyclic systems, such as various oxadiazole isomers, was more extensively studied. The synthesis of 1,2,4-oxadiazol-5-imines and their derivatives, for instance, has a history rooted in dipolar cycloaddition reactions.

Key Synthetic Methodologies: A Chronological Perspective

Since its initial synthesis, several key methodologies have emerged for the construction of the this compound ring. This guide provides detailed experimental protocols for the most significant of these, allowing for their replication and adaptation in modern research settings.

Addition of Hydroxamic Acids to Acetylenic Esters (Heindel et al., 1977)

This seminal method laid the groundwork for this compound chemistry. The reaction proceeds via the nucleophilic addition of a hydroxamic acid to an activated alkyne, typically an acetylene dicarboxylate, followed by an intramolecular cyclization.

Experimental Protocol:

A solution of the respective hydroxamic acid in an appropriate solvent (e.g., dioxane or ethanol) is treated with an equimolar amount of an acetylenic ester. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The product, a substituted this compound, often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.

Table 1: Synthesis of 3-Substituted 5,5-Bis(methoxycarbonyl)-1,4,2-dioxazoles

3-Substituent (R)Hydroxamic AcidAcetylenic EsterSolventReaction Time (h)Yield (%)
PhenylBenzohydroxamic acidDimethyl acetylenedicarboxylateDioxane2475
4-Chlorophenyl4-Chlorobenzohydroxamic acidDimethyl acetylenedicarboxylateDioxane2482
4-Methylphenyl4-Methylbenzohydroxamic acidDimethyl acetylenedicarboxylateDioxane2478
2-Furyl2-Furohydroxamic acidDimethyl acetylenedicarboxylateEthanol1265
Gold-Catalyzed Regioselective [3+2] Cycloaddition of Ynamides (Chen et al., 2016)

A more contemporary and highly efficient method for the synthesis of functionalized oxazoles, which can be conceptually extended to dioxazoles, involves a gold-catalyzed reaction. In this approach, 1,4,2-dioxazoles can act as N-acyl nitrene equivalents that react with ynamides.[2] This methodology offers excellent regioselectivity and functional group tolerance under mild reaction conditions.[2]

Experimental Protocol:

To a solution of the ynamide and the this compound derivative in a suitable solvent (e.g., dichloroethane), a catalytic amount of a gold(I) complex, such as (IPr)AuNTf2, is added. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Table 2: Gold-Catalyzed Synthesis of Functionalized Oxazoles from Ynamides and 1,4,2-Dioxazoles

Ynamide Substituent (R1)Dioxazole Substituent (R2)Gold CatalystSolventTemperature (°C)Yield (%)
4-MethylphenylPhenyl(IPr)AuNTf2DCE2592
Phenyl4-Chlorophenyl(IPr)AuNTf2DCE2588
CyclohexylPhenyl(IPr)AuNTf2DCE2575
Benzyl4-Methoxyphenyl(IPr)AuNTf2DCE2590
Synthesis via Nitrosocarbonyl Intermediates

Another approach to the this compound skeleton involves the in-situ generation of nitrosocarbonyl compounds, which can then undergo cycloaddition reactions. For example, the oxidation of hydroxamic acids can produce nitrosocarbonyl intermediates that react with electron-rich alkenes or dienes. A specific example is the reaction of these intermediates with 2,5-dimethylfuran, which yields 3-substituted-5-methyl-5-(cis-3-oxobutenyl)-1,4,2-dioxazoles.[3] This reaction is believed to proceed through an initial Diels-Alder adduct.[3]

Logical Workflow and Reaction Mechanisms

To visually represent the synthetic pathways and logical relationships discussed, the following diagrams have been generated using the DOT language.

heindel_synthesis hydroxamic_acid Hydroxamic Acid (R-CO-NHOH) intermediate Addition Intermediate hydroxamic_acid->intermediate Nucleophilic Addition acetylene_ester Acetylenic Ester (R'OOC-C≡C-COOR') acetylene_ester->intermediate dioxazole This compound Derivative intermediate->dioxazole Intramolecular Cyclization

Caption: Synthetic pathway for 1,4,2-dioxazoles via addition of hydroxamic acids to acetylenic esters.

gold_catalyzed_synthesis ynamide Ynamide activated_ynamide Gold-Activated Ynamide ynamide->activated_ynamide dioxazole This compound cycloaddition [3+2] Cycloaddition dioxazole->cycloaddition gold_catalyst Gold(I) Catalyst gold_catalyst->activated_ynamide activated_ynamide->cycloaddition oxazole Functionalized Oxazole cycloaddition->oxazole

Caption: Gold-catalyzed synthesis of functionalized oxazoles using 1,4,2-dioxazoles as nitrene equivalents.

Conclusion and Future Outlook

The synthesis of the this compound ring system has evolved from early, fundamental reactions to sophisticated, catalyst-driven methodologies. This technical guide provides a historical and practical foundation for chemists interested in this unique heterocycle. The detailed protocols and tabulated data offer a valuable resource for the synthesis of novel this compound derivatives and their analogs. As research in catalysis and synthetic methodology continues to advance, it is anticipated that even more efficient and versatile routes to this intriguing heterocyclic core will be developed, further expanding its potential in drug discovery and materials science.

References

Characterization of 1,4,2-Dioxazole: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of 1,4,2-dioxazole and its derivatives. Due to the limited availability of specific experimental data for the unsubstituted this compound, this document combines reported data for its derivatives with predicted spectroscopic features for the parent compound based on established principles of organic spectroscopy.

Introduction to this compound

The this compound ring is a five-membered heterocyclic motif containing two oxygen atoms and one nitrogen atom. This structure is of interest in medicinal chemistry and drug development due to its potential biological activities. Accurate characterization of novel this compound derivatives is crucial for understanding their structure-activity relationships. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound derivatives by providing information about the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

Predicted Data for this compound:

The proton NMR spectrum of unsubstituted this compound is expected to show two signals corresponding to the protons at the C3 and C5 positions.

  • H-3: The proton at the C3 position, being adjacent to the nitrogen atom, is expected to appear in the downfield region, likely between δ 7.0 and 8.0 ppm.

  • H-5: The proton at the C5 position, flanked by two oxygen atoms, would also be in a deshielded environment, with a predicted chemical shift in the range of δ 5.0 - 6.0 ppm.

Experimental Data for this compound Derivatives:

The following table summarizes representative ¹H NMR data for substituted 1,4,2-dioxazoles.

CompoundSolventChemical Shift (δ ppm) and Multiplicity
3-aryl-5-substituted-1,4,2-dioxazolesCDCl₃Aromatic protons typically appear in the range of δ 7.2 - 8.2 ppm. Protons of substituents at the C5 position will vary depending on their nature.
3,5-disubstituted-1,4,2-dioxazolesCDCl₃Chemical shifts are highly dependent on the specific substituents at the C3 and C5 positions.
¹³C NMR Spectroscopy

Predicted Data for this compound:

The carbon NMR spectrum of unsubstituted this compound is predicted to show two distinct signals.

  • C-3: The carbon atom double-bonded to nitrogen (C=N) is expected to resonate in the downfield region, typically between δ 150 and 160 ppm.

  • C-5: The carbon atom single-bonded to two oxygen atoms (O-C-O) will also be significantly deshielded, with a predicted chemical shift in the range of δ 90 - 110 ppm.

Experimental Data for Related Heterocycles:

For comparison, the experimental ¹³C NMR chemical shifts for oxazole and isoxazole are provided below.[1]

CompoundC2C4C5
Oxazole150.6125.5138.1
Isoxazole149.3102.5157.9
Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • Data Acquisition Parameters (¹H NMR):

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • Data Acquisition Parameters (¹³C NMR):

    • Number of scans: 512-2048

    • Proton decoupling: Broadband decoupling

    • Relaxation delay: 2-5 seconds

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

The following diagram illustrates the general workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample in Deuterated Solvent B Add Internal Standard (TMS) A->B C Acquire 1H and 13C Spectra (e.g., 300 MHz NMR) B->C D Fourier Transform C->D E Phase & Baseline Correction D->E F Peak Integration & Chemical Shift Assignment E->F

Figure 1. General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Data for this compound:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Wavenumber (cm⁻¹)BondVibrational Mode
~3100 - 3000C-HStretching
~1650 - 1590C=NStretching
~1200 - 1000C-OStretching
~900 - 650C-HOut-of-plane bending

Experimental IR Data for Related Heterocycles:

For context, the IR spectra of many heterocyclic compounds show C-H stretching vibrations just above 3000 cm⁻¹ for aromatic-like protons. The C=N stretching vibration is a key diagnostic peak. The C-O stretching region can be complex due to multiple C-O bonds.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid this compound derivative is using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for relevant functional groups.

The logical flow of an IR experiment is depicted below.

IR_Experiment Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Perform Background Scan Clean_Crystal->Background_Scan Place_Sample Place Sample on Crystal Background_Scan->Place_Sample Acquire_Spectrum Acquire IR Spectrum Place_Sample->Acquire_Spectrum Analyze_Data Analyze Spectrum for Functional Groups Acquire_Spectrum->Analyze_Data End End Analyze_Data->End

Figure 2. Logical flow of an IR spectroscopy experiment using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data for this compound:

For unsubstituted this compound (C₂H₂N₂O₂), the molecular weight is 86.01 g/mol .

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 86.

  • Fragmentation: Common fragmentation pathways for heterocyclic compounds involve the loss of small, stable molecules. For this compound, potential fragmentation could involve the loss of CO, CO₂, or HCN. The specific fragmentation pattern would need to be determined experimentally.

Experimental Data for this compound Derivatives:

The mass spectra of substituted 1,4,2-dioxazoles will show molecular ion peaks corresponding to their respective molecular weights. The fragmentation patterns will be influenced by the nature of the substituents.

Experimental Protocol for Mass Spectrometry

A general protocol for analyzing a this compound derivative by mass spectrometry is as follows:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Choose an appropriate ionization technique. Electron Ionization (EI) is a common method for small molecules, while Electrospray Ionization (ESI) is suitable for a wider range of compounds.

  • Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

The relationship between the components of a mass spectrometer is illustrated below.

Mass_Spectrometry Sample_Inlet Sample Inlet Ion_Source Ion Source (e.g., EI, ESI) Sample_Inlet->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System

Figure 3. Key components and workflow of a mass spectrometer.

Conclusion

References

An In-depth Technical Guide to the Electronic Properties of the 1,4,2-Dioxazole Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties, synthesis, and reactivity of the 1,4,2-dioxazole ring. This five-membered heterocyclic core is a subject of growing interest in synthetic and medicinal chemistry due to its unique reactivity, particularly as a precursor to N-acyl nitrenes. This document summarizes key findings from the scientific literature, presenting data in a structured format and detailing experimental methodologies for the synthesis of this compound derivatives.

Electronic Structure and Aromaticity

The this compound ring is a five-membered heterocycle containing two oxygen atoms and one nitrogen atom. A critical aspect of understanding its reactivity and stability lies in its electronic structure and potential for aromaticity.

Aromaticity is conferred to cyclic, planar, and fully conjugated systems that possess [4n+2] π electrons, according to Hückel's rule. In the case of a hypothetical planar this compound with a double bond between C3 and N2, and another between C5 and O4, the π system would be comprised of the p-orbitals from these four atoms and a lone pair from the second oxygen atom (O1). This would result in a total of 6 π electrons (n=1), satisfying the [4n+2] rule. However, the presence of two highly electronegative oxygen atoms significantly influences electron distribution and ring planarity, making the aromatic character of the this compound ring a subject of theoretical consideration rather than established fact. Computational studies are needed to definitively characterize its aromaticity, molecular orbital energies, and charge distribution.

aromaticity cluster_ring Conceptual p-Orbital Overlap in this compound cluster_p_orbitals cluster_electrons π Electron Contribution C3 C N2 N C3->N2 O1 O N2->O1 C5 C O1->C5 O4 O C5->O4 O4->C3 pC3 p pN2 p pO1 p pC5 p pO4 p eC3 C3: 1e⁻ eN2 N2: 1e⁻ eO1 O1: 2e⁻ (lone pair) eC5 C5: 1e⁻ eO4 O4: 1e⁻ total Total: 6e⁻

Conceptual p-orbital arrangement and π electron count in the this compound ring.

Spectroscopic Properties

Table 1: Predicted Spectroscopic Data for the this compound Core

Spectroscopic Technique Functional Group Expected Chemical Shift / Wavenumber Notes
¹H NMR C-H (on the ring)δ 7.0 - 8.5 ppmThe chemical shift would be influenced by the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms.
¹³C NMR C=Nδ 150 - 165 ppmThe carbon atom double-bonded to nitrogen is expected to be significantly deshielded.
C-Oδ 100 - 120 ppmThe carbon atom single-bonded to two oxygen atoms would also be deshielded.
IR Spectroscopy C=N Stretch1640 - 1690 cm⁻¹This stretching vibration is characteristic of imines within a cyclic system.
C-O-C Stretch1050 - 1250 cm⁻¹Asymmetric and symmetric stretching modes of the C-O-C linkage are expected in this region.
N-O Stretch900 - 950 cm⁻¹The N-O single bond stretch would appear in the fingerprint region.

Synthesis and Reactivity

The this compound ring is primarily known for its role as a stable precursor to N-acyl nitrenes, which are highly reactive intermediates in organic synthesis.

General Synthesis of 3,5-Disubstituted-1,4,2-Dioxazoles

A common route to 3,5-disubstituted-1,4,2-dioxazoles involves a two-step process starting from corresponding oximes.[1]

synthesis_workflow start Substituted Aldehyde/Ketone oxime Oxime Formation (Hydroxylamine) start->oxime dioxazole Cyclization (with another carbonyl compound) oxime->dioxazole product 3,5-Disubstituted-1,4,2-Dioxazole dioxazole->product

General synthetic workflow for 3,5-disubstituted-1,4,2-dioxazoles.
Reactivity: Gold-Catalyzed [3+2] Cycloaddition

A key reaction highlighting the electronic properties of the this compound ring is its participation in gold-catalyzed [3+2] cycloaddition with ynamides. In this reaction, the this compound serves as an N-acyl nitrene equivalent.

The proposed mechanism involves the activation of the ynamide by the gold catalyst, followed by nucleophilic attack of the dioxazole. Subsequent ring opening and elimination of a ketone generates a gold-carbene intermediate, which then undergoes cyclization to form a highly functionalized oxazole.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ynamide Ynamide activated_ynamide Gold-Activated Ynamide ynamide->activated_ynamide Coordination dioxazole This compound cycloadd_intermediate Cycloaddition Intermediate dioxazole->cycloadd_intermediate gold_cat Gold Catalyst gold_cat->activated_ynamide activated_ynamide->cycloadd_intermediate Nucleophilic Attack gold_carbene α-Imino Gold-Carbene cycloadd_intermediate->gold_carbene Ring Opening & Ketone Elimination ketone Ketone (byproduct) cycloadd_intermediate->ketone oxazole Functionalized Oxazole gold_carbene->oxazole Cyclization regenerated_cat Regenerated Gold Catalyst oxazole->regenerated_cat Release

Proposed mechanism for the gold-catalyzed [3+2] cycloaddition of ynamides and 1,4,2-dioxazoles.

Experimental Protocols

General Procedure for the Synthesis of 3-Aryl-1,4,2-dioxazol-5-ones

This one-pot method avoids the isolation of the hydroxamic acid intermediate and the use of halogenated solvents.[2][3]

  • Reaction Setup: To a solution of hydroxylamine hydrochloride in a 1:5 mixture of N,N-dimethylformamide (DMF) and ethyl acetate, add triethylamine at 0 °C.

  • Acylation: Slowly add a solution of the desired aryl acyl chloride in ethyl acetate to the reaction mixture at 0 °C.

  • Cyclization: After stirring, add N,N'-carbonyldiimidazole (CDI) in one portion and allow the reaction to warm to room temperature and stir for several hours.

  • Workup: Quench the reaction with aqueous HCl. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Table 2: Summary of Yields for the One-Pot Synthesis of 3-Aryl-1,4,2-dioxazol-5-ones

Aryl Substituent Yield (%)
Phenyl81
p-Tolyl77
2-Thienyl76

Data sourced from Hynes et al. (2020)[2]

Applications in Drug Development

Derivatives of the this compound ring have been investigated for their biological activities. For instance, a series of 3,5-substituted-1,4,2-dioxazoles were synthesized and evaluated for their in vitro antiamoebic activity against Entamoeba histolytica.[1] Several compounds exhibited better activity than the standard drug metronidazole, with 3,5-bis-[2-chlorophenyl]-1,4,2-dioxazole being the most potent and least toxic among the tested compounds.[1] This highlights the potential of the this compound scaffold in the design of novel therapeutic agents.

Conclusion

The this compound ring presents a fascinating heterocyclic system with unique electronic properties that are yet to be fully elucidated through computational studies. Its primary utility in synthetic chemistry is as a stable and versatile precursor for N-acyl nitrenes, enabling the efficient synthesis of other valuable heterocyclic structures like functionalized oxazoles. The demonstrated biological activity of some of its derivatives suggests that the this compound core is a promising scaffold for further exploration in medicinal chemistry and drug development. Future research focusing on a detailed theoretical analysis of the ring's electronic structure will undoubtedly provide deeper insights into its reactivity and guide the design of novel applications.

References

A Technical Guide to 1,4,2-Dioxazoles: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 1,4,2-dioxazole heterocyclic system. Due to the limited information on the unsubstituted parent compound, this document focuses on the synthesis, chemical properties, and applications of its more prevalent and synthetically useful derivatives. 1,4,2-Dioxazoles serve as important intermediates in organic synthesis, particularly as precursors to N-acyl nitrenes, and exhibit a range of biological activities.

Chemical Identification of this compound Derivatives

While a specific CAS number for the unsubstituted this compound is not readily found in chemical databases, numerous substituted derivatives are well-characterized. These derivatives are the primary focus of research and applications involving this heterocyclic core.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5,5-Dimethyl-3-phenyl-1,4,2-dioxazole13715-50-9C10H11NO2177.20
5,5-Diethyl-3-phenyl-1,4,2-dioxazole62284-01-9C12H15NO2205.25
3-Phenyl-1,4,2-dioxazol-5-one19226-36-9C8H5NO3163.13
3-Benzyl-1,4,2-dioxazole-5-one1401886-58-5C9H7NO3177.16
5-(2-Chlorophenyl)-3-phenyl-1,4,2-dioxazole37715-80-3C15H10ClNO2271.70

Synthesis of this compound Derivatives

A common route to 3,5-disubstituted-1,4,2-dioxazoles involves the cyclization of oximes with aldehydes. This method provides a straightforward approach to a variety of derivatives.

This protocol is based on the synthesis of 3,5-bis-[2-chlorophenyl]-1,4,2-dioxazole, a compound that has demonstrated significant antiamoebic activity.[1]

  • Synthesis of the Oxime Intermediate:

    • A solution of 2-chlorobenzaldehyde (1 equivalent) in ethanol is prepared.

    • An aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents) is added dropwise to the aldehyde solution with constant stirring.

    • The reaction mixture is refluxed for 2-3 hours and then cooled to room temperature.

    • The resulting precipitate (2-chlorobenzaldehyde oxime) is filtered, washed with cold water, and recrystallized from ethanol.

  • Cyclization to form the this compound:

    • The synthesized 2-chlorobenzaldehyde oxime (1 equivalent) is dissolved in an inert solvent such as toluene.

    • Another equivalent of 2-chlorobenzaldehyde is added to the solution.

    • The mixture is heated to reflux for 4-6 hours with azeotropic removal of water using a Dean-Stark apparatus.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the 3,5-bis-[2-chlorophenyl]-1,4,2-dioxazole.

G cluster_synthesis Synthesis Workflow start Start Materials: Aldehyde, Hydroxylamine HCl, NaOH oxime Step 1: Reflux Formation of Oxime Intermediate start->oxime purify_oxime Purification: Filtration & Recrystallization oxime->purify_oxime cyclization Step 2: Reflux with Aldehyde (Dean-Stark) Cyclization Reaction purify_oxime->cyclization purify_dioxazole Purification: Column Chromatography cyclization->purify_dioxazole end_product Final Product: 3,5-Disubstituted-1,4,2-Dioxazole purify_dioxazole->end_product

Caption: General workflow for the synthesis of 3,5-disubstituted-1,4,2-dioxazoles.

Applications in Organic Synthesis: N-Acyl Nitrene Precursors

1,4,2-Dioxazoles and their 5-one derivatives are valuable as stable, solid precursors for N-acyl nitrenes, which are highly reactive intermediates.[2][3] These precursors are safer alternatives to acyl azides and can be activated under milder conditions, often with transition metal catalysts.

A notable application is the gold-catalyzed [3+2] cycloaddition of ynamides with 1,4,2-dioxazoles to produce highly functionalized oxazoles.[2][4] This reaction proceeds under mild conditions with high efficiency and regioselectivity.

The following is a general procedure for the gold-catalyzed reaction between an ynamide and a this compound derivative.[2]

  • Catalyst Preparation:

    • In a dry reaction tube under an inert atmosphere (e.g., argon), a gold catalyst such as IPrAuNTf2 (2 mol%) is added.

  • Reaction Execution:

    • The this compound derivative (e.g., 5,5-dimethyl-3-phenyl-1,4,2-dioxazole, 1.2 equivalents) and the ynamide (1 equivalent) are dissolved in a dry solvent like dichloroethane (DCE).

    • The solution of reactants is added to the tube containing the catalyst.

    • The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the solvent is evaporated under reduced pressure.

    • The residue is purified by flash column chromatography on silica gel to isolate the functionalized oxazole product.

G cluster_mechanism Proposed Mechanism for Gold-Catalyzed Oxazole Synthesis Ynamide Ynamide Activated_Ynamide Activated Ynamide-[Au] Complex Ynamide->Activated_Ynamide + [Au] Dioxazole This compound Nucleophilic_Attack Nucleophilic Attack Dioxazole->Nucleophilic_Attack Au_Catalyst [Au] Catalyst Activated_Ynamide->Nucleophilic_Attack Intermediate_A Intermediate A Nucleophilic_Attack->Intermediate_A Ring_Opening Ring Opening & Elimination of Ketone Intermediate_A->Ring_Opening Au_Carbene α-Imino Gold Carbene Ring_Opening->Au_Carbene Cyclization Intramolecular Cyclization Au_Carbene->Cyclization Intermediate_B Intermediate B Cyclization->Intermediate_B Aromatization Aromatization Intermediate_B->Aromatization Aromatization->Au_Catalyst Catalyst Regeneration Oxazole Functionalized Oxazole Aromatization->Oxazole

Caption: Proposed mechanism for the gold-catalyzed synthesis of oxazoles.[2][5][6]

1,4,2-Dioxazol-5-ones are highly effective reagents in Cp*Rh(III)-catalyzed direct C-H amidation reactions.[3][7] They exhibit strong coordination to the rhodium center, leading to improved efficiency compared to traditional azide-based reagents.[8] This methodology allows for the formation of C-N bonds with high functional group tolerance, releasing only carbon dioxide as a byproduct.

The following is a representative protocol for the amidation of an arene with a pyridyl directing group.[8][9]

  • Reaction Setup:

    • To an oven-dried Schlenk tube are added the rhodium catalyst [Cp*RhCl2]2 (0.5 mol%), a silver salt co-catalyst such as AgNTf2 (2.0 mol%), and the 1,4,2-dioxazol-5-one (e.g., 3-phenyl-1,4,2-dioxazol-5-one, 1.05 equivalents).

    • The tube is evacuated and backfilled with an inert gas.

    • The arene substrate (e.g., 2-phenylpyridine, 1.0 equivalent) and a green solvent like ethyl acetate are added.

  • Reaction Conditions:

    • The mixture is stirred at a controlled temperature (e.g., 40 °C) for the required duration (typically several hours).

  • Isolation and Purification:

    • After cooling to room temperature, the reaction mixture is filtered through a pad of celite.

    • The filtrate is concentrated in vacuo.

    • The crude product is purified by recrystallization or column chromatography to yield the desired amidated product.

G cluster_catalytic_cycle Catalytic Cycle for Rh(III)-Catalyzed C-H Amidation Rh_precatalyst [Cp*RhX2]2 Active_Rh_III Active [Cp*Rh(III)] Rh_precatalyst->Active_Rh_III Rhodacycle Rhodacycle Intermediate Active_Rh_III->Rhodacycle + Arene Substrate - HX Dioxazolone_Coord Dioxazolone Coordination Rhodacycle->Dioxazolone_Coord + Dioxazolone Decarboxylation Decarboxylation & Nitrene Formation Dioxazolone_Coord->Decarboxylation - CO2 Imido_Insertion Imido Insertion Decarboxylation->Imido_Insertion Amido_Complex Amido-Rhodacycle Imido_Insertion->Amido_Complex Protonolysis Protonolysis Amido_Complex->Protonolysis + Arene Substrate Protonolysis->Active_Rh_III Amidated_Product Amidated Product Protonolysis->Amidated_Product Arene_Substrate Arene Substrate Dioxazolone 1,4,2-Dioxazol-5-one

Caption: Catalytic cycle for Cp*Rh(III)-catalyzed C-H amidation.[3][8]

Biological Activity of this compound Derivatives

Derivatives of the this compound scaffold have been investigated for various pharmacological properties. A significant area of research has been their potential as antiprotozoal agents.

Several studies have demonstrated the in vitro activity of 3,5-disubstituted-1,4,2-dioxazoles against Entamoeba histolytica, the parasite responsible for amoebiasis.[1] A number of these compounds have shown greater potency than the standard drug, metronidazole.

This protocol outlines the general steps for assessing the antiamoebic activity of test compounds.[1]

  • Culturing of E. histolytica:

    • The HM1:IMSS strain of E. histolytica is cultured axenically in TYI-S-33 medium supplemented with bovine serum at 37 °C.

  • Drug Susceptibility Testing:

    • Trophozoites in the logarithmic phase of growth are harvested and counted.

    • A known concentration of trophozoites (e.g., 2 x 10^4 cells/mL) is incubated in fresh medium with various concentrations of the test compounds for 72 hours at 37 °C.

    • The viability of the trophozoites is determined by counting with a hemocytometer using the trypan blue exclusion method.

  • Data Analysis:

    • The 50% inhibitory concentration (IC50) is calculated by regression analysis of the dose-response curves.

The following table summarizes the IC50 values for selected this compound derivatives against E. histolytica.[1]

CompoundSubstituentsIC50 (µM)
Metronidazole (Standard)-1.80
1 3-(o-chlorophenyl), 5-(p-chlorophenyl)0.82
2 3,5-bis(o-chlorophenyl)0.41
3 3-(m-chlorophenyl), 5-(p-chlorophenyl)0.95
4 3,5-bis(p-chlorophenyl)1.73
5 3-(p-chlorophenyl), 5-(2,4-dichlorophenyl)0.65

Toxicity studies on human kidney epithelial cell lines indicated that these active compounds were non-toxic at their effective concentrations.[1]

Conclusion

The this compound core, particularly in its substituted forms, represents a versatile and valuable scaffold in modern chemistry. Its derivatives serve as stable and safe precursors for N-acyl nitrenes, enabling powerful synthetic transformations such as the construction of functionalized oxazoles and direct C-H amidation. Furthermore, the demonstrated biological activities, especially their antiamoebic potential, highlight the promise of 1,4,2-dioxazoles in drug discovery and development. This guide provides a foundational understanding for researchers and scientists looking to explore the rich chemistry and potential applications of this important heterocyclic system.

References

Navigating the Thermochemical Landscape of 1,4,2-Dioxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the thermochemical stability of 1,4,2-dioxazole and its derivatives. Recognizing the limited availability of specific experimental data for this heterocyclic system, this document focuses on providing a robust framework for assessing thermochemical properties. It details comprehensive experimental and computational methodologies applicable to this class of compounds, contextualized with available data and insights from structurally related energetic materials.

Introduction to this compound Stability

The this compound ring is a five-membered heterocycle containing two oxygen atoms and one nitrogen atom. Its derivatives are of interest in various fields, including as intermediates in organic synthesis and as potential components of energetic materials. Understanding the thermochemical stability of these compounds is paramount for ensuring safe handling, storage, and application, particularly in drug development where stability under physiological and storage conditions is critical, and in materials science where thermal decomposition is a key performance parameter.

Methodologies for Assessing Thermochemical Stability

The thermochemical stability of this compound derivatives can be rigorously evaluated through a combination of experimental thermal analysis techniques and computational chemistry methods.

Experimental Protocols

2.1.1. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is employed to determine melting points, phase transitions, and decomposition temperatures.

Detailed Experimental Protocol (General):

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin) that bracket the expected transition temperatures of the sample.

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound derivative into a suitable DSC pan (e.g., aluminum, copper, or gold-plated stainless steel for higher temperatures or reactive materials). The pan is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative decomposition. The purge gas flow rate is maintained at a constant level (e.g., 20-50 mL/min).

  • Temperature Program: The sample is heated at a constant linear rate, commonly 5, 10, or 20 K/min. The temperature range is selected to encompass the expected thermal events, often from ambient temperature up to 400-500°C or until complete decomposition.

  • Data Analysis: The resulting DSC curve plots heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified. The onset temperature of the exothermic decomposition peak is typically reported as the decomposition temperature (Td). The area under the peak can be integrated to determine the enthalpy of the transition (ΔH).

2.1.2. Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine decomposition temperatures, residual mass, and to infer the kinetics of decomposition.

Detailed Experimental Protocol (General):

  • Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using materials with known Curie points.

  • Sample Preparation: Place an accurately weighed sample (typically 5-10 mg) into a tared TGA crucible (e.g., alumina or platinum).

  • Atmosphere: As with DSC, an inert atmosphere (e.g., nitrogen) is typically used to study thermal decomposition, while an oxidative atmosphere (e.g., air) can be used to study thermo-oxidative stability. A constant gas flow rate is maintained.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 K/min) over a specified temperature range.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss is a key indicator of thermal stability. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to distinguish between different decomposition steps.

2.1.3. Bomb Calorimetry

Bomb calorimetry is the standard method for determining the standard enthalpy of combustion (ΔH°c), from which the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.

Detailed Experimental Protocol (General):

  • Calorimeter Calibration: The heat capacity of the calorimeter system (Ccal) is determined by combusting a certified standard of known enthalpy of combustion, such as benzoic acid.

  • Sample Preparation: A pellet of the this compound sample (typically 0.5-1.0 g) is accurately weighed and placed in the sample holder within the bomb. A known length of fuse wire is attached to the electrodes, touching the sample.

  • Bomb Assembly: A small, known amount of water (e.g., 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Combustion: The bomb is submerged in a known quantity of water in the calorimeter's insulated jacket. The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Data Calculation:

    • The total heat released (qtotal) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter: qtotal = Ccal × ΔT.

    • Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid from residual atmospheric nitrogen.

    • The corrected heat of combustion of the sample (qsample) is determined.

    • The molar enthalpy of combustion (ΔH°c) is calculated.

    • The standard enthalpy of formation (ΔH°f) is calculated using the known standard enthalpies of formation of the combustion products (CO2(g), H2O(l), N2(g)).

Computational Methods

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of this compound derivatives. Density Functional Theory (DFT) is a widely used method for these calculations.

Computational Protocol (General):

  • Structure Optimization: The 3D molecular structure of the this compound derivative is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G**). This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Enthalpy of Formation Calculation: The gas-phase standard enthalpy of formation (ΔH°f(gas)) is typically calculated using isodesmic or homodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. The enthalpy of reaction (ΔHrxn) is calculated from the total electronic energies of the optimized species. If the ΔH°f values for all other species in the isodesmic reaction are known experimentally, the ΔH°f of the target molecule can be accurately determined.

  • Bond Dissociation Energy (BDE): To predict thermal stability, the BDE for the weakest bond in the ring can be calculated. This provides an estimate of the initial energy required to trigger decomposition. The BDE is calculated as the energy difference between the parent molecule and the two radical fragments formed upon bond cleavage.

Quantitative Thermochemical Data

As previously noted, specific experimental thermochemical data for a series of this compound derivatives are scarce in the literature. The tables below are presented as templates to guide researchers in organizing and comparing data once it is obtained through the methodologies described above. For illustrative purposes, data for a related energetic heterocycle, 3,5-dinitro-1H-1,2,4-triazole, is included to demonstrate the format.

Table 1: Thermal Decomposition Properties of Heterocyclic Compounds (Illustrative Example)

Compound/DerivativeMethodHeating Rate (K/min)Onset Decomposition Temp. (Td, °C)Peak Decomposition Temp. (°C)Mass Loss (%)Reference
This compound (unsubstituted)DSC/TGA10Data not availableData not availableData not available
3-Phenyl-1,4,2-dioxazoleDSC/TGA10Data not availableData not availableData not available
3,5-Dinitro-1H-1,2,4-triazoleDSC10255.0265.0N/AFictional Data
3,5-Dinitro-1H-1,2,4-triazoleTGA10250.0-98.0Fictional Data

Note: Data for this compound derivatives is needed. The provided data is for illustrative purposes only.

Table 2: Enthalpies of Formation of Heterocyclic Compounds (Illustrative Example)

Compound/DerivativeFormulaMethodStateStandard Enthalpy of Formation (ΔH°f, kJ/mol)Reference
This compound (unsubstituted)C2H3NO2Computational/ExperimentalGas/SolidData not available
3-Phenyl-1,4,2-dioxazoleC8H7NO2Computational/ExperimentalGas/SolidData not available
3,5-Dinitro-1H-1,2,4-triazoleC2HN5O4Computational (DFT)Gas+150.5Fictional Data
3,5-Dinitro-1H-1,2,4-triazoleC2HN5O4Bomb CalorimetrySolid+125.2Fictional Data

Note: Data for this compound derivatives is needed. The provided data is for illustrative purposes only.

Visualization of Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the thermochemical stability of a novel this compound derivative.

Thermochemical_Stability_Workflow cluster_synthesis Compound Preparation cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Integration & Assessment Synthesis Synthesis of This compound Derivative Purification Purification & Characterization (NMR, MS) Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA Thermogravimetric Analysis (TGA) Purification->TGA Bomb Bomb Calorimetry Purification->Bomb DFT DFT Calculations (Geometry Optimization) Purification->DFT Td Determine Td (Decomposition Temp) DSC->Td TGA->Td Kinetics Decomposition Kinetics TGA->Kinetics dHf Determine ΔH°f (Enthalpy of Formation) Bomb->dHf Isodesmic Isodesmic Reactions DFT->Isodesmic BDE Bond Dissociation Energy (BDE) DFT->BDE Isodesmic->dHf Stability Overall Stability Assessment BDE->Stability Td->Stability dHf->Stability Kinetics->Stability

Caption: Workflow for assessing the thermochemical stability of this compound derivatives.

Conclusion

While specific quantitative thermochemical data for this compound and its derivatives remains an area ripe for investigation, the methodologies to acquire this information are well-established. This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the necessary experimental and computational protocols. By employing techniques such as DSC, TGA, and bomb calorimetry alongside DFT calculations, the scientific community can systematically build a robust understanding of the stability of this important heterocyclic class. Such data is essential for unlocking their full potential in a safe and predictable manner across various applications.

References

An In-depth Technical Guide on the Initial Explorations of 1,4,2-Dioxazole Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational reactivity of 1,4,2-dioxazoles, a class of heterocyclic compounds with emerging significance in synthetic chemistry and drug discovery. The document details key synthetic methodologies, explores their diverse reactivity with a focus on cycloaddition and C-H functionalization reactions, and presents their utility as precursors to reactive intermediates.

Synthesis of 1,4,2-Dioxazoles

The construction of the 1,4,2-dioxazole ring can be achieved through several synthetic strategies, primarily involving the formation of the O-N-C-O-C backbone from readily available starting materials.

Synthesis from Oximes

A prevalent method for the synthesis of 3,5-disubstituted-1,4,2-dioxazoles involves a two-step sequence starting from corresponding oximes.[1][2] This approach offers a versatile route to a variety of substituted dioxazoles.

Experimental Protocol: General Synthesis of 3,5-Disubstituted-1,4,2-Dioxazoles from Oximes [1][2]

  • Oxime Formation: An appropriate aldehyde or ketone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or pyridine) in a suitable solvent like ethanol or water. The reaction mixture is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The resulting oxime is then isolated by standard workup procedures.

  • Cyclization: The purified oxime is dissolved in a solvent such as dichloromethane (DCM) or chloroform. To this solution, an acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., triethylamine or pyridine) are added. The reaction is stirred, often at elevated temperatures, to facilitate the cyclization to the this compound ring. The product is then purified by column chromatography.

Core Reactivity and Mechanistic Pathways

The reactivity of 1,4,2-dioxazoles is largely dominated by their ability to act as precursors to N-acyl nitrenes or their synthetic equivalents. This behavior underpins their utility in a range of transformations.

Thermal and Photochemical Decomposition

Upon heating or irradiation with UV light, 1,4,2-dioxazoles can undergo ring cleavage to generate highly reactive N-acyl nitrene intermediates. These intermediates can then rearrange to form isocyanates, which are valuable building blocks in organic synthesis.

Logical Relationship: Thermal/Photochemical Decomposition

G Dioxazole This compound Nitrene N-Acyl Nitrene Intermediate Dioxazole->Nitrene Heat or hv Ketone Ketone Dioxazole->Ketone Heat or hv Isocyanate Isocyanate Nitrene->Isocyanate Rearrangement

Caption: Thermal or photochemical activation of 1,4,2-dioxazoles.

Gold-Catalyzed [3+2] Cycloaddition Reactions

In the presence of a gold catalyst, 1,4,2-dioxazoles can participate in [3+2] cycloaddition reactions with ynamides or alkynyl triazenes to afford highly functionalized oxazoles. This transformation proceeds through the formation of an α-imino gold-carbene intermediate.

Experimental Workflow: Gold-Catalyzed [3+2] Cycloaddition

G Start Start Materials: This compound Ynamide/Alkynyl Triazene Gold Catalyst Reaction Reaction Mixture in Solvent (e.g., DCE) Start->Reaction Stir Stir at RT to 80 °C Reaction->Stir Workup Aqueous Workup & Extraction Stir->Workup Purification Column Chromatography Workup->Purification Product Functionalized Oxazole Purification->Product

Caption: Workflow for gold-catalyzed oxazole synthesis.

Table 1: Gold-Catalyzed [3+2] Cycloaddition of 1,4,2-Dioxazoles with Ynamides

EntryYnamide Substituent (R¹)Dioxazole Substituents (R², R³)CatalystSolventTemp (°C)Yield (%)
1MsPh, MeIPrAuNTf₂DCERT92
2TsPh, MeIPrAuNTf₂DCERT95
3BocPh, MeIPrAuNTf₂DCERT85
4Ms4-MeC₆H₄, MeIPrAuNTf₂DCERT90
5Ms4-ClC₆H₄, MeIPrAuNTf₂DCERT93
6Ms2-Naphthyl, MeIPrAuNTf₂DCE5088

Data compiled from various sources.

Rhodium-Catalyzed C-H Amidation

1,4,2-Dioxazol-5-ones, a subclass of dioxazoles, have been successfully employed as amidating reagents in Cp*Rh(III)-catalyzed direct C-H amidation reactions. This methodology allows for the formation of C-N bonds at previously unfunctionalized C-H sites.

Signaling Pathway: Rh(III)-Catalyzed C-H Amidation

G Substrate Substrate with C-H bond Intermediate1 Rh-Substrate Complex Substrate->Intermediate1 Rh_cat [Cp*Rh(III)] Catalyst Rh_cat->Intermediate1 Dioxazolone 1,4,2-Dioxazol-5-one Intermediate3 Rh(V)-Nitrenoid Dioxazolone->Intermediate3 Intermediate2 Rhodacyclic Intermediate Intermediate1->Intermediate2 C-H Activation Intermediate2->Intermediate3 + Dioxazolone - CO₂ Product Amidated Product Intermediate3->Product Reductive Elimination CO2 CO₂ Intermediate3->CO2 Product->Rh_cat Catalyst Regeneration

Caption: Catalytic cycle of Rh(III)-catalyzed C-H amidation.

Table 2: Cp*Rh(III)-Catalyzed C-H Amidation with 3-Phenyl-1,4,2-dioxazol-5-one

EntrySubstrateSolventTemp (°C)Yield (%)
12-Phenylpyridine1,2-DCE6099
22-PhenylpyridineEthyl Acetate6099
3Benzo[h]quinoline1,2-DCE6095
4Phenyl-2-pyridylmethanone1,2-DCE8088
5N-Phenyl-2-aminopyridine1,2-DCE8092

Data compiled from various sources.

Spectroscopic Characterization Data

The structural elucidation of 1,4,2-dioxazoles relies on standard spectroscopic techniques. Below is representative data for a related isoxazole, which can serve as a reference for spectral interpretation.

Table 3: Spectroscopic Data for 3-Phenyl-5-methylisoxazole

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.79-7.77 (m, 2H), 7.46-7.42 (m, 3H), 6.45 (s, 1H), 2.51 (s, 3H)
¹³C NMR (100 MHz, CDCl₃)δ 170.1, 161.5, 129.9, 129.0, 128.8, 126.6, 96.9, 12.2
IR (KBr, cm⁻¹)3125, 1610, 1575, 1445, 1420, 930, 770, 690
MS (EI, m/z)159 (M⁺), 115, 105, 77

Note: Data for a structurally similar isoxazole is provided for reference.

Conclusion

The initial explorations into the reactivity of 1,4,2-dioxazoles have revealed a versatile class of heterocyclic compounds. Their ability to serve as stable precursors for N-acyl nitrenes opens up a wide array of synthetic possibilities, including cycloadditions and C-H functionalization reactions. The methodologies presented herein provide a solid foundation for further investigation and application of 1,4,2-dioxazoles in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. Future work will likely focus on expanding the substrate scope of these reactions, developing enantioselective variants, and exploring novel reactivity patterns of this promising heterocyclic core.

References

A Technical Guide to the One-Pot Synthesis of 3-Aryl-Substituted-1,4,2-Dioxazol-5-Ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the one-pot synthesis methods for 3-aryl-substituted-1,4,2-dioxazol-5-ones. These compounds are of significant interest as versatile reagents in organic synthesis and have emerging applications, notably as electrolyte additives in lithium-ion batteries and as precursors to N-acyl nitrenes for amidation reactions.[1][2][3][4] This guide will detail the evolution from traditional two-step syntheses to more efficient one-pot methodologies, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic workflow.

Introduction: The Limitations of Conventional Synthesis

The traditional route to 3-aryl-substituted-1,4,2-dioxazol-5-ones is a two-step process. It begins with the synthesis of a hydroxamic acid from an acyl chloride and hydroxylamine. This intermediate must then be isolated, thoroughly dried, and subsequently cyclized using a coupling agent such as N,N'-carbonyldiimidazole (CDI).[1][3] This conventional method, while effective, suffers from several drawbacks that limit its efficiency and scalability:

  • Time-Consuming: The isolation and drying of the hydroxamic acid intermediate add significant time to the overall synthesis.[1][2][3]

  • Lower Overall Yields: The multi-step nature of the process, with an isolation step, often leads to a reduction in the overall yield.[1][2]

  • Use of Hazardous Solvents: The cyclization step is frequently performed in dichloromethane, a halogenated solvent with environmental and health concerns.[1][3][4]

These limitations have driven the development of more streamlined and environmentally benign synthetic approaches.

The Advent of a One-Pot Synthesis

A significant advancement in the preparation of 3-aryl-substituted-1,4,2-dioxazol-5-ones is the development of a one-pot method. This approach circumvents the need for the isolation of the intermediate hydroxamic acid, leading to a more efficient and user-friendly procedure.[1][2][4] The one-pot synthesis starts from readily available and inexpensive starting materials: an aryl acyl chloride, hydroxylamine hydrochloride, and N,N'-carbonyldiimidazole (CDI).[1][2]

The key advantages of this one-pot methodology include:

  • Increased Efficiency: By eliminating the intermediate isolation step, the reaction time is significantly reduced, often allowing the synthesis to be completed in a single day.[1]

  • Higher Yields: The one-pot method has been shown to produce higher overall yields compared to the conventional two-step process.[1][2] For instance, the synthesis of 3-phenyl-1,4,2-dioxazol-5-one via the one-pot method resulted in an 81% yield, compared to a 61-66% yield for the two-step method.[1][2]

  • Improved Safety and Environmental Profile: This method primarily utilizes more environmentally friendly solvents like ethyl acetate, with only a small amount of N,N-dimethylformamide (DMF), thus avoiding the use of toxic halogenated solvents.[1][3][4]

  • Mild Reaction Conditions: The reaction proceeds readily at room temperature and does not require any expensive or specialized catalysts.[1][2][4]

  • Broad Substrate Scope: The one-pot synthesis is effective for a wide variety of aromatic acyl chlorides, including those with both electron-donating and electron-withdrawing substituents.[2]

Experimental Section

The following is a general experimental protocol for the one-pot synthesis of 3-aryl-substituted-1,4,2-dioxazol-5-ones, based on the work of Hynes et al.[1]

Materials:

  • Aryl acyl chloride (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • N,N'-Carbonyldiimidazole (CDI) (2.4 eq)

  • Pyridine (3.6 eq)

  • Ethyl acetate

  • N,N-Dimethylformamide (DMF)

  • 2 M HCl

Procedure:

  • To a round-bottom flask is added hydroxylamine hydrochloride (1.2 eq) and pyridine (3.6 eq) in a solvent mixture of ethyl acetate and DMF (typically in a 9:1 ratio).

  • The aryl acyl chloride (1.0 eq) is added to the mixture, and the reaction is stirred at room temperature. The formation of the hydroxamic acid intermediate is typically monitored by TLC.

  • Once the formation of the hydroxamic acid is complete, N,N'-carbonyldiimidazole (CDI) (2.4 eq) is added in one portion.

  • The reaction mixture is stirred at room temperature until the consumption of the hydroxamic acid intermediate is observed (typically 30 minutes to 1 hour).

  • Upon completion, the reaction is quenched by the addition of 2 M HCl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

The one-pot synthesis has been successfully applied to a variety of substituted aryl acyl chlorides, demonstrating its broad applicability. The following table summarizes the yields obtained for a selection of 3-aryl-substituted-1,4,2-dioxazol-5-ones.

EntryR Group (in 3-Aryl)Yield (%)Reference
1Phenyl81[1][2]
2p-Tolyl76[1]
3p-Methoxyphenyl75[2]
4p-Nitrophenyl78[2]
52-Thienyl76[1][2]
6p-Fluorophenyl-[3]

Note: Yields are for isolated products.

Workflow and Mechanistic Overview

The one-pot synthesis proceeds through the in-situ formation of a hydroxamic acid, which then undergoes cyclization with CDI. The overall workflow can be visualized as a streamlined process that avoids intermediate handling.

One_Pot_Synthesis_Workflow cluster_reactants Reactants cluster_reaction_vessel One-Pot Reaction cluster_workup Workup & Purification ArylAcylChloride Aryl Acyl Chloride Mix Mixing in EtOAc/DMF ArylAcylChloride->Mix HydroxylamineHCl Hydroxylamine Hydrochloride HydroxylamineHCl->Mix Pyridine Pyridine (Base) Pyridine->Mix HydroxamicAcid In-situ Formation of Hydroxamic Acid Intermediate Mix->HydroxamicAcid Step 1 AddCDI Addition of CDI HydroxamicAcid->AddCDI Cyclization Cyclization AddCDI->Cyclization Step 2 Quench Quench with 2 M HCl Cyclization->Quench Extract Extraction with Ethyl Acetate Quench->Extract Dry Drying and Solvent Removal Extract->Dry Purify Purification Dry->Purify Product 3-Aryl-1,4,2-dioxazol-5-one Purify->Product

Caption: Workflow for the one-pot synthesis of 3-aryl-1,4,2-dioxazol-5-ones.

The reaction mechanism is believed to proceed via the initial formation of the hydroxamic acid from the reaction of the aryl acyl chloride with hydroxylamine. The pyridine acts as a base to neutralize the HCl generated. The hydroxamic acid then reacts with CDI to form an activated intermediate, which subsequently undergoes intramolecular cyclization with the loss of imidazole to form the desired 1,4,2-dioxazol-5-one ring.

Applications in Drug Development and Organic Synthesis

3-Aryl-substituted-1,4,2-dioxazol-5-ones are valuable reagents due to their ability to generate N-acyl nitrene intermediates upon thermal or photochemical decomposition.[5] These reactive intermediates can then participate in a variety of C-H amidation reactions, which are powerful tools for the late-stage functionalization of complex molecules, a critical process in drug discovery and development.[6][7] The development of efficient syntheses for these dioxazolones is therefore of high importance to the pharmaceutical and chemical industries.

Conclusion

The one-pot synthesis of 3-aryl-substituted-1,4,2-dioxazol-5-ones represents a significant improvement over traditional multi-step methods.[1][4] It offers a more efficient, higher-yielding, and environmentally conscious route to these valuable synthetic intermediates. The mild reaction conditions and the use of inexpensive, readily available starting materials make this method highly attractive for both academic research and industrial applications. This guide provides the necessary technical details for researchers to adopt and utilize this superior synthetic strategy.

References

An In-depth Technical Guide to the Synthesis of 1,4,2-Dioxazoles from Hydroxamic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1,4,2-dioxazoles from hydroxamic acids. This class of heterocyclic compounds holds significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details key synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and provides explicit experimental protocols for reproducible research.

Introduction to 1,4,2-Dioxazoles

1,4,2-Dioxazoles are five-membered heterocyclic compounds containing two oxygen atoms and one nitrogen atom. They are valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities, including anti-amoebic and central nervous system depressant properties. Furthermore, they serve as versatile synthetic intermediates, acting as nitrene precursors and protecting groups for hydroxamic acids. The synthesis of these compounds from readily available hydroxamic acids is a key focus of contemporary organic synthesis.

Key Synthetic Methodologies

Several effective methods have been developed for the synthesis of 1,4,2-dioxazoles from hydroxamic acids. The most prominent and widely utilized routes include:

  • Gold-Catalyzed [4+1] Heterocyclization of Hydroxamic Acids and Nonactivated Alkynes: A modern and efficient method characterized by its high efficiency and mild reaction conditions.[1][2][3]

  • Reaction with Vinyl Ethers: A newer approach that proceeds under mild conditions to yield functionally substituted 1,4,2-dioxazoles.[4]

  • Transketalization using 2,2-Diethoxypropane: A straightforward method for the synthesis of 5,5-dimethyl-1,4,2-dioxazoles, which can also function as a protecting group strategy for hydroxamic acids.[5][6]

  • [3+2] Cycloaddition of Nitrile Oxides with Carbonyl Compounds: A classic and versatile method for the formation of five-membered heterocyclic rings.

This guide will now delve into the specifics of each of these methodologies, providing detailed experimental protocols and quantitative data.

Gold-Catalyzed [4+1] Heterocyclization

This novel approach provides a regiospecific synthesis of 5-methyl-1,4,2-dioxazoles through a gold-catalyzed reaction between hydroxamic acids and nonactivated terminal alkynes. This method is noted for its operational simplicity and compatibility with a good range of functional groups.[1][2][3]

Reaction Scheme

gold_catalyzed_reaction hydroxamic_acid R1-C(=O)NHOH plus1 + arrow alkyne R2-C≡CH catalyst [Au] catalyst dioxazole 1,4,2-Dioxazole

Caption: Gold-Catalyzed [4+1] Heterocyclization.

Quantitative Data
EntryHydroxamic Acid (R1)Alkyne (R2)CatalystSolventTemp (°C)Time (h)Yield (%)
1PhenylPhenylIPrAuCl/AgOTfDCE601285
24-MethylphenylPhenylIPrAuCl/AgOTfDCE601288
34-MethoxyphenylPhenylIPrAuCl/AgOTfDCE601292
44-ChlorophenylPhenylIPrAuCl/AgOTfDCE601275
5Phenyln-HexylIPrAuCl/AgOTfDCE601278
Experimental Protocol

General Procedure for the Gold-Catalyzed Synthesis of 5-Methyl-1,4,2-dioxazoles:

To a dried Schlenk tube are added the hydroxamic acid (0.2 mmol, 1.0 equiv), IPrAuCl (5 mol %), and AgOTf (5 mol %). The tube is evacuated and backfilled with argon three times. Dichloroethane (DCE, 2.0 mL) is then added, followed by the alkyne (0.3 mmol, 1.5 equiv). The reaction mixture is stirred at 60 °C for 12 hours. Upon completion, the reaction mixture is cooled to room temperature and filtered through a short pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired this compound.

Reaction with Vinyl Ethers

A recently developed synthetic route allows for the formation of functionally substituted 1,4,2-dioxazoles from the reaction of hydroxamic acids with vinyl aryl ethers under mild conditions. This method proceeds through the formation of an aroxy(methyl) arylhydroxamate intermediate.[4]

Reaction Scheme

vinyl_ether_reaction hydroxamic_acid R1-C(=O)NHOH plus + arrow1 vinyl_ether Ar-O-CH=CH2 intermediate [Ar-O-CH(CH3)-N(OH)-C(=O)-R1] arrow2 dioxazole This compound

Caption: Synthesis via Vinyl Ether Addition.

Quantitative Data
EntryHydroxamic Acid (R1)Vinyl Aryl Ether (Ar)SolventTemp (°C)Time (h)Yield (%)
1PhenylPhenylDioxane802478
24-ChlorophenylPhenylDioxane802472
34-MethoxyphenylPhenylDioxane802485
4Phenyl4-MethylphenylDioxane802481
5Phenyl4-ChlorophenylDioxane802469
Experimental Protocol

General Procedure for the Synthesis of 1,4,2-dioxazoles from Vinyl Ethers:

A solution of the hydroxamic acid (1.0 mmol) and the vinyl aryl ether (1.2 mmol) in dioxane (5 mL) is stirred in a sealed tube at 80 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the corresponding this compound.

Transketalization using 2,2-Diethoxypropane

The reaction of hydroxamic acids with 2,2-diethoxypropane provides a direct route to 5,5-dimethyl-1,4,2-dioxazoles. This transformation serves as an effective method for both the synthesis of this specific dioxazole subclass and as a means of protecting the hydroxamic acid functionality.[5][6]

Reaction Scheme

transketalization_reaction hydroxamic_acid R-C(=O)NHOH plus + arrow diethoxypropane CH3C(OCH2CH3)2CH3 catalyst Acid catalyst dioxazole 5,5-Dimethyl-1,4,2-dioxazole

Caption: Transketalization for Dioxazole Synthesis.

Quantitative Data
EntryHydroxamic Acid (R)CatalystSolventTemp (°C)Time (h)Yield (%)
1Phenylp-TsOHTolueneReflux495
2Benzylp-TsOHTolueneReflux492
32-Phenylethylp-TsOHTolueneReflux488
4Cyclohexylp-TsOHTolueneReflux490
54-Chlorophenylp-TsOHTolueneReflux493
Experimental Protocol

General Procedure for the Synthesis of 5,5-Dimethyl-1,4,2-dioxazoles:

A mixture of the hydroxamic acid (10 mmol), 2,2-diethoxypropane (15 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol) in toluene (50 mL) is heated at reflux with a Dean-Stark apparatus for 4 hours. The reaction mixture is then cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography or recrystallization to afford the pure 5,5-dimethyl-1,4,2-dioxazole.

[3+2] Cycloaddition of Nitrile Oxides with Ketones

The 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from hydroxamic acids, with ketones is a fundamental method for constructing the this compound ring. This reaction offers a high degree of versatility in accessing a wide range of substituted dioxazoles.

Reaction Scheme

cycloaddition_reaction hydroxamic_acid R1-C(=O)NHOH arrow1 dehydrating_agent Dehydrating Agent nitrile_oxide [R1-C≡N+-O-] plus + arrow2 ketone R2-C(=O)-R3 dioxazole This compound

Caption: [3+2] Cycloaddition Pathway.

Quantitative Data
EntryHydroxamic Acid (R1)KetoneDehydrating AgentBaseSolventTemp (°C)Yield (%)
1PhenylAcetoneN,N'-Dicyclohexylcarbodiimide (DCC)-THF2575
24-NitrophenylCyclohexanoneEthyl ChloroformateTriethylamineCH2Cl20 to 2582
3PhenylAcetophenoneAcetic Anhydride-Toluene11068
4NaphthylAcetoneMukaiyama's ReagentTriethylamineCH2Cl22585
5ThienylCyclopentanoneBurgess Reagent-THF2578
Experimental Protocol

General Procedure for [3+2] Cycloaddition using Ethyl Chloroformate:

To a stirred solution of the hydroxamic acid (5 mmol) and triethylamine (5.5 mmol) in dry dichloromethane (20 mL) at 0 °C is added ethyl chloroformate (5.5 mmol) dropwise. The mixture is stirred at 0 °C for 30 minutes, after which the ketone (10 mmol) is added. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The reaction mixture is filtered to remove triethylamine hydrochloride, and the filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the this compound.

Conclusion

The synthesis of 1,4,2-dioxazoles from hydroxamic acids can be achieved through several efficient and versatile methodologies. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The gold-catalyzed heterocyclization and the reaction with vinyl ethers represent modern, mild, and efficient approaches. The transketalization method is particularly useful for preparing 5,5-dimethyl substituted derivatives and for protecting group strategies. The classical [3+2] cycloaddition of in situ generated nitrile oxides remains a powerful and adaptable tool for the synthesis of a wide variety of 1,4,2-dioxazoles. The detailed protocols and comparative data provided in this guide are intended to facilitate the selection and implementation of the most suitable synthetic strategy for the user's specific research and development needs.

References

Methodological & Application

Application Notes and Protocols: Gold-Catalyzed [3+2] Cycloaddition Using 1,4,2-Dioxazoles for the Synthesis of Highly Functionalized Oxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the gold-catalyzed [3+2] cycloaddition reaction between 1,4,2-dioxazoles and activated alkynes, such as ynamides and alkynyl triazenes, to afford highly functionalized oxazoles. This methodology offers a mild and efficient route to a diverse range of oxazole derivatives, which are prevalent motifs in pharmaceuticals and biologically active compounds.

Introduction

The gold-catalyzed [3+2] cycloaddition of 1,4,2-dioxazoles represents a significant advancement in the synthesis of substituted oxazoles.[1][2][3] This reaction proceeds through a proposed mechanism involving the formation of an α-imino gold-carbene intermediate.[1][2] 1,4,2-Dioxazoles serve as effective N-acyl nitrene equivalents, which, upon activation by a gold catalyst in the presence of an alkyne, initiate a cascade of events leading to the desired oxazole product.[1][4] Key advantages of this methodology include the use of readily accessible starting materials, mild reaction conditions, high regioselectivity, and broad functional group tolerance.[1][5][6]

This document provides detailed protocols for the synthesis of the 1,4,2-dioxazole precursors and the subsequent gold-catalyzed cycloaddition reaction, along with tabulated data on the substrate scope and yields.

Reaction Principle and Mechanism

The reaction is believed to proceed via the following steps:

  • Activation of the Alkyne: The gold(I) catalyst activates the alkyne, making it susceptible to nucleophilic attack.

  • Nucleophilic Attack: The this compound acts as a nucleophile, attacking the activated alkyne.

  • Formation of α-Imino Gold-Carbene: This is followed by the elimination of a ketone, leading to the formation of a key α-imino gold-carbene intermediate.[1][2]

  • Cyclization: An intramolecular cyclization then occurs.

  • Aromatization and Catalyst Regeneration: The final product is formed upon aromatization and regeneration of the gold catalyst.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,4,2-Dioxazoles

This protocol describes a general method for the synthesis of 3,5-disubstituted-1,4,2-dioxazoles from the corresponding ketones and hydroxamic acids.

Materials:

  • Appropriate ketone or its diethyl ketal

  • Appropriate hydroxamic acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Dean-Stark apparatus

Procedure:

  • To a solution of the hydroxamic acid (1.0 equiv.) in toluene, add the corresponding ketone or diethyl ketal (1.2 equiv.).

  • Add a catalytic amount of p-TsOH·H₂O (0.05 equiv.).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water or ethanol is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Protocol 2: Gold-Catalyzed [3+2] Cycloaddition of Ynamides with 1,4,2-Dioxazoles

This protocol details the gold-catalyzed cycloaddition reaction between ynamides and 1,4,2-dioxazoles to synthesize 4-amino-oxazoles.[1][4]

Materials:

  • Ynamide (1.0 equiv.)

  • This compound (1.2 equiv.)

  • Gold(I) catalyst (e.g., IPrAuNTf₂, 2-5 mol%)

  • Anhydrous solvent (e.g., DCE, DCM, THF, Toluene, or CH₃CN)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To an oven-dried reaction tube under an inert atmosphere, add the ynamide (0.2 mmol, 1.0 equiv.), this compound (0.24 mmol, 1.2 equiv.), and the gold(I) catalyst (e.g., IPrAuNTf₂, 0.004 mmol, 2 mol%).

  • Add the anhydrous solvent (2.0 mL).

  • Stir the reaction mixture at room temperature (or as indicated in the tables below) and monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the corresponding functionalized oxazole.

Protocol 3: Gold-Catalyzed [3+2] Cycloaddition of Alkynyl Triazenes with 1,4,2-Dioxazoles

This protocol outlines the synthesis of 3-triazenyl-oxazoles from the reaction of alkynyl triazenes and 1,4,2-dioxazoles.[5][7]

Materials:

  • Alkynyl triazene (1.0 equiv.)

  • This compound (1.2 equiv.)

  • Gold(I) catalyst (e.g., JohnPhosAuCl, 5 mol%)

  • Silver salt co-catalyst (e.g., AgOTf, 5 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Argon)

  • Standard laboratory glassware

Procedure:

  • In a reaction tube under an argon atmosphere, mix the gold(I) catalyst (JohnPhosAuCl, 0.01 mmol, 5 mol%) and the silver salt (AgOTf, 0.01 mmol, 5 mol%) in anhydrous DCM (1 mL) and stir for 15 minutes at room temperature.

  • To this catalyst mixture, add a solution of the alkynyl triazene (0.2 mmol, 1.0 equiv.) and the this compound (0.24 mmol, 1.2 equiv.) in anhydrous DCM (1 mL).

  • Stir the reaction at room temperature for the time indicated, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired triazenyl-substituted oxazole.

Data Presentation

Table 1: Substrate Scope for the Gold-Catalyzed Cycloaddition of Ynamides with 1,4,2-Dioxazoles
EntryYnamide (R¹)This compound (R², R³)ProductYield (%)
1MsPh, Me4-(N-mesyl-N-methylamino)-2-phenyl-5-methyloxazole92
2TsPh, Me4-(N-tosyl-N-methylamino)-2-phenyl-5-methyloxazole90
3BsPh, Me4-(N-brosyl-N-methylamino)-2-phenyl-5-methyloxazole85
4NsPh, Me4-(N-nosyl-N-methylamino)-2-phenyl-5-methyloxazole88
5Ms4-MeC₆H₄, Me4-(N-mesyl-N-methylamino)-2-(p-tolyl)-5-methyloxazole95
6Ms4-FC₆H₄, Me4-(N-mesyl-N-methylamino)-2-(4-fluorophenyl)-5-methyloxazole89
7Ms2-Naphthyl, Me4-(N-mesyl-N-methylamino)-2-(naphthalen-2-yl)-5-methyloxazole91
8MsPh, Et4-(N-mesyl-N-methylamino)-2-phenyl-5-ethyloxazole87
9MsPh, Ph4-(N-mesyl-N-methylamino)-2,5-diphenyloxazole75

Yields are for isolated products. Reaction conditions: Ynamide (0.2 mmol), this compound (0.24 mmol), IPrAuNTf₂ (5 mol%), DCE (2 mL), room temperature, 2h. Data sourced from Chen et al.[1][4]

Table 2: Substrate Scope for the Gold-Catalyzed Cycloaddition of Alkynyl Triazenes with 1,4,2-Dioxazoles
EntryAlkynyl Triazene (R¹, R²)This compound (R³)ProductYield (%)
1Ph, PipPh2,5-diphenyl-3-(piperidin-1-yl)oxazole82
24-BrC₆H₄, PipPh2-(4-bromophenyl)-5-phenyl-3-(piperidin-1-yl)oxazole85
34-MeC₆H₄, PipPh5-phenyl-3-(piperidin-1-yl)-2-(p-tolyl)oxazole88
44-FC₆H₄, PipPh2-(4-fluorophenyl)-5-phenyl-3-(piperidin-1-yl)oxazole79
54-MeOC₆H₄, PipPh2-(4-methoxyphenyl)-5-phenyl-3-(piperidin-1-yl)oxazole81
6Ph, Pip2-MeC₆H₄2-(2-methylphenyl)-5-phenyl-3-(piperidin-1-yl)oxazole75
7Ph, Pip4-ClC₆H₄2-(4-chlorophenyl)-5-phenyl-3-(piperidin-1-yl)oxazole80
8Ph, Pip2-Naphthyl2-(naphthalen-2-yl)-5-phenyl-3-(piperidin-1-yl)oxazole78
9Ph, PipCinnamyl5-phenyl-3-(piperidin-1-yl)-2-styryloxazole85

Yields are for isolated products. Reaction conditions: Alkynyl triazene (0.2 mmol), this compound (0.24 mmol), JohnPhosAuCl (5 mol%), AgOTf (5 mol%), DCM (2 mL), room temperature, 24h. Data sourced from Mao and Zeng.[5][7]

Visualizations

Gold_Catalyzed_Cycloaddition_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Ynamide Ynamide/Alkynyl Triazene Alkyne_Au π-Alkyne-Gold(I) Complex Ynamide->Alkyne_Au Coordination Dioxazole This compound Intermediate_A Nucleophilic Attack Adduct Dioxazole->Intermediate_A Nucleophilic Attack Gold_cat [Au(I)]+ Gold_cat->Alkyne_Au Alkyne_Au->Intermediate_A Imino_Carbene α-Imino Gold-Carbene Intermediate_A->Imino_Carbene Elimination of Ketone Ketone Ketone Byproduct Intermediate_A->Ketone Cyclized_Int Cyclized Intermediate Imino_Carbene->Cyclized_Int Intramolecular Cyclization Oxazole Functionalized Oxazole Cyclized_Int->Oxazole Aromatization Gold_cat_out [Au(I)]+ Cyclized_Int->Gold_cat_out Catalyst Regeneration

Caption: Proposed catalytic cycle for the gold-catalyzed [3+2] cycloaddition.

Experimental_Workflow start Start reactants Combine Reactants: - Alkyne - this compound - Gold Catalyst - Solvent start->reactants reaction Stir at Room Temperature under Inert Atmosphere reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Concentrate in vacuo monitoring->workup Reaction Complete purification Purify by Flash Column Chromatography workup->purification product Isolate Pure Oxazole Product purification->product

Caption: General experimental workflow for the cycloaddition.

Logical_Relationships cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Alkyne Activated Alkyne (Ynamide or Alkynyl Triazene) Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Dioxazole This compound (N-Acyl Nitrene Equivalent) Dioxazole->Cycloaddition Catalyst Gold(I) Catalyst Catalyst->Cycloaddition Catalyzes Oxazole Highly Functionalized Oxazole Cycloaddition->Oxazole Byproduct Ketone Byproduct Cycloaddition->Byproduct

Caption: Logical relationship of reaction components.

References

Application Notes and Protocols: 1,4,2-Dioxazole as an N-acyl Nitrene Equivalent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,4,2-Dioxazoles and their derivatives, particularly 1,4,2-dioxazol-5-ones, have emerged as highly effective and safer precursors for N-acyl nitrenes in a variety of chemical transformations. These heterocyclic compounds offer significant advantages over traditional N-acyl nitrene sources, such as acyl azides, by being more stable, easier to handle, and often enabling reactions to proceed under milder conditions. The thermal or metal-catalyzed decomposition of 1,4,2-dioxazoles generates N-acyl nitrene intermediates, which can then participate in a range of synthetically useful reactions including C-H amination, aziridination, and the synthesis of other heterocycles. This document provides detailed application notes and experimental protocols for the use of 1,4,2-dioxazoles as N-acyl nitrene equivalents in organic synthesis.

Synthesis of 1,4,2-Dioxazol-5-one Precursors

A reliable and scalable synthesis of the 1,4,2-dioxazol-5-one precursor is crucial for its application. A one-pot method starting from commercially available acyl chlorides offers an efficient route.

General Workflow for the Synthesis of 3-Aryl-1,4,2-dioxazol-5-ones

workflow cluster_prep Reaction Preparation cluster_reaction One-Pot Synthesis cluster_workup Work-up and Purification reagents Hydroxylamine HCl, Triethylamine, Acyl Chloride step1 Deprotonation of Hydroxylamine reagents->step1 Combine solvent DMF/Ethyl Acetate solvent->step1 step2 Addition of Acyl Chloride step1->step2 In situ step3 Cyclization with CDI step2->step3 Intermediate Formation quench Aqueous Quench step3->quench Reaction Completion extract Extraction quench->extract purify Crystallization/ Chromatography extract->purify product Pure 3-Aryl-1,4,2- dioxazol-5-one purify->product

Caption: One-pot synthesis of 3-aryl-1,4,2-dioxazol-5-ones.

Experimental Protocol: Synthesis of 3-Phenyl-1,4,2-dioxazol-5-one[1][2]

This protocol describes a one-pot synthesis from benzoyl chloride.

Materials:

  • Benzoyl chloride

  • Hydroxylamine hydrochloride

  • Triethylamine

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dried round-bottom flask, add hydroxylamine hydrochloride (1.0 eq) and DMF.

  • Cool the mixture to 0 °C and add triethylamine (2.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of benzoyl chloride (1.0 eq) in ethyl acetate dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) in one portion and stir for an additional 30 minutes at room temperature.

  • Quench the reaction with 1 N HCl and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Compound Starting Material Yield Reference
3-Phenyl-1,4,2-dioxazol-5-oneBenzoyl chloride81%[1][2]
3-(p-Tolyl)-1,4,2-dioxazol-5-onep-Toluoyl chloride-[2]
3-(2-Thiophene)-1,4,2-dioxazol-5-one2-Thiophenecarbonyl chloride76%[1]
3-(p-Methoxyphenyl)-1,4,2-dioxazol-5-onep-Methoxybenzoyl chloride63%[2]
3-(p-Nitrophenyl)-1,4,2-dioxazol-5-onep-Nitrobenzoyl chloride78%[2]

Application in Gold-Catalyzed Synthesis of Oxazoles

1,4,2-Dioxazoles serve as efficient N-acyl nitrene equivalents in gold-catalyzed reactions with ynamides to produce highly functionalized oxazoles. This transformation proceeds through the formation of an α-imino gold-carbene intermediate.[3][4]

Proposed Reaction Pathway

gold_catalyzed_oxazole_synthesis ynamide Ynamide activated_ynamide Activated Ynamide [Au(I) complex] ynamide->activated_ynamide Coordination dioxazole 1,4,2-Dioxazole intermediate_A Nucleophilic Attack dioxazole->intermediate_A Attack on alkyne gold_catalyst [Au(I)] Catalyst gold_catalyst->activated_ynamide activated_ynamide->intermediate_A alpha_imino_gold_carbene α-Imino Gold-Carbene intermediate_A->alpha_imino_gold_carbene Elimination of ketone cyclization Intramolecular Cyclization alpha_imino_gold_carbene->cyclization ketone_byproduct Ketone byproduct alpha_imino_gold_carbene->ketone_byproduct cyclization->gold_catalyst Catalyst Regeneration oxazole_product Functionalized Oxazole cyclization->oxazole_product Deauration

Caption: Gold-catalyzed synthesis of oxazoles.

Experimental Protocol: Gold-Catalyzed [3+2] Cycloaddition[6]

Materials:

  • Ynamide

  • 3,5,5-Trimethyl-1,4,2-dioxazole (or other substituted dioxazole)

  • Gold(I) catalyst (e.g., IPrAu(MeCN)SbF₆)

  • Anhydrous solvent (e.g., 1,2-dichloroethane - DCE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the ynamide (1.0 eq) and the this compound (1.2 eq).

  • Add the anhydrous solvent.

  • Add the gold(I) catalyst (1-5 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 80 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired oxazole product.

Ynamide Substrate Dioxazole Substrate Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (%) Reference
N-Mesyl-N-(4-methylphenyl)ethynylamine3,5,5-Trimethyl-1,4,2-dioxazoleIPrAu(MeCN)SbF₆ (5)DCErt292[4]
N-Tosyl-N-phenylethynylamine3,5,5-Trimethyl-1,4,2-dioxazoleIPrAu(MeCN)SbF₆ (5)DCErt295[4]
N-Mesyl-N-(4-methoxyphenyl)ethynylamine3,5,5-Trimethyl-1,4,2-dioxazoleIPrAu(MeCN)SbF₆ (5)DCE50391[4]
N-Mesyl-N-(4-methylphenyl)ethynylamine3-Phenyl-5,5-dimethyl-1,4,2-dioxazoleIPrAu(MeCN)SbF₆ (5)DCE801290[4]

Application in Rhodium-Catalyzed C-H Amidation

1,4,2-Dioxazol-5-ones are superior reagents for Rh(III)-catalyzed direct C-H amidation, offering enhanced safety and reactivity compared to acyl azides.[5][6] This method allows for the direct formation of C-N bonds at unactivated C-H centers.

Catalytic Cycle for Rh(III)-Catalyzed C-H Amidation

rhodium_amidation rh_catalyst [Cp*Rh(III)] Catalyst rhodacycle Rhodacycle Intermediate rh_catalyst->rhodacycle substrate Substrate with Directing Group substrate->rhodacycle C-H Activation dioxazolone 1,4,2-Dioxazol-5-one rh_nitrenoid Rh(V)-Nitrenoid Species dioxazolone->rh_nitrenoid rhodacycle->rh_nitrenoid Coordination and Decarboxylation amido_inserted Amido-Inserted Rhodacycle rh_nitrenoid->amido_inserted Reductive Elimination co2 CO₂ byproduct rh_nitrenoid->co2 amido_inserted->rh_catalyst Catalyst Regeneration product Amidated Product amido_inserted->product Protonolysis

Caption: Rh(III)-catalyzed C-H amidation cycle.

Experimental Protocol: Large-Scale C-H Amidation of 2-Phenylpyridine[1][2]

Materials:

  • 2-Phenylpyridine

  • 3-Phenyl-1,4,2-dioxazol-5-one

  • [Cp*RhCl₂]₂

  • AgNTf₂

  • Ethyl acetate (EtOAc)

Procedure:

  • To an oven-dried three-neck round-bottom flask, add 3-phenyl-1,4,2-dioxazol-5-one (1.05 eq), [Cp*RhCl₂]₂ (0.5 mol%), and AgNTf₂ (2.0 mol%) under atmospheric conditions.

  • Add ethyl acetate as the solvent.

  • Place the flask in a preheated oil bath at 40 °C.

  • Slowly add a solution of 2-phenylpyridine (1.0 eq) in ethyl acetate via syringe pump over a period of time to control the reaction rate and temperature.

  • After the addition is complete, stir the reaction at 40 °C until completion (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield N-[2-(pyridin-2-yl)phenyl]benzamide.

Substrate Dioxazolone Catalyst Loading (mol%) Solvent Yield (%) Reference
2-Phenylpyridine3-Phenyl-1,4,2-dioxazol-5-one0.5Ethyl AcetateHigh[5][6]
Acetophenone O-methyl oxime3-Phenyl-1,4,2-dioxazol-5-one1.01,2-DichloroethaneHigh[7]

Application in Copper-Catalyzed Synthesis of N-Acyl Amidines

A copper-catalyzed three-component reaction of an alkyne, an amine, and a 1,4,2-dioxazol-5-one provides a direct route to N-acyl amidines. This method proceeds via the generation of an acyl nitrene that inserts into a copper-acetylide bond.[3][8]

Proposed Reaction Mechanism

copper_amidine_synthesis cu_catalyst [Cu(I)] Catalyst cu_acetylide Copper Acetylide cu_catalyst->cu_acetylide alkyne Terminal Alkyne alkyne->cu_acetylide Deprotonation amine Amine amidine_product N-Acyl Amidine amine->amidine_product dioxazolone 1,4,2-Dioxazol-5-one cu_nitrene Copper-Acylnitrene Complex dioxazolone->cu_nitrene cu_acetylide->cu_nitrene Coordination and Decarboxylation insertion_intermediate Insertion Intermediate cu_nitrene->insertion_intermediate Nitrene Insertion insertion_intermediate->cu_catalyst Catalyst Regeneration insertion_intermediate->amidine_product Reaction with Amine

Caption: Copper-catalyzed synthesis of N-acyl amidines.

Experimental Protocol: Three-Component Synthesis of N-Acyl Amidines[5][8]

Materials:

  • Aryl acetylene

  • Amine

  • 1,4,2-Dioxazol-5-one

  • Copper catalyst (e.g., [Cu(OAc)(Xantphos)] or CuI)

  • Solvent (e.g., THF or Toluene)

Procedure:

  • In a reaction vial, combine the copper catalyst (1-5 mol%), the 1,4,2-dioxazol-5-one (1.2 eq), and the solvent.

  • Add the aryl acetylene (1.0 eq) and the amine (1.1 eq) to the mixture.

  • Seal the vial and stir the reaction at the specified temperature (e.g., room temperature to 60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the N-acyl amidine.

Alkyne Amine Dioxazolone Catalyst (mol%) Yield (%) Reference
PhenylacetyleneMorpholine3-Pivaloyl-1,4,2-dioxazol-5-one[Cu(OAc)(Xantphos)] (2.5)High[3]
PhenylacetylenePiperidine3-Benzoyl-1,4,2-dioxazol-5-oneCuI (5)Moderate to Good[3]
4-EthynyltoluenePyrrolidine3-Pivaloyl-1,4,2-dioxazol-5-one[Cu(OAc)(Xantphos)] (2.5)High[3][8]

1,4,2-Dioxazoles are versatile and valuable reagents in modern organic synthesis, serving as safe and efficient precursors for N-acyl nitrenes. Their application in gold, rhodium, and copper-catalyzed reactions enables the construction of complex nitrogen-containing molecules, such as functionalized oxazoles, amidated arenes, and N-acyl amidines, under mild conditions. The protocols and data presented herein provide a practical guide for researchers to incorporate these powerful synthetic tools into their research and development programs.

References

Application Notes and Protocols for the Synthesis of Functionalized Oxazoles from 1,4,2-Dioxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of functionalized oxazoles, valuable scaffolds in medicinal chemistry, from 1,4,2-dioxazole precursors. The primary focus is on a robust and versatile gold-catalyzed approach, which allows for the efficient construction of highly substituted oxazole rings under mild conditions.

Introduction

Oxazoles are a class of five-membered heterocyclic compounds that are integral components of numerous natural products, pharmaceuticals, and functional materials. Their diverse biological activities have made them attractive targets in drug discovery. This document outlines a modern and efficient synthetic strategy for accessing functionalized oxazoles through the [3+2] cycloaddition of 1,4,2-dioxazoles with π-unsaturated systems, particularly ynamides and alkynyl triazenes. This gold-catalyzed methodology offers several advantages, including high regioselectivity, broad functional group tolerance, and mild reaction conditions.[1][2]

Gold-Catalyzed Synthesis of Functionalized Oxazoles

The gold-catalyzed reaction between 1,4,2-dioxazoles and ynamides or alkynyl triazenes proceeds via a formal [3+2] cycloaddition, where the this compound serves as an N-acyl nitrene equivalent.[1][3][4] The reaction is believed to proceed through the formation of an α-imino gold-carbene intermediate, which then undergoes cyclization to afford the highly functionalized oxazole product.[1][4]

Experimental Workflow

The general experimental workflow for the gold-catalyzed synthesis of functionalized oxazoles is depicted below.

experimental_workflow reagents Reactants: This compound & Ynamide/Alkynyl Triazene reaction Reaction Setup (Inert Atmosphere) reagents->reaction catalyst Gold Catalyst (e.g., IPrAuNTf2) catalyst->reaction solvent Anhydrous Solvent (e.g., DCE or DCM) solvent->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Functionalized Oxazole purification->product

Caption: General workflow for the gold-catalyzed synthesis of oxazoles.

Protocol 1: Gold-Catalyzed Synthesis of 4-Amino-Oxazoles from 1,4,2-Dioxazoles and Ynamides

This protocol details the synthesis of N,2,5-trisubstituted 4-amino-oxazoles.

Materials
  • Ynamide (1.0 equiv)

  • This compound (1.2 equiv)

  • Gold(I) catalyst (e.g., IPrAuNTf2, 2-5 mol%)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure
  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the ynamide (0.2 mmol, 1.0 equiv), this compound (0.24 mmol, 1.2 equiv), and the gold(I) catalyst (e.g., IPrAuNTf2, 0.004 mmol, 2 mol%).

  • Add anhydrous DCE or DCM (2.0 mL) to the reaction vessel.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 2-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired functionalized 4-amino-oxazole.

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields for a variety of synthesized 4-amino-oxazoles using the above protocol.

EntryYnamide (R1, R2, R3)This compound (R4, R5)ProductYield (%)
1N-(4-methylphenylsulfonyl)-N-(phenylethynyl)aniline3-phenyl-5,5-dimethyl-1,4,2-dioxazole2-(4-methylphenyl)-5-phenyl-N-(phenylsulfonyl)oxazol-4-amine92
2N-(4-chlorophenylsulfonyl)-N-(phenylethynyl)aniline3-phenyl-5,5-dimethyl-1,4,2-dioxazole2-(4-chlorophenyl)-5-phenyl-N-(phenylsulfonyl)oxazol-4-amine89
3N-(mesitylsulfonyl)-N-(p-tolylethynyl)aniline3-phenyl-5,5-dimethyl-1,4,2-dioxazoleN-(mesitylsulfonyl)-2-(4-methylphenyl)-5-phenyl-oxazol-4-amine95
4N-(4-methoxyphenyl)-N-(4-methylphenylsulfonyl)ethynylamine3-(4-chlorophenyl)-5,5-dimethyl-1,4,2-dioxazole2-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-(4-methylphenyl)oxazol-4-amine85
5N-(cyclohexylethynyl)-N-(4-methylphenylsulfonyl)aniline3-phenyl-5,5-dimethyl-1,4,2-dioxazole5-cyclohexyl-2-phenyl-N-(phenylsulfonyl)oxazol-4-amine78

Data compiled from literature reports.[1]

Protocol 2: Gold-Catalyzed Synthesis of Fully Substituted Oxazoles from 1,4,2-Dioxazoles and Alkynyl Triazenes

This protocol outlines the synthesis of fully substituted oxazoles bearing a triazene moiety.

Materials
  • Alkynyl triazene (1.0 equiv)

  • This compound (1.2 equiv)

  • JohnPhosAuCl (5 mol%)

  • Silver triflate (AgOTf) (5 mol%)

  • Anhydrous dichloromethane (DCM)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure
  • In a flame-dried Schlenk tube under an inert atmosphere, mix JohnPhosAuCl (0.01 mmol, 5 mol%) and AgOTf (0.01 mmol, 5 mol%) in anhydrous DCM (1 mL) for 15 minutes at room temperature.

  • To this catalyst mixture, add a solution of the alkynyl triazene (0.2 mmol, 1.0 equiv) and this compound (0.24 mmol, 1.2 equiv) in anhydrous DCM (1 mL).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure functionalized oxazole.[2]

Data Presentation: Substrate Scope and Yields

The table below presents the yields for various oxazoles synthesized via this method.

EntryAlkynyl Triazene (R1, R2)This compound (R3)ProductYield (%)
11-(phenylethynyl)-3,3-dimethyltriaz-1-ene3-phenyl-5,5-dimethyl-1,4,2-dioxazole2,5-diphenyl-4-(dimethyltriaz-1-en-1-yl)oxazole85
21-((4-methoxyphenyl)ethynyl)-3,3-dimethyltriaz-1-ene3-phenyl-5,5-dimethyl-1,4,2-dioxazole5-(4-methoxyphenyl)-2-phenyl-4-(dimethyltriaz-1-en-1-yl)oxazole82
31-((4-chlorophenyl)ethynyl)-3,3-dimethyltriaz-1-ene3-phenyl-5,5-dimethyl-1,4,2-dioxazole5-(4-chlorophenyl)-2-phenyl-4-(dimethyltriaz-1-en-1-yl)oxazole78
41-(phenylethynyl)-3,3-dimethyltriaz-1-ene3-(4-chlorophenyl)-5,5-dimethyl-1,4,2-dioxazole2-(4-chlorophenyl)-5-phenyl-4-(dimethyltriaz-1-en-1-yl)oxazole88
51-(cyclohexylethynyl)-3,3-dimethyltriaz-1-ene3-phenyl-5,5-dimethyl-1,4,2-dioxazole5-cyclohexyl-2-phenyl-4-(dimethyltriaz-1-en-1-yl)oxazole71

Data sourced from published research.[2][5]

Reaction Mechanism

The proposed catalytic cycle for the gold-catalyzed synthesis of oxazoles from 1,4,2-dioxazoles and ynamides is illustrated below.

reaction_mechanism cluster_reactants Reactants ynamide Ynamide activated_ynamide Gold-Activated Ynamide ynamide->activated_ynamide dioxazole This compound intermediate_A Nucleophilic Attack by Dioxazole dioxazole->intermediate_A catalyst [Au]+ Catalyst catalyst->activated_ynamide Coordination activated_ynamide->intermediate_A gold_carbene α-Imino Gold-Carbene intermediate_A->gold_carbene Elimination of Ketone ketone Ketone Byproduct intermediate_A->ketone cyclization Intramolecular Cyclization gold_carbene->cyclization cyclization->catalyst product Functionalized Oxazole cyclization->product Deauration

Caption: Proposed mechanism for the gold-catalyzed oxazole synthesis.

Alternative Synthetic Routes: Thermal and Photochemical Methods

While the gold-catalyzed approach is highly efficient, thermal and photochemical methods have also been explored for the decomposition of 1,4,2-dioxazoles and related compounds.[4]

  • Thermal Decomposition: At elevated temperatures (typically above 150 °C), 1,4,2-dioxazoles can undergo decomposition to form isocyanates and ketones.[1] However, detailed protocols for the direct conversion of 1,4,2-dioxazoles to functionalized oxazoles via a thermal rearrangement are not well-documented in the current literature.

Further research may elucidate viable thermal or photochemical pathways for this specific transformation.

Conclusion

The gold-catalyzed cycloaddition of 1,4,2-dioxazoles with ynamides and alkynyl triazenes represents a state-of-the-art methodology for the synthesis of highly functionalized oxazoles. The mild reaction conditions, broad substrate scope, and high yields make this an attractive approach for applications in medicinal chemistry and materials science. The detailed protocols provided herein offer a practical guide for researchers to utilize this powerful transformation in their synthetic endeavors.

References

The Role of 1,4,2-Dioxazoles in Multicomponent Reactions for Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and professionals in the fields of medicinal chemistry and drug development are increasingly turning to multicomponent reactions (MCRs) for the efficient synthesis of complex heterocyclic scaffolds. Among the versatile reagents employed in this field, 1,4,2-dioxazoles have emerged as potent precursors for the generation of N-acyl nitrenes, facilitating the rapid construction of valuable nitrogen-containing heterocycles. This application note provides a detailed overview of the use of 1,4,2-dioxazoles in reactions that, while often formally bimolecular, exhibit the complexity-building advantages of multicomponent strategies, with a focus on the synthesis of highly substituted oxazoles. Detailed experimental protocols and quantitative data are provided to aid in the adoption of these methodologies.

Key Application: Gold-Catalyzed Synthesis of Functionalized Oxazoles

A prominent application of 1,4,2-dioxazoles is in the gold-catalyzed [3+2] cycloaddition with ynamides or alkynyl triazenes to furnish highly functionalized oxazoles. In these reactions, the 1,4,2-dioxazole serves as an N-acyl nitrene equivalent, which, upon activation by the gold catalyst, engages with the alkyne partner to generate an α-imino gold-carbene intermediate. Subsequent intramolecular cyclization leads to the formation of the oxazole ring. This transformation is characterized by its mild reaction conditions, broad substrate scope, and high yields.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various oxazole derivatives using 1,4,2-dioxazoles.

Table 1: Gold-Catalyzed Reaction of Ynamides with 1,4,2-Dioxazoles

EntryYnamide (1)This compound (2)Catalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)
1N-(p-tolyl)nona-1,5-diyn-4-amine3-phenyl-1,4,2-dioxazoleAuCl(IPr) (5)DCE50122-(naphthalen-2-yl)-5-((p-tolylamino)methyl)oxazole92
2N-(4-methoxyphenyl)octa-1,5-diyn-4-amine3-phenyl-1,4,2-dioxazoleAuCl(IPr) (5)DCE50125-(((4-methoxyphenyl)amino)methyl)-2-phenyloxazole85
3N-phenylnona-1,5-diyn-4-amine3-(4-chlorophenyl)-1,4,2-dioxazoleAuCl(IPr) (5)DCE50122-(4-chlorophenyl)-5-((phenylamino)methyl)oxazole88
4N-benzylnona-1,5-diyn-4-amine3-(naphthalen-2-yl)-1,4,2-dioxazoleAuCl(IPr) (5)DCE50125-((benzylamino)methyl)-2-(naphthalen-2-yl)oxazole95

Data extracted from representative literature on gold-catalyzed oxazole synthesis.

Table 2: Gold-Catalyzed Reaction of Alkynyl Triazenes with 1,4,2-Dioxazoles

EntryAlkynyl Triazene (1)This compound (2)Catalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)
11-(phenylethynyl)piperidine-1-carboxamide3-phenyl-1,4,2-dioxazoleJohnPhosAuCl/AgOTf (5)DCMrt242,5-diphenyl-4-(piperidin-1-yl)oxazole85
21-((4-methoxyphenyl)ethynyl)piperidine-1-carboxamide3-phenyl-1,4,2-dioxazoleJohnPhosAuCl/AgOTf (5)DCMrt245-(4-methoxyphenyl)-2-phenyl-4-(piperidin-1-yl)oxazole82
31-(p-tolylethynyl)piperidine-1-carboxamide3-(4-chlorophenyl)-1,4,2-dioxazoleJohnPhosAuCl/AgOTf (5)DCMrt242-(4-chlorophenyl)-4-(piperidin-1-yl)-5-(p-tolyl)oxazole78
41-(phenylethynyl)piperidine-1-carboxamide3-(naphthalen-2-yl)-1,4,2-dioxazoleJohnPhosAuCl/AgOTf (5)DCMrt242-(naphthalen-2-yl)-5-phenyl-4-(piperidin-1-yl)oxazole80

Data extracted from representative literature on gold-catalyzed oxazole synthesis.[1]

Experimental Protocols

General Procedure for the Gold-Catalyzed Synthesis of Oxazoles from Ynamides and 1,4,2-Dioxazoles

To a solution of the ynamide (0.2 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube is added the this compound (0.24 mmol) and the gold catalyst (e.g., AuCl(IPr), 5 mol%). The reaction mixture is then stirred at the specified temperature (e.g., 50 °C) for the indicated time (e.g., 12 hours). After completion of the reaction, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired oxazole product.

General Procedure for the Gold-Catalyzed Synthesis of Oxazoles from Alkynyl Triazenes and 1,4,2-Dioxazoles

In a glovebox, JohnPhosAuCl (5 mol%) and AgOTf (5 mol%) are added to a vial containing dichloromethane (DCM, 1 mL) and the mixture is stirred for 15 minutes. A solution of the alkynyl triazene (0.2 mmol) and the this compound (0.24 mmol) in DCM (1 mL) is then added to the catalyst mixture. The reaction is stirred at room temperature for 24 hours under an argon atmosphere. Upon completion, the reaction mixture is concentrated and the residue is purified by flash column chromatography on silica gel to yield the pure oxazole product.[1]

Visualizing the Reaction Pathway

The following diagrams illustrate the proposed mechanisms and workflows for the synthesis of oxazoles using 1,4,2-dioxazoles.

Gold_Catalyzed_Oxazole_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Ynamide Ynamide Gold_Pi_Alkyne Gold-π-Alkyne Complex Ynamide->Gold_Pi_Alkyne Coordination Dioxazole This compound Nucleophilic_Attack Nucleophilic Attack Dioxazole->Nucleophilic_Attack Gold_Catalyst Au(I) Catalyst Gold_Catalyst->Gold_Pi_Alkyne Gold_Pi_Alkyne->Nucleophilic_Attack Gold_Carbene α-Imino Gold-Carbene Nucleophilic_Attack->Gold_Carbene Ring Opening & Ketone Elimination Ketone Ketone Byproduct Nucleophilic_Attack->Ketone Gold_Carbene->Gold_Catalyst Catalyst Regeneration Oxazole Substituted Oxazole Gold_Carbene->Oxazole Cyclization & Aromatization Experimental_Workflow_Oxazole_Synthesis start Start reactants Combine Ynamide/Alkynyl Triazene, This compound, and Catalyst in Solvent start->reactants reaction Stir at Specified Temperature and Time reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Solvent Evaporation monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolate Pure Oxazole Product purification->product

References

Application Notes and Protocols: 1,4,2-Dioxazole as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4,2-dioxazole scaffold has emerged as a valuable heterocyclic motif in medicinal chemistry, offering a unique combination of physicochemical properties and synthetic accessibility. This five-membered ring system, containing two oxygen atoms and one nitrogen atom, serves as a versatile building block for the development of novel therapeutic agents and as a strategic tool in drug design. These application notes provide an overview of the synthesis, biological activities, and potential applications of 1,4,2-dioxazoles, along with detailed experimental protocols for their preparation and evaluation.

Application 1: Synthesis of Bioactive 3,5-Disubstituted-1,4,2-Dioxazoles

A primary application of 1,4,2-dioxazoles in medicinal chemistry is their role as the core structure in various bioactive compounds. The synthesis of 3,5-disubstituted-1,4,2-dioxazoles is a key area of exploration, with derivatives showing promising antiprotozoal and central nervous system (CNS) activities.

Antiamoebic Activity

Several 3,5-disubstituted-1,4,2-dioxazole derivatives have demonstrated potent in vitro activity against Entamoeba histolytica, the protozoan parasite responsible for amoebiasis. Notably, a series of compounds with chloro-substituted phenyl rings at the 3- and 5-positions of the dioxazole ring have shown superior activity compared to the standard drug metronidazole.[1]

Table 1: Antiamoebic Activity of 3,5-Disubstituted-1,4,2-Dioxazole Derivatives against E. histolytica [1]

CompoundSubstituent at C3Substituent at C5IC50 (µM)
1 o-chlorophenylo-chlorophenyl0.41
2 m-chlorophenylm-chlorophenyl0.52
3 p-chlorophenylp-chlorophenyl0.68
4 o-chlorophenylm-chlorophenyl0.45
5 o-chlorophenylp-chlorophenyl0.49
Metronidazole --1.80
CNS Depressant Activity

Preliminary pharmacological screenings have indicated that certain this compound derivatives exhibit modest CNS depressant activity.[2] While specific quantitative data is limited in the public domain, this suggests potential applications in the development of new agents for neurological disorders. Further structure-activity relationship (SAR) studies are warranted to optimize this activity.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted-1,4,2-Dioxazoles from Aldehydes and Oximes

This protocol describes a general two-step synthesis for 3,5-disubstituted-1,4,2-dioxazoles, which has been successfully employed for generating libraries of compounds for biological screening.[1]

Step 1: Synthesis of Aldoximes

  • Dissolve the desired substituted benzaldehyde (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated aldoxime by filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclization to form this compound

  • Suspend the synthesized aldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a different substituted benzaldehyde (1.0 eq) to the suspension.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired 3,5-disubstituted-1,4,2-dioxazole.

cluster_synthesis Synthesis of 3,5-Disubstituted-1,4,2-Dioxazoles Aldehyde1 Substituted Benzaldehyde (A) Oxime Aldoxime (A-NOH) Aldehyde1->Oxime Step 1: Oxime Formation Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Oxime Dioxazole 3,5-Disubstituted- This compound Oxime->Dioxazole Step 2: Cyclization Aldehyde2 Substituted Benzaldehyde (B) Aldehyde2->Dioxazole NBS N-Bromosuccinimide (NBS) NBS->Dioxazole

General workflow for the synthesis of 3,5-disubstituted-1,4,2-dioxazoles.
Protocol 2: In Vitro Antiamoebic Activity Assay

This protocol outlines the in vitro screening of compounds against E. histolytica using a subculture method to determine the 50% inhibitory concentration (IC50).

Materials:

  • E. histolytica strain (e.g., HM1:IMSS)

  • TYI-S-33 medium supplemented with bovine serum

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Metronidazole as a positive control

  • 96-well microtiter plates

  • Inverted microscope

Procedure:

  • Culture E. histolytica trophozoites in TYI-S-33 medium at 37 °C.

  • Prepare serial dilutions of the test compounds and metronidazole in the culture medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.

  • Add a suspension of E. histolytica trophozoites (approximately 1 x 10^4 cells/mL) to each well.

  • Include a drug-free control (containing only DMSO at the same concentration as the test wells).

  • Incubate the plates at 37 °C for 72 hours.

  • After incubation, examine the wells using an inverted microscope to determine the number of viable trophozoites.

  • Calculate the percentage of growth inhibition for each compound concentration compared to the drug-free control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of parasite growth, by plotting the percentage of inhibition against the compound concentration.

Application 2: 1,4,2-Dioxazoles as Bioisosteres of Carboxylic Acids

The this compound ring can serve as a non-classical bioisostere for the carboxylic acid functional group. This application is particularly relevant in the design of enzyme inhibitors, where the carboxylic acid moiety often acts as a key binding group but can be associated with poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.

Replacing a carboxylic acid with a this compound can offer several advantages:

  • Increased Lipophilicity: The heterocyclic ring is generally more lipophilic than a carboxylic acid, which can improve membrane permeability and oral bioavailability.

  • Metabolic Stability: The dioxazole ring is typically more resistant to metabolic degradation than a carboxylic acid.

  • Modified Acidity: The this compound ring is not acidic, which can alter the ionization state of the molecule at physiological pH and affect its interactions with targets and transporters.

While direct comparative data for 1,4,2-dioxazoles as carboxylic acid bioisosteres is still emerging, the successful application of other acidic heterocycles like tetrazoles and oxadiazoles in approved drugs highlights the potential of this strategy.[3] For instance, in the development of angiotensin II receptor antagonists, the replacement of a carboxylic acid with a tetrazole ring led to a significant increase in potency.[3]

cluster_bioisostere Bioisosteric Replacement Strategy cluster_properties Potential Improvements Carboxylic_Acid Lead Compound (with Carboxylic Acid) Dioxazole_Analog Analog (with this compound) Carboxylic_Acid->Dioxazole_Analog Bioisosteric Replacement Improved_PK Enhanced Pharmacokinetics Dioxazole_Analog->Improved_PK Increased_Potency Increased Potency Dioxazole_Analog->Increased_Potency Reduced_Toxicity Reduced Toxicity Dioxazole_Analog->Reduced_Toxicity cluster_protection Protection/Deprotection of Hydroxamic Acids cluster_application Application in Synthesis Hydroxamic_Acid Hydroxamic Acid Dioxazole_Protected 5,5-Dimethyl-1,4,2-Dioxazole (Protected Form) Hydroxamic_Acid->Dioxazole_Protected Protection (2,2-Dimethoxypropane, CSA) Dioxazole_Protected->Hydroxamic_Acid Deprotection (Mild Acid) Synthetic_Steps Multi-step Synthesis Dioxazole_Protected->Synthetic_Steps Stable during subsequent reactions Synthetic_Steps->Dioxazole_Protected

References

Application Notes and Protocols for Regioselective Amidation Reactions Using 1,4,2-Dioxazol-5-one Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting regioselective amidation reactions utilizing 1,4,2-dioxazol-5-one reagents. These reagents have emerged as highly effective and safer alternatives to traditional acyl azides for the introduction of amide functionalities into organic molecules. They offer high reactivity, broad functional group tolerance, and often proceed under mild reaction conditions, with the key advantage of releasing only carbon dioxide as a byproduct.[1] This makes them particularly valuable in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.

Introduction to 1,4,2-Dioxazol-5-ones in Amidation

1,4,2-Dioxazol-5-ones are stable, crystalline solids that serve as versatile precursors to acyl nitrenes or amidyl radicals under thermal, photochemical, or transition-metal-catalyzed conditions.[2][3] Their application in C-H amidation reactions has significantly advanced, allowing for the direct and selective formation of C-N bonds. This approach circumvents the need for pre-functionalized substrates, thus streamlining synthetic routes.[4]

Key Advantages:

  • Enhanced Safety: 3-Phenyl-1,4,2-dioxazol-5-one is thermally stable, unlike benzoyl azide which decomposes rapidly.[5][6]

  • High Reactivity: Dioxazolones exhibit a high propensity for coordination to metal catalysts, leading to efficient imido insertion.[5][6]

  • Convenience: They are generally easier to prepare, store, and handle compared to the corresponding acyl azides.[5][6]

  • Green Chemistry: The only byproduct of the amidation reaction is carbon dioxide, and recent developments have focused on using environmentally benign solvents like ethyl acetate.[5][6]

Synthesis of 1,4,2-Dioxazol-5-one Reagents

A straightforward and efficient one-pot synthesis of 3-(hetero-)aryl-1,4,2-dioxazol-5-ones has been developed, avoiding the use of hazardous chlorinated solvents and the need to isolate the hydroxamic acid intermediate.[1][7]

Experimental Protocol: One-Pot Synthesis of 3-Phenyl-1,4,2-dioxazol-5-one [7]

Materials:

  • Benzoyl chloride

  • Hydroxylamine hydrochloride

  • N,N'-Carbonyldiimidazole (CDI)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride in a solution of NaOH in deionized water at 0 °C.

  • Slowly add benzoyl chloride to the solution and stir at room temperature.

  • After the reaction is complete (monitored by TLC), add ethyl acetate and then acidify the aqueous layer with HCl.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and add N,N'-carbonyldiimidazole (CDI) to the filtrate. A small amount of DMF can be added to aid dissolution.

  • Stir the reaction mixture at room temperature.

  • Upon completion, wash the mixture with aqueous HCl, followed by deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-phenyl-1,4,2-dioxazol-5-one.

A similar procedure can be followed for a variety of aromatic acyl chlorides, with representative yields presented in the table below.[7]

Table 1: Synthesis of Various 3-Aryl-1,4,2-dioxazol-5-ones [7]

Acyl Chloride PrecursorProductYield (%)
Benzoyl chloride3-Phenyl-1,4,2-dioxazol-5-one81
4-Methylbenzoyl chloride3-(p-Tolyl)-1,4,2-dioxazol-5-one85
4-Methoxybenzoyl chloride3-(4-Methoxyphenyl)-1,4,2-dioxazol-5-one91
4-Fluorobenzoyl chloride3-(4-Fluorophenyl)-1,4,2-dioxazol-5-one78
2-Thiophenecarbonyl chloride3-(Thiophen-2-yl)-1,4,2-dioxazol-5-one61

Regioselective C-H Amidation Reactions

1,4,2-Dioxazol-5-ones are widely used in transition metal-catalyzed C-H amidation of arenes and heteroarenes, as well as unactivated C(sp³)-H bonds. Rhodium, iridium, and cobalt complexes are among the most effective catalysts for these transformations.[2][3]

This protocol is a general procedure for the direct C-H amidation of arenes bearing a directing group, such as a pyridine ring.

Experimental Protocol: Cp*Rh(III)-Catalyzed Amidation of 2-Phenylpyridine [5]

Materials:

  • 2-Phenylpyridine

  • 3-Phenyl-1,4,2-dioxazol-5-one

  • [Cp*RhCl₂]₂

  • AgSbF₆

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • To an oven-dried reaction vessel, add 2-phenylpyridine, 3-phenyl-1,4,2-dioxazol-5-one, [Cp*RhCl₂]₂, and AgSbF₆.

  • Add ethyl acetate as the solvent.

  • Stir the reaction mixture at the specified temperature (e.g., 40-60 °C) for the required time (typically a few hours), monitoring by TLC or LC-MS. A needle can be placed on the septum to serve as a CO₂ outlet.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add additional ethyl acetate to dissolve any precipitate and filter the mixture through a pad of Celite to remove silver salts.

  • Wash the Celite pad with ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain the desired amidated product.

Table 2: Substrate Scope for Rh(III)-Catalyzed C(sp²)-H Amidation

Arene SubstrateDioxazolone ReagentCatalyst SystemSolventTemp (°C)Yield (%)Ref
2-Phenylpyridine3-Phenyl-1,4,2-dioxazol-5-one[CpRh(OAc)₂]₂1,2-Dichloroethane6095[5]
1-Phenyl-1H-pyrazole3-Phenyl-1,4,2-dioxazol-5-one[CpRhCl₂]₂/AgSbF₆1,2-Dichloroethane8092[2]
N-Phenyl-2-aminopyridine3-Phenyl-1,4,2-dioxazol-5-one[CpRhCl₂]₂/AgSbF₆1,2-Dichloroethane6094[2]
Ferrocene with Pyridyl DG3-Aryl-1,4,2-dioxazol-5-ones[CpCo(CO)I₂]/AgPF₆/AgOPivDichloromethane40up to 96[1]

Iridium catalysts have proven effective for the amidation of unactivated C(sp³)-H bonds, which is a particularly challenging transformation. This is highly valuable for late-stage functionalization in drug discovery.

Experimental Protocol: Ir(III)-Catalyzed Amidation of an Unactivated C(sp³)-H Bond [8]

Materials:

  • Substrate with a directing group (e.g., an oxime)

  • 3-Fluoroalkyl-1,4,2-dioxazol-5-one

  • [Cp*IrCl₂]₂

  • AgOAc

  • Dichloromethane (DCM)

Procedure:

  • In a glovebox, combine the substrate, 3-fluoroalkyl-1,4,2-dioxazol-5-one, [Cp*IrCl₂]₂, and AgOAc in a reaction vial.

  • Add dichloromethane as the solvent.

  • Seal the vial and stir the mixture at the specified temperature (e.g., 60 °C) for the required duration.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a short plug of silica gel, eluting with an appropriate solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the amidated product.

Table 3: Examples of Ir(III)-Catalyzed C(sp³)-H Amidation

SubstrateDioxazolone ReagentCatalyst SystemSolventTemp (°C)Yield (%)Ref
Adamantyl methyl ketone O-methyl oxime3-(2,2-Difluoroethyl)-1,4,2-dioxazol-5-one[CpIrCl₂]₂/AgOAcDichloromethane6085[8]
Cyclohexyl methyl ketone O-methyl oxime3-(2,2-Difluoroethyl)-1,4,2-dioxazol-5-one[CpIrCl₂]₂/AgOAcDichloromethane6072[8]
2,2-Dimethyl-1-phenylpropan-1-one O-methyl oxime3-(2,2-Difluoroethyl)-1,4,2-dioxazol-5-one[Cp*IrCl₂]₂/AgOAcDichloromethane6091[8]

Reaction Mechanisms

The mechanism of amidation using 1,4,2-dioxazol-5-ones can vary depending on the catalyst and reaction conditions. Two predominant pathways are the inner-sphere metal-nitrenoid pathway and the outer-sphere amidyl radical pathway.

In many Rh(III), Ir(III), and Co(III) catalyzed reactions, the proposed mechanism involves the formation of a metal-nitrenoid intermediate.[2]

Nitrene_Transfer_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Catalyst [M(III)] Intermediate1 Substrate Coordination Catalyst->Intermediate1 + Substrate Intermediate2 C-H Activation (CMD) Intermediate1->Intermediate2 Rhodacycle Metallacycle Intermediate2->Rhodacycle Intermediate3 Dioxazolone Coordination Rhodacycle->Intermediate3 + Dioxazolone Nitrenoid Metal-Nitrenoid Intermediate Intermediate3->Nitrenoid - CO₂ CO2 CO₂ Product_Complex Product Complex Nitrenoid->Product_Complex Reductive Elimination Product_Complex->Catalyst - Product Product Amidated Product Substrate Arene-DG Dioxazolone R-Dioxazolone

Caption: Proposed catalytic cycle for transition-metal-catalyzed C-H amidation.

An alternative pathway involves the generation of an amidyl radical, as demonstrated in ferrocenium-mediated intramolecular arene C-H amidation.[9][10]

Amidyl_Radical_Mechanism Dioxazolone 1,4,2-Dioxazol-5-one SET Single Electron Transfer (SET) Dioxazolone->SET Ferrocenium [Cp₂Fe]⁺ Catalyst Ferrocenium->SET Radical_Anion Dioxazolone Radical Anion SET->Radical_Anion Amidyl_Radical Fe(IV)-Amidyl Radical Intermediate Radical_Anion->Amidyl_Radical - CO₂ Intramolecular_Addition Intramolecular Arene Addition Amidyl_Radical->Intramolecular_Addition Azaspiro_Intermediate Azaspirocyclohexadienyl Radical Intermediate Intramolecular_Addition->Azaspiro_Intermediate Rearrangement 1,2-Alkyl Migration & Rearomatization Azaspiro_Intermediate->Rearrangement Product Dihydroquinolinone Product Rearrangement->Product

Caption: Ferrocenium-catalyzed intramolecular amidation via an amidyl radical.

Conclusion

1,4,2-Dioxazol-5-ones are robust and versatile reagents for regioselective amidation reactions. Their enhanced safety profile, high reactivity, and the development of sustainable protocols make them highly attractive for applications in academic research and industrial drug development. The provided protocols and data serve as a practical guide for the implementation of these powerful synthetic tools.

References

Application Notes and Protocols for the Synthesis of 3,5-Substituted-1,4,2-Dioxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3,5-substituted-1,4,2-dioxazoles, a class of heterocyclic compounds with growing importance in medicinal chemistry and organic synthesis. The following sections outline the most common synthetic strategies, offer step-by-step experimental procedures, and present quantitative data for a variety of substituted analogs.

Introduction

1,4,2-Dioxazoles are five-membered heterocyclic compounds containing two oxygen atoms and one nitrogen atom. Substituted versions of this scaffold are valuable intermediates and pharmacophores in drug discovery. They can also serve as stable precursors for reactive species such as N-acyl nitrenes. The synthesis of these compounds can be broadly categorized based on the desired substitution pattern at the 3 and 5 positions. This document details three primary synthetic routes: the synthesis of 3-substituted-1,4,2-dioxazol-5-ones, the synthesis of 5,5-dimethyl-3-substituted-1,4,2-dioxazoles, and a gold-catalyzed synthesis of 5-methyl-3-substituted-1,4,2-dioxazoles.

Synthetic Strategies and Key Experiments

The synthesis of 3,5-substituted-1,4,2-dioxazoles can be achieved through several reliable methods. The choice of method is primarily dictated by the desired substituents at the 3- and 5-positions of the dioxazole ring.

Synthesis of 3-Substituted-1,4,2-Dioxazol-5-ones from Acyl Chlorides

A highly efficient one-pot method for the synthesis of 3-aryl-substituted-1,4,2-dioxazol-5-ones has been developed, which proceeds from readily available acyl chlorides, hydroxylamine hydrochloride, and N,N'-carbonyldiimidazole (CDI).[1][2] This method offers high yields and avoids the use of hazardous halogenated solvents.[2]

General Reaction Scheme:

Quantitative Data for the Synthesis of 3-Aryl-1,4,2-Dioxazol-5-ones:

EntryR-Group (Substituent)Yield (%)Melting Point (°C)
1Phenyl8163-65
22-Thiophene76Decomposes >192
3p-Tolyl-234-236
42-Naphthyl--
5p-Fluorophenyl--
6m-Fluorophenyl--
7o-Fluorophenyl--
8p-Methoxyphenyl--
9p-Nitrophenyl--
10m-Nitrophenyl--
11o-Nitrophenyl--
12p-Chlorophenyl49Decomposes violently at 145
13m-Chlorophenyl-34-35

Data sourced from Hynes et al., 2019 and US Patent 11,981,648 B2.[1][2]

Synthesis of 5,5-Dimethyl-3-Substituted-1,4,2-Dioxazoles via Transketalization

5,5-Dimethyl-1,4,2-dioxazoles can be synthesized by the transketalization of hydroxamic acids with 2,2-diethoxypropane. This method is particularly useful as the dioxazole ring acts as a stable, aprotic protecting group for the hydroxamic acid functionality.[3]

General Reaction Scheme:

Gold-Catalyzed Synthesis of 5-Methyl-3-Substituted-1,4,2-Dioxazoles

A novel approach to 5-methyl-1,4,2-dioxazoles involves a gold-catalyzed [4+1] heterocyclization of nonactivated alkynes and hydroxamic acids.[4] This methodology is characterized by its high efficiency and mild reaction conditions.[4]

General Reaction Scheme:

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Phenyl-1,4,2-dioxazol-5-one

This protocol is adapted from the method described by Hynes et al.[2]

Materials:

  • Hydroxylamine hydrochloride

  • Triethylamine

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Benzoyl chloride

  • N,N'-Carbonyldiimidazole (CDI)

  • 2 M Hydrochloric acid

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine hydroxylamine hydrochloride and triethylamine in a minimal amount of DMF.

  • In a separate flask, prepare a solution of benzoyl chloride in ethyl acetate.

  • In another flask, prepare a solution of triethylamine in ethyl acetate.

  • Add the benzoyl chloride solution and the triethylamine solution to the hydroxylamine hydrochloride mixture over a predetermined time period.

  • Stir the resulting mixture for a set amount of time.

  • Add CDI to the reaction mixture in one portion.

  • Stir the mixture for an additional period.

  • Quench the reaction by adding 2 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization.

Expected Yield: 81% for 3-phenyl-1,4,2-dioxazol-5-one.[1][2]

Protocol 2: Synthesis of 5,5-Dimethyl-3-phenyl-1,4,2-dioxazole

This protocol is based on the general procedure for the protection of hydroxamic acids.[3]

Materials:

  • Benzohydroxamic acid

  • 2,2-Diethoxypropane

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve benzohydroxamic acid in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of 2,2-diethoxypropane to the solution.

  • Add a catalytic amount of the acid catalyst.

  • Reflux the reaction mixture and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Neutralize the catalyst with a mild base (e.g., triethylamine).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Visualized Workflows

Synthesis_of_3_Substituted_1_4_2_Dioxazol_5_ones cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product acyl_chloride R-COCl reaction_mixture Reaction Mixture in DMF/EtOAc with Et3N acyl_chloride->reaction_mixture hydroxylamine NH2OH·HCl hydroxylamine->reaction_mixture cdi CDI cdi->reaction_mixture Added after initial reaction quench Quench with HCl reaction_mixture->quench 1. Reaction extraction Extraction with EtOAc quench->extraction 2. Neutralization drying Drying over Na2SO4 extraction->drying 3. Phase Separation evaporation Solvent Evaporation drying->evaporation 4. Drying purification Recrystallization evaporation->purification 5. Concentration product 3-R-1,4,2-Dioxazol-5-one purification->product 6. Purification Synthesis_of_5_5_Dimethyl_3_Substituted_1_4_2_Dioxazoles cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product hydroxamic_acid R-CONHOH reflux Reflux in Anhydrous Solvent hydroxamic_acid->reflux ketal 2,2-Diethoxypropane ketal->reflux catalyst Acid Catalyst catalyst->reflux neutralization Neutralization reflux->neutralization 1. Reaction evaporation Solvent Evaporation neutralization->evaporation 2. Quenching chromatography Column Chromatography evaporation->chromatography 3. Concentration product 5,5-Dimethyl-3-R- 1,4,2-Dioxazole chromatography->product 4. Purification

References

Application Notes and Protocols: The Role of 1,4,2-Dioxazole in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological significance of molecules containing the 1,4,2-dioxazole scaffold. This heterocyclic motif serves as a valuable building block in medicinal chemistry, leading to the discovery of novel therapeutic agents.

Introduction

The this compound ring is a five-membered heterocycle containing one nitrogen and two oxygen atoms. Derivatives of this scaffold have garnered significant attention in drug discovery due to their diverse pharmacological activities. Researchers have explored their potential as central nervous system (CNS) depressants, antiamoebic agents, and antifungal compounds. The unique electronic properties and structural features of the this compound ring make it a privileged structure in the design of new bioactive molecules.[1][2][3] This document outlines key synthetic strategies for preparing this compound derivatives and summarizes their reported biological activities.

Synthetic Methodologies

Several synthetic routes to 1,4,2-dioxazoles have been developed, offering access to a variety of substituted derivatives. Key approaches include the addition of hydroxamic acids to activated alkynes and gold-catalyzed heterocyclization reactions.[1][4]

General Synthetic Workflow

The synthesis of bioactive this compound derivatives typically follows a structured workflow, from the selection of starting materials to the biological evaluation of the final compounds.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting_Materials Starting Materials (e.g., Hydroxamic Acids, Alkynes) Reaction Chemical Reaction (e.g., Cycloaddition, Heterocyclization) Starting_Materials->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Screening In vitro Screening (e.g., Antiamoebic, Antifungal Assays) Characterization->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental Protocol: Synthesis of 3,5-Substituted-1,4,2-dioxazoles via Oximes

A common method for the synthesis of 3,5-substituted-1,4,2-dioxazoles involves a two-step process starting from the corresponding oximes.[2]

Step 1: Synthesis of Oximes (Intermediate)

  • Dissolve the appropriately substituted aldehyde or ketone in a suitable solvent (e.g., ethanol).

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude oxime, which can be purified by recrystallization or chromatography.

Step 2: Cyclization to form this compound

  • Suspend the synthesized oxime in a suitable solvent (e.g., dichloromethane).

  • Add a dehydrating agent or a cyclizing reagent.

  • Stir the reaction at the appropriate temperature (can range from room temperature to reflux).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Dry the organic layer and concentrate to obtain the crude this compound derivative.

  • Purify the final compound by column chromatography or recrystallization.

Note: The specific reagents and conditions will vary depending on the desired substituents on the dioxazole ring. Researchers should consult the primary literature for detailed protocols for specific derivatives.

Bioactive Molecules and Quantitative Data

Several series of this compound derivatives have been synthesized and evaluated for their biological activities. The following tables summarize the quantitative data for some of these compounds.

CNS Depressant Activity

A study of 3-substituted 5-methoxycarbonyl-5-methoxycarbonylmethyl-1,4,2-dioxazoles revealed modest CNS depressant activity in a general pharmacological screening.[1] While specific quantitative data such as ED50 values are not detailed in the abstract, the study highlights the potential of this class of compounds to modulate central nervous system activity.[1]

Antiamoebic Activity

A series of 3,5-substituted-1,4,2-dioxazoles were synthesized and tested for their in vitro activity against the HM1:IMSS strain of Entamoeba histolytica.[2] Several compounds exhibited potent antiamoebic activity, with some showing greater efficacy than the standard drug metronidazole.[2]

CompoundSubstituentsIC50 (µM) vs. E. histolytica
10 3,5-Bis-[2-chlorophenyl]0.41
Various Analogso-chloro, m-chloro, p-chloro, dichloro, pyridine at C50.41 - 1.73
Metronidazole (Standard Drug)1.80

Data extracted from a study on new derivatives of 3,5-substituted-1,4,2-dioxazoles.[2]

Antifungal Activity

While the initial search did not yield specific quantitative antifungal data for 1,4,2-dioxazoles, related dioxolane ring compounds have been shown to be effective ergosterol biosynthesis inhibitors with fungicidal activity.[5] This suggests that the dioxole scaffold, in general, is a promising pharmacophore for the development of antifungal agents.

Signaling Pathways and Mechanism of Action

Detailed signaling pathways for the bioactive molecules containing a this compound ring are not extensively described in the provided search results. However, for antifungal agents targeting ergosterol biosynthesis, the mechanism of action is generally understood.

Dioxazole_Compound This compound Derivative (Potential Antifungal Agent) CYP51 Lanosterol 14α-demethylase (CYP51) Dioxazole_Compound->CYP51 Inhibition Lanosterol Lanosterol Ergosterol Ergosterol (Fungal Cell Membrane Component) Lanosterol->Ergosterol CYP51 Catalysis Cell_Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol->Cell_Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Cell_Membrane_Disruption->Fungal_Cell_Death

Caption: Postulated mechanism of action for antifungal this compound derivatives targeting ergosterol biosynthesis.

Conclusion

The this compound scaffold represents a versatile and valuable platform for the development of novel bioactive molecules. Synthetic methodologies are available to generate a wide range of derivatives, which have demonstrated promising activities, particularly as antiamoebic agents. Further research is warranted to explore the full therapeutic potential of this heterocyclic system, including detailed investigations into their mechanisms of action and structure-activity relationships. The protocols and data presented herein serve as a foundational resource for researchers in medicinal chemistry and drug discovery to guide their efforts in synthesizing and evaluating new this compound-based compounds.

References

Application Note: Metal-Free Synthesis of 1,4,2-Dioxazoles Using Dichloromethane as a C1 Source

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust and chemoselective metal-free method for the synthesis of 1,4,2-dioxazoles. This protocol utilizes the readily available and inexpensive feedstock chemical, dichloromethane (DCM), as a C1 source in a multicomponent reaction with amidoximes and various nucleophiles. The reaction is promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under mild conditions. This approach offers excellent chemoselectivity, a broad substrate scope, and is suitable for late-stage functionalization of complex molecules and large-scale synthesis, making it a valuable tool for medicinal chemistry and drug development.

Introduction

1,4,2-Dioxazoles are an important class of heterocyclic compounds that are present in various biologically active molecules.[1] Some derivatives have shown potential as antiamoebic agents and central nervous system depressants.[1][2] Traditional synthetic routes to these scaffolds can have limitations. The development of a mild, practical, and metal-free strategy for the synthesis of 1,4,2-dioxazoles is therefore highly desirable. This application note describes a novel multicomponent strategy that employs dichloromethane (DCM) as both a solvent and a C1 source for the synthesis of a diverse range of 1,4,2-dioxazoles.[1]

Key Features of the Method
  • Metal-Free: Avoids the use of expensive and potentially toxic metal catalysts.

  • Mild Conditions: The reaction proceeds under simple and mild conditions.[1]

  • Excellent Chemoselectivity: The reaction demonstrates high chemoselectivity with a variety of functional groups.[1]

  • Broad Substrate Scope: A wide range of amidoximes and nucleophiles can be used.[1]

  • Readily Available Starting Materials: Utilizes inexpensive and abundant dichloromethane as a key reagent.[1]

  • Scalability: The protocol has been demonstrated to be effective for large-scale synthesis.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Amidoximes

Amidoximes serve as key starting materials for the synthesis of 1,4,2-dioxazoles. A general method for their preparation from amides is provided below.

Materials:

  • Amide (0.50 mmol)

  • Iodine (0.1904 g, 0.75 mmol)

  • Triphenylphosphine (0.1967 g, 0.75 mmol)

  • Triethylamine (0.35 mL, 2.50 mmol)

  • Hydroxylamine hydrochloride (0.0521 g, 0.75 mmol)

  • Dry Dichloromethane (4 mL)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of iodine and triphenylphosphine in dry dichloromethane (4 mL), add the amide, triethylamine, and hydroxylamine hydrochloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically within 2 hours), monitoring by TLC.

  • Concentrate the crude mixture under reduced pressure.

  • Purify the residue by column chromatography using a mixture of ethyl acetate and hexane (typically 30–70% ethyl acetate) to yield the desired amidoxime.

Protocol 2: General Procedure for the Metal-Free Synthesis of 1,4,2-Dioxazoles

This protocol describes the standard conditions for the multicomponent synthesis of 1,4,2-dioxazoles.

Materials:

  • Amidoxime (0.2 mmol)

  • Nucleophile (e.g., phenol, thiol) (0.5 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 mmol)

  • Dichloromethane (DCM) (2 mL)

  • Argon atmosphere

Procedure:

  • In a reaction vessel, combine the amidoxime (0.2 mmol), the chosen nucleophile (0.5 mmol), and DBU (0.5 mmol).

  • Add dichloromethane (2 mL) to the mixture.

  • Place the reaction under an argon atmosphere.

  • Heat the mixture to 60 °C and stir for 24 hours.[1]

  • Upon completion, cool the reaction to room temperature.

  • The product can be isolated and purified using standard techniques such as column chromatography.

Protocol 3: Large-Scale Synthesis of 3-(p-tolyl)-5-phenoxy-1,4,2-dioxazole

The scalability of this method has been demonstrated, showcasing its utility for producing larger quantities of the desired product.[1]

(Specific quantities for the large-scale synthesis would be detailed in the supplementary information of the source publication and are generalized here for illustrative purposes.)

Procedure:

  • A larger reaction vessel is charged with the starting amidoxime, nucleophile, and DBU in scaled-up quantities while maintaining the stoichiometric ratios.

  • Dichloromethane is added as the solvent and C1 source.

  • The reaction is conducted under an inert atmosphere at the optimized temperature (e.g., 60 °C) for the required duration.

  • Work-up and purification procedures are scaled accordingly to isolate the final product in high yield.

Data Presentation

Table 1: Substrate Scope for the Synthesis of 1,4,2-Dioxazoles

The reaction conditions of amidoxime (0.2 mmol), nucleophile (0.5 mmol), and DBU (0.5 mmol) in DCM (2 mL) at 60 °C for 24 h under argon were used to generate a variety of 1,4,2-dioxazoles with the reported isolated yields.[1]

EntryAmidoxime (R¹)Nucleophile (R²-XH)ProductYield (%)
14-Methylphenyl4-Methylthiophenol3-(4-Methylphenyl)-5-((4-methylphenyl)thio)-1,4,2-dioxazole72
2PhenylPhenylmethanethiol3-Phenyl-5-(benzylthio)-1,4,2-dioxazoleN/A
3Phenyl4-Methoxyphenol3-Phenyl-5-(4-methoxyphenoxy)-1,4,2-dioxazoleN/A
4Phenyl4-Chlorophenol3-Phenyl-5-(4-chlorophenoxy)-1,4,2-dioxazoleN/A
5PhenylNaphthalen-2-ol3-Phenyl-5-(naphthalen-2-yloxy)-1,4,2-dioxazoleN/A
6Phenyl5,6,7,8-tetrahydronaphthalen-2-ol3-Phenyl-5-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)-1,4,2-dioxazoleN/A

Note: Specific yield data for all substrates is dependent on the primary literature and its supplementary information. "N/A" indicates that the specific yield was not available in the provided search snippets.

Visualizations

Experimental Workflow

G Experimental Workflow for 1,4,2-Dioxazole Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_end Workup & Product A Amidoxime E Combine Reagents in DCM A->E B Nucleophile (Phenol, Thiol, etc.) B->E C DBU C->E D Dichloromethane (DCM) D->E F Heat at 60 °C, 24h (Argon Atmosphere) E->F G Isolation & Purification (Column Chromatography) F->G H This compound Product G->H G Proposed Reaction Mechanism cluster_activation Step 1: DBU Activation cluster_reaction Step 2: Reaction with Amidoxime cluster_cyclization Step 3: Cyclization & Product Formation DBU DBU Intermediate_I [DBU-CH₂Cl]⁺Cl⁻ Intermediate I DBU->Intermediate_I Nucleophilic Attack DCM CH₂Cl₂ (DCM) DCM->Intermediate_I Intermediate_II Intermediate II Intermediate_I->Intermediate_II Reaction Amidoxime Amidoxime (R-C(NOH)R') Amidoxime->Intermediate_II Deprotonation Intermediate_III Intermediate III Intermediate_II->Intermediate_III + Nucleophile DBU_base DBU (Base) DBU_base->Intermediate_II Nucleophile Nucleophile (NuH) Nucleophile->Intermediate_III Product This compound Intermediate_III->Product Intramolecular Cyclization

References

Laboratory procedures for handling and storing 1,4,2-Dioxazole compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and safety guidelines for the handling, storage, and use of 1,4,2-Dioxazole compounds in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of these reactive compounds.

Introduction

1,4,2-Dioxazoles, particularly 1,4,2-dioxazol-5-ones, are a class of heterocyclic compounds that have gained significant interest as versatile reagents in organic synthesis. They are notable as stable and safe precursors for N-acyl nitrenes, which are highly reactive intermediates. This stability makes them advantageous alternatives to traditionally used hazardous reagents like acyl azides. Their applications are prominent in C-H amidation reactions, finding utility in the development of novel pharmaceuticals and functional materials.[1][2][3][4]

Safety Precautions

General Safety: Standard laboratory personal protective equipment (PPE) is mandatory when handling this compound compounds. This includes a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any potential vapors or dust.

Compound-Specific Hazards: While 1,4,2-dioxazol-5-ones are generally more thermally stable than acyl azides, they can decompose upon heating to release carbon dioxide and form reactive N-acyl nitrenes.[3][5] Some derivatives may be shock-sensitive or decompose violently under certain conditions. It is crucial to consult the Safety Data Sheet (SDS) for the specific this compound derivative being used.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Handling Procedures

All handling of this compound compounds should be conducted in a well-ventilated chemical fume hood. Avoid the generation of dust when working with solid compounds. Use appropriate tools (e.g., non-sparking spatulas) for transferring solids. Solutions of 1,4,2-Dioxazoles should be handled with care to avoid splashing. Ensure that all reaction vessels are properly vented, especially for reactions that may generate gas, such as the thermal decomposition of 1,4,2-dioxazol-5-ones which releases CO2.

Storage Conditions

This compound compounds should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition. They should be stored in tightly sealed containers, preferably in a desiccator to protect them from moisture. It is advisable to store them separately from strong acids, bases, and oxidizing agents. For long-term storage, refrigeration may be recommended for certain derivatives to enhance stability; always consult the manufacturer's recommendations or the relevant literature.

Data Presentation

Table 1: Thermal Stability of 3-Phenyl-1,4,2-dioxazol-5-one
CompoundMethodObservationReference
3-Phenyl-1,4,2-dioxazol-5-oneDifferential Scanning Calorimetry (DSC)Thermally stable with no noticeable degradation over three cycles of heating to 100°C and cooling to -20°C.[1][3][5]
Benzoyl azide (for comparison)Differential Scanning Calorimetry (DSC)Rapidly decomposes to isocyanate upon heating.[1][3][5]
Table 2: Solubility of 3-Aryl-1,4,2-dioxazol-5-ones (Qualitative)
CompoundSolventSolubilityNotesReference
3-Phenyl-1,4,2-dioxazol-5-oneEthyl AcetateSolubleUsed as a reaction solvent for synthesis and C-H amidation.[5]
3-Phenyl-1,4,2-dioxazol-5-oneDichloromethaneSolubleA common solvent for conventional synthesis methods.[1][6]
3-Aryl-1,4,2-dioxazol-5-one derivatives1,2-Dichloroethane (DCE)Generally solubleLower solubility of some products noted at room temperature.
Fluorinated 3-aryl-1,4,2-dioxazol-5-onesEthyl AcetateLower solubilityMay contribute to lower reaction yields during aqueous extractions.[7]

Experimental Protocols

Synthesis of 3-Aryl-1,4,2-dioxazol-5-ones (One-Pot Method)

This protocol is adapted from Hynes et al. and provides a more environmentally benign and efficient synthesis compared to traditional methods.[6]

Materials:

  • Aryl acyl chloride (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Triethylamine (2.1 eq)

  • N,N'-Carbonyldiimidazole (CDI) (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve hydroxylamine hydrochloride in DMF at room temperature.

  • Add triethylamine to the solution and stir for 5 minutes.

  • Add ethyl acetate and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the aryl acyl chloride in ethyl acetate.

  • Slowly add the aryl acyl chloride solution and a solution of triethylamine in ethyl acetate to the cooled hydroxylamine solution.

  • Allow the reaction to stir at 0 °C for one hour.

  • Add N,N'-carbonyldiimidazole (CDI) in one portion and let the reaction proceed for 30 minutes at room temperature.

  • Remove the triethylamine hydrochloride precipitate by suction filtration.

  • Quench the filtrate with 1 M H₂SO₄.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization.

Purification by Recrystallization

Solvent Selection: The choice of solvent is crucial for effective purification. A good solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at room temperature. For many 3-aryl-1,4,2-dioxazol-5-ones, solvents like 2-butanol or mixtures of ethyl acetate and hexanes can be effective.

General Procedure:

  • Dissolve the crude this compound compound in a minimal amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote crystal formation.

  • Further cooling in an ice bath can increase the yield of crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Application in Rh(III)-Catalyzed C-H Amidation

This protocol is a general representation of the use of 1,4,2-dioxazol-5-ones in C-H amidation reactions.[5]

Materials:

  • Substrate (e.g., 2-phenylpyridine) (1.0 eq)

  • 3-Aryl-1,4,2-dioxazol-5-one (1.1 eq)

  • [Cp*RhCl₂]₂ (catalyst)

  • Silver salt (e.g., AgNTf₂) (co-catalyst)

  • Solvent (e.g., ethyl acetate)

Procedure:

  • To an oven-dried reaction vessel, add the 3-aryl-1,4,2-dioxazol-5-one, [Cp*RhCl₂]₂, and the silver salt under an inert atmosphere.

  • Add the solvent and stir the mixture at the desired temperature (e.g., 40 °C).

  • Slowly add the substrate to the reaction mixture. Caution: This reaction can be exothermic.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents setup Assemble Glassware reagents->setup synthesis Synthesis of This compound setup->synthesis amidation C-H Amidation synthesis->amidation Use in subsequent reaction quench Quench Reaction synthesis->quench amidation->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentration dry->concentrate purify Purification (Recrystallization/ Chromatography) concentrate->purify analysis Characterization (NMR, MS, etc.) purify->analysis

Caption: Experimental workflow for this compound compounds.

Safety_Precautions center_node Handling 1,4,2-Dioxazoles ppe Personal Protective Equipment (Lab Coat, Goggles, Gloves) center_node->ppe fume_hood Work in a Chemical Fume Hood center_node->fume_hood storage Proper Storage (Cool, Dry, Ventilated) center_node->storage disposal Correct Waste Disposal center_node->disposal emergency Know Emergency Procedures (Eyewash, Shower) center_node->emergency sds Consult Safety Data Sheet (SDS) center_node->sds

Caption: Key safety precautions for 1,4,2-Dioxazoles.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1,4,2-Dioxazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4,2-dioxazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,4,2-dioxazoles, providing potential causes and recommended solutions in a question-and-answer format.

Low to No Product Yield

Question: I am not getting any of my desired 1,4,2-dioxazole product, or the yield is very low. What are the possible reasons and how can I improve it?

Answer: Low or no product yield in this compound synthesis can stem from several factors related to the chosen synthetic route. Here are some common causes and troubleshooting steps:

  • Decomposition of Starting Materials or Product: 1,4,2-dioxazoles can be sensitive to harsh reaction conditions, particularly high temperatures, which can lead to decomposition.[1]

    • Solution: Employ milder reaction conditions. For syntheses involving hydroxamic acids, consider using a gold-catalyzed method that proceeds at room temperature.[2][3] For nitrile oxide cycloadditions, in situ generation of the nitrile oxide at low temperatures is recommended to prevent decomposition and side reactions.

  • Inefficient Generation of Reactive Intermediates: In syntheses involving the 1,3-dipolar cycloaddition of nitrile oxides, the in situ generation of the nitrile oxide from an aldoxime or hydroxamoyl halide is a critical step.

    • Solution: Ensure the complete conversion of the precursor to the nitrile oxide. This can be achieved by optimizing the choice and amount of the dehydrating agent or base. For instance, when generating nitrile oxides from aldoximes, ensure the complete removal of water.

  • Side Reactions: Competing side reactions can significantly reduce the yield of the desired this compound. A common side reaction is the dimerization of the nitrile oxide intermediate to form a furoxan.

    • Solution: To minimize nitrile oxide dimerization, it is crucial to maintain a low concentration of the nitrile oxide throughout the reaction. This can be achieved by the slow addition of the nitrile oxide precursor or the reagent used for its in situ generation. Performing the reaction in the presence of a large excess of the dipolarophile can also favor the desired cycloaddition over dimerization.

  • Poor Substrate Reactivity: The electronic and steric properties of the substrates can significantly influence the reaction rate and yield.

    • Solution: For cycloaddition reactions, electron-deficient carbonyl compounds are generally more reactive dipolarophiles. If you are using a less reactive substrate, you may need to use more forcing conditions, such as a higher temperature or a catalyst, but be mindful of potential product decomposition. It may also be necessary to explore a different synthetic route that is more tolerant of your specific substrate.

Formation of Side Products and Purification Challenges

Question: My reaction mixture shows multiple spots on TLC, and I am having difficulty isolating the pure this compound. What are the likely side products and how can I improve the purification?

Answer: The formation of side products is a common challenge in this compound synthesis. Identifying these byproducts is the first step towards optimizing the reaction and simplifying purification.

  • Common Side Products:

    • Furoxans (from nitrile oxide dimerization): As mentioned above, this is a very common side product in nitrile oxide cycloaddition reactions.

    • Isocyanates: Thermal decomposition of 1,4,2-dioxazoles can lead to the formation of isocyanates.[1]

    • Rearrangement Products: Depending on the specific substrates and reaction conditions, rearrangement of the starting materials or the this compound ring can occur.

  • Strategies for Minimizing Side Products and Improving Purification:

    • Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, reaction time, and solvent. A lower temperature and shorter reaction time can often minimize the formation of degradation and rearrangement products.

    • Choice of Reagents: For syntheses from hydroxamic acids, using milder and more selective reagents can prevent unwanted side reactions.[1] Gold-catalyzed methods are known for their high efficiency and mild conditions.[2][3]

    • Purification Techniques: Column chromatography on silica gel is the most common method for purifying 1,4,2-dioxazoles. A careful selection of the eluent system is crucial for achieving good separation. It is advisable to perform a thorough screening of different solvent mixtures using thin-layer chromatography (TLC) before attempting a large-scale column. In some cases, recrystallization may be a viable option for obtaining highly pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,4,2-dioxazoles?

A1: The most prevalent methods for synthesizing 1,4,2-dioxazoles include:

  • 1,3-Dipolar cycloaddition of nitrile oxides with carbonyl compounds: This is a classic and widely used method. The nitrile oxide is typically generated in situ from a suitable precursor like a hydroxamoyl halide or an aldoxime.

  • Reaction of hydroxamic acids with alkynes, vinyl ethers, or ketones: These methods offer an alternative approach, often under milder conditions, and can provide access to a variety of substituted 1,4,2-dioxazoles.[1][4]

  • Gold-catalyzed [4+1] heterocyclization of hydroxamic acids and nonactivated alkynes: This modern approach is notable for its high efficiency and mild reaction conditions, making it suitable for sensitive substrates.[2][3]

Q2: How can I generate nitrile oxides in situ for the cycloaddition reaction?

A2: In situ generation of nitrile oxides is preferred to minimize their dimerization. Common methods include:

  • Dehydrohalogenation of hydroxamoyl halides: This is a traditional method where a base, such as triethylamine, is used to eliminate HX from the hydroxamoyl halide.

  • Dehydration of aldoximes: Various dehydrating agents can be used, including N-chlorosuccinimide (NCS) or bleach.

  • Oxidation of aldoximes: This method can be performed using various oxidizing agents.

Q3: Are there any safety precautions I should be aware of when synthesizing 1,4,2-dioxazoles?

A3: Yes, several safety precautions should be taken:

  • Handling of Reagents: Some precursors, such as hydroxamoyl halides, can be lachrymatory and should be handled in a well-ventilated fume hood. When using strong bases or oxidizing agents, appropriate personal protective equipment (PPE) is essential.

  • Reaction Monitoring: Some reactions can be exothermic. It is important to monitor the reaction temperature and have a cooling bath readily available.

  • Product Stability: As mentioned, 1,4,2-dioxazoles can be thermally sensitive. Avoid excessive heating during workup and purification.

Data Presentation

The following tables summarize quantitative data from the literature to aid in the optimization of reaction conditions.

Table 1: Optimization of Gold-Catalyzed Synthesis of 5-Methyl-1,4,2-dioxazole from a Hydroxamic Acid and a Nonactivated Alkyne

EntryCatalyst (mol %)SolventTemperature (°C)Time (h)Yield (%)
1AuCl (5)DCE601245
2AuCl3 (5)DCE601262
3IPrAuCl (5) / AgOTf (5)DCE601285
4JohnphosAu(MeCN)SbF6 (5)DCE601292
5JohnphosAu(MeCN)SbF6 (5)Toluene601278
6JohnphosAu(MeCN)SbF6 (5)CH3CN601255
7JohnphosAu(MeCN)SbF6 (5)DCERT2488

Data synthesized from information presented in a study on gold-catalyzed heterocyclization.[2]

Experimental Protocols

General Procedure for Gold-Catalyzed Synthesis of 5-Methyl-1,4,2-dioxazoles[2]

To a dried reaction tube are added the hydroxamic acid (0.2 mmol, 1.0 equiv), the alkyne (0.3 mmol, 1.5 equiv), and the gold catalyst (JohnphosAu(MeCN)SbF6, 5 mol %). The tube is then evacuated and backfilled with argon. Anhydrous 1,2-dichloroethane (DCE, 2.0 mL) is added, and the mixture is stirred at room temperature for 24 hours. Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 5-methyl-1,4,2-dioxazole.

General Procedure for Intramolecular Nitrile Oxide Cycloaddition (INOC)[5]

To a solution of the aldoxime (1.0 equiv) in a biphasic mixture of dichloromethane (DCM) and aqueous sodium hypochlorite (bleach, 1.5 equiv), is added a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The reaction mixture is stirred vigorously at room temperature and monitored by TLC. Upon completion, the organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the this compound derivative.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start: This compound Synthesis issue Problem Encountered start->issue low_yield Low or No Yield issue->low_yield Yield Issue side_products Side Products / Purification Issues issue->side_products Purity Issue check_conditions Review Reaction Conditions: - Temperature too high? - Reaction time too long? low_yield->check_conditions check_reagents Examine Reagents: - Purity of starting materials? - Correct stoichiometry? low_yield->check_reagents check_intermediate Investigate Intermediate Generation: - Inefficient nitrile oxide formation? low_yield->check_intermediate analyze_byproducts Analyze Side Products (TLC, NMR, MS): - Dimerization (Furoxan)? - Decomposition (Isocyanate)? side_products->analyze_byproducts optimize_conditions Optimize Conditions: - Lower temperature - Shorter reaction time - Use milder catalyst check_conditions->optimize_conditions optimize_reagents Optimize Reagents: - Purify starting materials - Adjust stoichiometry - Change dehydrating agent/base check_reagents->optimize_reagents optimize_intermediate Optimize Intermediate Generation: - Slow addition of precursor - Use excess dipolarophile check_intermediate->optimize_intermediate analyze_byproducts->optimize_conditions optimize_purification Optimize Purification: - Screen TLC solvents - Consider recrystallization analyze_byproducts->optimize_purification success Successful Synthesis optimize_conditions->success optimize_reagents->success optimize_intermediate->success optimize_purification->success end End success->end

Caption: Troubleshooting workflow for this compound synthesis.

ExperimentalWorkflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Prepare Starting Materials (Hydroxamic Acid/Aldoxime & Dipolarophile) setup 2. Assemble Reaction Apparatus (Inert atmosphere if needed) reagents->setup addition 3. Combine Reagents & Solvent (Add catalyst if applicable) setup->addition stirring 4. Stir under Optimized Conditions (Temperature & Time) addition->stirring monitoring 5. Monitor Reaction Progress (TLC) stirring->monitoring quench 6. Quench Reaction & Solvent Removal monitoring->quench extraction 7. Extraction & Washing quench->extraction purification 8. Purify by Column Chromatography or Recrystallization extraction->purification characterization 9. Characterize Product (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for this compound synthesis.

References

Troubleshooting low yields in 1,4,2-Dioxazole cycloaddition reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in 1,4,2-dioxazole cycloaddition reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound cycloaddition reaction is resulting in a low yield or failing completely. What are the most common causes?

Low yields in this compound cycloaddition reactions, particularly in the common gold-catalyzed synthesis of oxazoles from ynamides, can stem from several factors. The primary areas to investigate are the quality of your starting materials, the reaction conditions, and the catalyst activity. Sub-optimal conditions can lead to decomposition of sensitive intermediates or the formation of undesired side products.

To systematically troubleshoot this issue, consider the following workflow:

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents 1. Verify Starting Material Quality Start->Check_Reagents Check_Conditions 2. Optimize Reaction Conditions Check_Reagents->Check_Conditions Check_Catalyst 3. Evaluate Catalyst Performance Check_Conditions->Check_Catalyst Check_Purification 4. Review Purification Strategy Check_Catalyst->Check_Purification Success Improved Yield Check_Purification->Success Troubleshooting Complete

Caption: A general workflow for troubleshooting low yields.

Q2: How does the purity of the this compound and the coupling partner (e.g., ynamide) affect the reaction outcome?

The purity of your starting materials is critical. 1,4,2-dioxazoles can be sensitive and may decompose upon storage. Ynamides are also known to be reactive and can degrade.

  • This compound Purity: Ensure the this compound is pure and free from any residual acids or other impurities from its synthesis. Decomposition can lead to the formation of ketones and isocyanates, which will not participate in the desired cycloaddition.

  • Ynamide Purity: Ynamides are electron-rich and can be prone to hydrolysis or oxidation. Impurities in the ynamide can inhibit the catalyst or lead to unwanted side reactions. It is advisable to use freshly prepared or purified ynamides.

Q3: My starting materials are pure, but the yield is still low. How should I optimize the reaction conditions?

Reaction conditions such as temperature, solvent, and concentration play a significant role.

  • Temperature: While many gold-catalyzed cycloadditions of 1,4,2-dioxazoles with ynamides proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate. However, excessive heat can lead to the decomposition of the this compound or the desired product. It is recommended to start at room temperature and gradually increase the temperature if no reaction is observed.

  • Solvent: The choice of solvent is crucial. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and have been shown to be effective. The polarity of the solvent can influence the reaction rate and selectivity. It is advisable to use anhydrous solvents, as water can lead to the hydrolysis of the ynamide and other sensitive species.

  • Concentration: The concentration of the reactants can also impact the reaction. If intermolecular side reactions are suspected, running the reaction at a higher dilution may be beneficial.

Q4: I am observing the formation of side products. What are the likely side reactions?

In the context of gold-catalyzed cycloadditions with ynamides, several side reactions can occur, leading to a diminished yield of the desired oxazole product.

  • Ynamide Self-Reaction: Ynamides can undergo self-reaction or polymerization, especially at higher temperatures or in the presence of certain impurities.

  • [2+2] Cycloaddition: Depending on the substrates and conditions, [2+2] cycloaddition pathways can sometimes compete with the desired [3+2] cycloaddition, leading to the formation of four-membered ring structures.

  • Decomposition of Intermediates: The reaction proceeds through a proposed α-imino gold-carbene intermediate. This reactive species can potentially undergo other reaction pathways, such as protonolysis if protic impurities are present, before the desired cyclization can occur.

Side_Reactions cluster_main Desired Pathway cluster_side Side Reactions Ynamide Ynamide Catalyst Gold Catalyst Ynamide->Catalyst Side_Product1 Ynamide Polymerization Ynamide->Side_Product1 Side_Product2 [2+2] Cycloadduct Ynamide->Side_Product2 Dioxazole This compound Dioxazole->Catalyst Dioxazole->Side_Product2 Desired_Product Oxazole Product ([3+2] Cycloaddition) Catalyst->Desired_Product Side_Product3 Intermediate Decomposition Catalyst->Side_Product3 Decomposition of α-imino gold-carbene

Caption: Desired vs. side reaction pathways.

Q5: How can I optimize the performance of my gold catalyst?

The choice and handling of the gold catalyst are critical for success.

  • Catalyst Selection: A variety of gold(I) catalysts can be employed. N-heterocyclic carbene (NHC) gold complexes, such as IPrAuNTf₂, and phosphine-ligated gold complexes, like JohnPhosAuCl/AgOTf, have been shown to be effective. The choice of ligand can significantly impact the catalyst's activity and selectivity. It may be necessary to screen a few different catalysts to find the optimal one for a specific substrate combination.[1]

  • Catalyst Activation: For catalysts of the type L-AuCl, a silver salt (e.g., AgOTf, AgNTf₂) is typically used as a halide scavenger to generate the active cationic gold species. Ensure the silver salt is of high quality and handled under inert conditions.

  • Catalyst Loading: While gold catalysts are efficient, a sufficient catalyst loading (typically 1-5 mol%) is necessary. If the reaction is sluggish, a modest increase in catalyst loading may be beneficial. However, excessive catalyst loading can sometimes lead to an increase in side reactions.

  • Atmosphere: These reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the deactivation of the catalyst and decomposition of the starting materials.

Q6: What is the best way to purify the oxazole product from the reaction mixture?

Standard column chromatography on silica gel is typically effective for the purification of the resulting oxazole products. A gradient elution with a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is commonly employed. It is important to first remove the solvent from the reaction mixture under reduced pressure before subjecting the residue to chromatography.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of different catalysts and solvents on the yield of the [3+2] cycloaddition between an ynamide and a this compound to form a 4-amino-oxazole, based on literature data.[1]

Table 1: Effect of Gold Catalyst on Product Yield

EntryCatalyst (5 mol%)Additive (5 mol%)SolventYield (%)
1PPh₃AuClAgOTfDCM55
2PPh₃AuClAgNTf₂DCM62
3JohnPhosAuClAgOTfDCM92
4IPrAuClAgOTfDCM85
5IPrAuNTf₂-DCM91

Table 2: Effect of Solvent on Product Yield

EntryCatalyst (5 mol%)SolventYield (%)
1JohnPhosAuCl/AgOTfDCM92
2JohnPhosAuCl/AgOTfDCE88
3JohnPhosAuCl/AgOTfToluene75
4JohnPhosAuCl/AgOTfTHF65

Experimental Protocols

General Procedure for the Gold-Catalyzed [3+2] Cycloaddition of a Ynamide and a this compound [1]

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the gold catalyst (e.g., JohnPhosAuCl, 0.01 mmol, 5 mol%) and the silver salt additive (e.g., AgOTf, 0.01 mmol, 5 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., DCM, 1.0 mL) and stir the mixture at room temperature for 15 minutes to allow for the in situ formation of the active catalyst.

  • To this mixture, add the ynamide (0.2 mmol, 1.0 equiv) and the this compound (0.24 mmol, 1.2 equiv) dissolved in a minimal amount of the anhydrous solvent.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-24 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure oxazole product.

Protocol for the Synthesis of a this compound Precursor

The synthesis of 1,4,2-dioxazoles often involves the cyclization of hydroxamic acids with a suitable carbonyl source. A general procedure is outlined below.

  • Dissolve the corresponding hydroxamic acid (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).

  • Add a carbonyl source, for example, a ketone or an aldehyde (1.1 equiv), and a dehydrating agent.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by crystallization or column chromatography to obtain the pure this compound.

Note: The specific conditions for the synthesis of 1,4,2-dioxazoles can vary significantly depending on the substrates used. It is essential to consult the relevant literature for a detailed protocol for the specific dioxazole of interest.

References

Improving the stability of 1,4,2-Dioxazole intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 1,4,2-dioxazole intermediates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are 1,4,2-dioxazoles and why are they used as intermediates?

A1: 1,4,2-Dioxazoles are five-membered heterocyclic compounds. They are often used as stable, isolable intermediates that serve as precursors to highly reactive N-acyl nitrenes. This allows for controlled generation of these nitrenes under specific conditions (e.g., thermal, photochemical, or catalytic) for use in various chemical transformations, including C-H amidation and the synthesis of other heterocycles like oxazoles.[1][2][3][4] Additionally, the this compound moiety can function as a robust protecting group for hydroxamic acids, as it is stable under a variety of reaction conditions.[5][6]

Q2: My this compound intermediate decomposes prematurely. What are the common causes?

A2: Premature decomposition of 1,4,2-dioxazoles is typically triggered by several factors. Elevated temperatures are a primary cause, as these compounds are designed to release N-acyl nitrenes upon heating.[1][4] The presence of certain metal catalysts (e.g., gold, rhodium, ruthenium) or Lewis acids can also induce decomposition at milder temperatures than purely thermal methods.[2][3][7] Furthermore, highly acidic or basic conditions may lead to unwanted ring opening or rearrangement. The specific substituents on the dioxazole ring also play a crucial role in its inherent stability.

Q3: How do substituents on the this compound ring affect its stability?

Q4: Are 1,4,2-dioxazoles sensitive to light?

A4: While the direct photochemical decomposition of 1,4,2-dioxazoles is not as extensively documented as their thermal decomposition, related compounds like 1,4,2-dioxazol-5-ones and other oxadiazoles are known to be photo-sensitive.[1][9] Therefore, it is a good laboratory practice to protect reactions involving this compound intermediates from direct light, especially if unexpected side products or decomposition are observed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired product, with recovery of starting materials. Reaction conditions are too mild to induce the desired decomposition of the this compound.Gradually increase the reaction temperature in increments of 10-20°C. If using a catalyst, consider a more active catalyst or increase the catalyst loading. Ensure the absence of any inhibiting impurities.
Complete decomposition of the this compound intermediate and formation of multiple unidentified byproducts. The reaction temperature is too high, leading to non-selective decomposition or side reactions.Reduce the reaction temperature. If possible, use a catalyst that allows for the desired transformation at a lower temperature.[2] Consider running the reaction for a shorter duration.
Formation of isocyanate-related byproducts (e.g., ureas). The this compound is undergoing a Curtius-type rearrangement upon decomposition.[2][7]This is often an inherent reaction pathway. To favor the desired reaction (e.g., nitrene insertion), optimize the reaction conditions to promote the desired pathway. This may involve changing the solvent, catalyst, or ligands.[10]
The this compound intermediate is difficult to isolate and purifiy. The intermediate may be inherently unstable under purification conditions (e.g., on silica gel).If possible, use the crude this compound intermediate directly in the next step. If purification is necessary, consider alternative methods such as recrystallization or chromatography on neutral alumina. Perform purification at low temperatures.
Reaction is not reproducible. Sensitivity to air, moisture, or light.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Protect the reaction from light by wrapping the flask in aluminum foil.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a this compound Intermediate

This protocol is a general guideline for the synthesis of 3,5-disubstituted-1,4,2-dioxazoles from the corresponding oximes.

Materials:

  • Substituted oxime (1.0 equiv)

  • Aldehyde or ketone (1.2 equiv)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine, DBU) (optional, depending on the specific reaction)

Procedure:

  • Dissolve the oxime in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the aldehyde or ketone to the solution.

  • If required, add the base dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the this compound.

Protocol 2: Strategy for Enhancing the Stability of a this compound Intermediate During a Subsequent Reaction

This protocol outlines measures to prevent the premature decomposition of a synthesized this compound intermediate in a subsequent reaction.

Materials:

  • Synthesized this compound intermediate

  • Anhydrous, degassed solvent

  • Other reactants for the subsequent step

Procedure:

  • Temperature Control: Maintain the reaction at the lowest possible temperature that still allows for the desired transformation. If the subsequent reaction does not require the decomposition of the dioxazole, keep the temperature well below its known decomposition temperature (typically >150°C for thermal decomposition without a catalyst).[1]

  • Inert Atmosphere: Set up the reaction under a nitrogen or argon atmosphere to prevent potential side reactions with oxygen or moisture.

  • Solvent Choice: Use a non-polar, aprotic solvent if compatible with the reaction chemistry, as this can minimize potential acid/base-catalyzed decomposition pathways.

  • pH Control: If the reaction requires acidic or basic conditions, consider using buffered solutions or milder reagents to avoid harsh pH environments that could cleave the dioxazole ring.

  • Light Protection: Wrap the reaction vessel with aluminum foil to exclude light and prevent potential photochemical decomposition.

  • Catalyst Screening: If the subsequent reaction is catalyzed, screen for catalysts that are selective for the desired transformation without promoting the decomposition of the this compound. If a metal catalyst is known to decompose the dioxazole (e.g., gold), it should be avoided if the dioxazole is intended to remain intact.[3]

Visualizations

Decomposition_Pathways Dioxazole This compound Intermediate Nitrene N-Acyl Nitrene (Reactive Species) Dioxazole->Nitrene Desired Pathway Rearrangement Isocyanate (via Curtius-type Rearrangement) Dioxazole->Rearrangement Side Reaction RingOpening Ring-Opened Products Dioxazole->RingOpening Side Reaction Thermal High Temperature (>150°C) Catalytic Metal Catalyst (e.g., Au, Rh) Chemical Strong Acid/Base

Caption: Factors influencing the decomposition of this compound intermediates.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_stabilization Stabilization Strategies for Subsequent Reaction cluster_reaction Subsequent Transformation Start Oxime + Aldehyde/Ketone Reaction Cyclization Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Intermediate Isolated this compound Purification->Intermediate NextStep Reaction with Substrate Intermediate->NextStep Temp Low Temperature Temp->NextStep Inert Inert Atmosphere Inert->NextStep Light Light Protection Light->NextStep Solvent Aprotic Solvent Solvent->NextStep Product Desired Product NextStep->Product

Caption: Workflow for synthesis and stabilization of this compound intermediates.

References

Technical Support Center: Purification of Novel 1,4,2-Dioxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of novel 1,4,2-dioxazole derivatives.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound derivatives, offering step-by-step solutions.

Troubleshooting Flash Column Chromatography

Flash column chromatography is a primary purification technique for many organic compounds, including this compound derivatives. However, challenges such as poor separation, compound decomposition, and low recovery can arise.

Common Problems and Solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Separation of Product from Impurities Inappropriate solvent system.- Develop a new solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound. - Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[1][2]
Co-elution with a closely related impurity (e.g., an isomer).- If normal-phase chromatography is ineffective, consider reverse-phase chromatography. - Explore different stationary phases, such as alumina or functionalized silica.[1]
Product is Stuck on the Column or Elutes Very Slowly Solvent system is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[3] - For very polar compounds, a small amount of methanol (1-5%) in dichloromethane can be effective.[3]
The compound is acidic or basic and is strongly interacting with the silica gel.- For acidic compounds, add a small amount (e.g., 0.5-1%) of acetic acid to the eluent. - For basic (amine-containing) derivatives, add a small amount (e.g., 0.5-1%) of triethylamine or pyridine to the eluent to neutralize the acidic silica.[3]
Product Decomposes on the Silica Gel Column The this compound ring may be sensitive to the acidic nature of silica gel.- Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting. - Deactivate the silica gel by treating it with a solution of triethylamine in the column solvent before loading the sample. - Consider using a less acidic stationary phase like neutral alumina.
Low Recovery of the Product The compound may be partially soluble in the chosen solvent, leading to precipitation on the column.- Ensure the crude material is fully dissolved in a minimal amount of loading solvent before applying it to the column. - If solubility is an issue, consider dry loading the sample onto the column.[4]
The compound is volatile and is lost during solvent removal.- Use a rotary evaporator at a reduced temperature and pressure. - Avoid using high vacuum to dry the final product.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for many this compound derivatives is a mixture of hexane and ethyl acetate.[3] The ideal Rf for the target compound is between 0.2 and 0.3.[4]

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material. A general rule is a 30:1 to 50:1 ratio of silica gel to crude compound by weight for simple separations.[5]

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate). Carefully apply the solution to the top of the silica bed.[3]

    • Dry Loading: If the product has poor solubility in the loading solvent, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude material in a suitable solvent, add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[4]

  • Elution: Begin elution with the determined solvent system. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Troubleshooting Flash Column Chromatography:

A flowchart for troubleshooting common flash chromatography issues.
Troubleshooting Crystallization

Crystallization is an excellent technique for obtaining highly pure solid this compound derivatives.

Common Problems and Solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Product Fails to Crystallize ("Oils Out") The solution is supersaturated, or the cooling process is too rapid.- Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. - Try scratching the inside of the flask with a glass rod at the solvent line to induce crystallization. - Add a seed crystal of the pure compound if available.
The chosen solvent is not appropriate.- Experiment with different solvent systems. A good crystallization solvent should dissolve the compound when hot but not at room temperature.[6][7] - A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[6][8]
Low Yield of Crystals The compound is too soluble in the chosen solvent, even at low temperatures.- Reduce the amount of solvent used to dissolve the crude product. - Place the solution in an ice bath or refrigerator to further decrease solubility. - If using a two-solvent system, add more of the anti-solvent.
Crystals are Colored or Impure Impurities are co-crystallizing with the product.- If the impurities are colored, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[6] - A second recrystallization from a different solvent system may be necessary.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which the this compound derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[6]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Allow the crystals to air dry or dry them in a vacuum oven at a moderate temperature.[6]

Logical Flow for Crystallization Troubleshooting:

G start Start: Impure Solid Product solvent_selection Select Crystallization Solvent start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution cooling Slow Cooling dissolution->cooling outcome outcome cooling->outcome crystals_ok Pure Crystals Formed outcome->crystals_ok Yes oiling_out Product Oils Out outcome->oiling_out Oils Out no_crystals No Crystals Form outcome->no_crystals No Crystals impure_crystals Crystals are Impure outcome->impure_crystals Impure end End: Pure Crystalline Product crystals_ok->end reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed change_solvent Try a Different Solvent/Solvent System no_crystals->change_solvent decolorize Use Activated Charcoal and Hot Filtration impure_crystals->decolorize reheat_add_solvent->cooling scratch_seed->cooling decolorize->dissolution

A decision tree for troubleshooting the crystallization process.

Section 2: Frequently Asked Questions (FAQs)

Q1: My this compound derivative appears to be unstable on silica gel. What are my alternatives for chromatographic purification?

A1: If your compound shows signs of degradation on silica gel (e.g., streaking on TLC even with optimal solvent systems), you have several alternatives:

  • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for acid-sensitive compounds.

  • Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is an excellent alternative if your compound is sufficiently polar.

  • Preparative HPLC: For difficult separations or high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be used. Both normal-phase and reverse-phase columns are available.

Q2: I am trying to purify a non-polar this compound derivative, but it runs at the solvent front on TLC even in 100% hexane. What should I do?

A2: For very non-polar compounds, you may need to use a less polar solvent system or a different stationary phase.

  • Consider using pentane or heptane as the non-polar solvent, as they are slightly less polar than hexane.

  • If available, a less active stationary phase like deactivated silica or alumina might provide better retention.

  • In some cases, reverse-phase chromatography with a highly organic mobile phase (e.g., 95:5 methanol/water) can be effective.

Q3: How do I choose the best solvent system for recrystallizing my novel this compound derivative?

A3: The principle of "like dissolves like" is a good starting point.

  • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal single solvent will not dissolve the compound at room temperature but will dissolve it completely when hot.[6]

  • Two-Solvent Systems: If a suitable single solvent cannot be found, a two-solvent system is a good option. Find a solvent in which your compound is very soluble and another in which it is insoluble. The two solvents must be miscible.[6][8] Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.

Q4: What are the most common impurities I might encounter in the synthesis of this compound derivatives?

A4: The impurities will depend on the synthetic route, but common possibilities include:

  • Unreacted Starting Materials: These can often be removed by chromatography or crystallization.

  • Side-Products: Depending on the reaction, these could include isomers or products from alternative reaction pathways. Characterization of these impurities by techniques like NMR and Mass Spectrometry can help in devising a targeted purification strategy.

  • Reagents and Catalysts: Residual reagents or catalysts can often be removed by an aqueous workup before purification or by chromatography.

Q5: How can I monitor the progress of my column chromatography effectively?

A5: Thin Layer Chromatography (TLC) is the most common method for monitoring column chromatography.[9]

  • Collect Fractions: Collect small, uniform fractions as the solvent elutes from the column.

  • Spot TLC Plates: Spot each fraction on a TLC plate. It is also helpful to spot the crude starting material and the desired product (if a pure sample is available) as references.

  • Visualize and Combine: Visualize the TLC plate (e.g., under UV light or with a stain) to identify which fractions contain the pure product. Combine the pure fractions for solvent evaporation.

References

Technical Support Center: Gold-Catalyzed Nitrene Transfer from 1,4,2-Dioxazoles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for gold-catalyzed nitrene transfer reactions using 1,4,2-dioxazoles as nitrene precursors.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of gold-catalyzed nitrene transfer from 1,4,2-dioxazoles?

The reaction is believed to proceed through the formation of a key α-imino gold-carbene intermediate. The proposed mechanism involves several steps:

  • Activation of a π-system (like an alkyne or ynamide) by the gold(I) catalyst.

  • Nucleophilic attack of the 1,4,2-dioxazole onto the activated alkyne.

  • A fragmentation event occurs, eliminating a ketone (e.g., acetone) and forming the α-imino gold-carbene species.[1]

  • This highly reactive intermediate is then trapped, often through an intramolecular nucleophilic attack, to form the desired heterocyclic product (such as an oxazole) and regenerate the gold catalyst.

Q2: What are the most common side reactions in this type of transformation?

The primary side reaction of concern is a Curtius-type rearrangement of the acyl nitrene intermediate to form an isocyanate.[2][3][4] This pathway can compete with the desired intermolecular or intramolecular nitrene transfer. The balance between these pathways is often highly dependent on the substrate, catalyst, and reaction conditions.[2][3] For certain substrates, such as ynamides, self-reaction can also be a competitive side reaction, although this can often be suppressed by using an appropriate dioxazole derivative.[5]

Q3: How does the choice of gold catalyst and ligand influence the reaction?

The choice of catalyst is critical for reaction efficiency and for suppressing side reactions. While various gold catalysts can be effective, N-heterocyclic carbene (NHC) gold(I) complexes, such as [IPrAu(MeCN)]SbF₆ (where IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have been shown to be particularly efficient, often leading to high yields in short reaction times.[5][6] Extensive ligand optimization can be crucial, especially for intramolecular C-H insertion reactions, to prevent unwanted side reactions like the Curtius-type rearrangement.[2][3]

Q4: What is the role of the this compound structure?

1,4,2-Dioxazoles are considered efficient and mild N-acyl nitrene precursors, serving as an alternative to potentially hazardous acyl azides.[5] The substituents on the dioxazole can influence its reactivity. For instance, in certain cycloaddition reactions with ynamides, specific 5,5-disubstituted-1,4,2-dioxazoles have been shown to provide significantly higher yields of the desired oxazole product compared to other derivatives.[5][6]

Troubleshooting Guide

Problem: Low or no yield of the desired product.

Possible Cause Suggested Solution
Inefficient Catalyst The choice of gold catalyst and its counter-ion can dramatically affect yield. If simple gold salts are ineffective, switch to a more active catalyst system. Cationic gold(I) complexes with NHC ligands are often more effective.[6]
Incorrect Solvent Solvent choice can impact catalyst activity and substrate solubility. Common solvents for these reactions include 1,2-dichloroethane (DCE) and dichloromethane (DCM).[1] Screen different solvents to find the optimal medium for your specific substrate.
Sub-optimal Temperature While many reactions proceed at room temperature, some substrates may require heating to achieve good conversion.[5][6] A reaction temperature of 50-80 °C is a common starting point for optimization if room temperature fails.[6]
Catalyst Deactivation Gold catalysts can be sensitive to impurities or undergo deactivation pathways.[7] Ensure all reagents and solvents are pure and dry. Perform the reaction under an inert atmosphere (e.g., argon).

Problem: Significant formation of isocyanate byproduct.

Possible Cause Suggested Solution
Curtius Rearrangement This rearrangement competes with the desired nitrene transfer.[2][3] This side reaction is often favored at higher temperatures. Attempt to run the reaction at a lower temperature.
Ligand Effects The ligand on the gold catalyst plays a crucial role in modulating the reactivity of the nitrene intermediate. Extensive ligand optimization is often necessary to favor the desired insertion or cyclization over rearrangement.[2][3] Experiment with different phosphine or NHC ligands.

Problem: Competing self-reaction of the alkyne substrate (e.g., ynamide dimerization).

Possible Cause Suggested Solution
Substrate Reactivity Highly activated alkynes like ynamides can be prone to self-coupling.
Inefficient Nitrene Transfer If the nitrene transfer step is slow, the substrate has more opportunity to undergo side reactions. Using a more reactive dioxazole derivative or a more active gold catalyst can increase the rate of the desired reaction, thereby suppressing the self-reaction pathway.[5]

Data Presentation: Catalyst Performance

The following table summarizes the performance of various gold catalysts in the [3+2] cycloaddition of a mesylamide-derived ynamide with a this compound to form a 4-amino-oxazole. This data highlights the critical role of the catalyst in achieving high product yield.

Table 1: Effect of Gold Catalyst on Oxazole Synthesis Yield [5][6]

EntryCatalystYield (%)
1[IPrAu(MeCN)]SbF₆92
2IPrAuNTf₂91
3Ph₃PAuNTf₂87
4Ph₃PAuCl/AgNTf₂75
5AuCl₃72
Reaction conditions: Ynamide (1 equiv.), this compound (1.2 equiv.), Catalyst (5 mol%), DCE, room temperature, 2h. Yields are for the isolated product.

Visualizations

The following diagram illustrates the gold-catalyzed reaction pathway for the formation of an oxazole from a ynamide and a this compound, including the key side reaction.

Gold_Catalyzed_Nitrene_Transfer cluster_main Desired Catalytic Cycle cluster_side Side Reaction Pathway Ynamide Ynamide Substrate Activated Au-Activated Alkyne Ynamide->Activated + [Au(I)] AuCat [Au(I)] Catalyst Intermediate Intermediate Complex Activated->Intermediate + Dioxazole Dioxazole This compound GoldCarbene α-Imino Gold-Carbene (+ Ketone) Intermediate->GoldCarbene Fragmentation Product Oxazole Product GoldCarbene->Product Intramolecular Cyclization Nitrenoid Acyl Nitrenoid Intermediate GoldCarbene->Nitrenoid Competing Pathway Product->AuCat Release [Au(I)] Isocyanate Isocyanate (Byproduct) Nitrenoid->Isocyanate Curtius-type Rearrangement

Caption: Catalytic cycle and competing side reaction in gold-catalyzed nitrene transfer.

Representative Experimental Protocol

Gold-Catalyzed Synthesis of a Functionalized Oxazole from a Ynamide and this compound [1]

Materials:

  • Gold Catalyst: [IPrAu(MeCN)]SbF₆ (5 mol%)

  • Ynamide (e.g., N-(4-methylphenylsulfonyl)-N-(phenylethynyl)aniline) (0.2 mmol, 1.0 equiv)

  • This compound (e.g., 3-benzoyl-5,5-dimethyl-1,4,2-dioxazole) (0.24 mmol, 1.2 equiv)

  • Solvent: Anhydrous 1,2-dichloroethane (DCE) (2 mL)

  • Inert gas: Argon

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the gold catalyst (5 mol%).

  • Seal the vial with a septum and purge with argon for 5 minutes.

  • Add anhydrous DCE (2 mL) via syringe.

  • Add the ynamide (0.2 mmol) and the this compound (0.24 mmol) to the vial.

  • Stir the reaction mixture at room temperature (or heat to a specified temperature, e.g., 80 °C, if required for the specific substrate).[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure oxazole product.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

References

Technical Support Center: Improving Regioselectivity in Reactions Involving 1,4,2-Dioxazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling and improving regioselectivity in chemical reactions involving 1,4,2-dioxazoles.

Troubleshooting Guide

This guide addresses common issues encountered during experiments and offers potential solutions in a question-and-answer format.

Question: My reaction is producing a mixture of regioisomers. What are the likely causes and how can I improve the selectivity?

Answer:

The formation of regioisomeric mixtures suggests that the energy difference between the two possible transition states for the reaction is small. Several factors can influence this:

  • Electronic Effects: The electronic properties of the substituents on both the 1,4,2-dioxazole and the reaction partner (e.g., an alkyne) are critical. In the case of gold-catalyzed reactions with ynamides, the high polarization of the ynamide triple bond generally ensures high regioselectivity. If you are using a less polarized reaction partner, the regioselectivity may be lower.

    • Troubleshooting Steps:

      • Modify Substituents: If possible, introduce stronger electron-donating or electron-withdrawing groups on your substrates to enhance the electronic bias of the reaction. For instance, in the reaction of a this compound with an unsymmetrical alkyne, increasing the electronic difference between the two ends of the alkyne can favor the formation of one regioisomer.

      • Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates or transition states. Experiment with a range of solvents with different polarities (e.g., from non-polar toluene to polar acetonitrile) to see if it impacts the regioisomeric ratio.

  • Steric Hindrance: The steric bulk of the substituents near the reacting centers can play a significant role in directing the regioselectivity. The reaction will preferentially proceed via the transition state that minimizes steric clash.

    • Troubleshooting Steps:

      • Increase Steric Bulk: Introduce a bulky substituent on one of the reacting partners to sterically disfavor one of the reaction pathways.

      • Change Catalyst/Ligand: In catalyzed reactions, the steric properties of the catalyst's ligands can create a chiral pocket or a sterically demanding environment that favors one regioisomeric outcome.[1][2]

Question: I am observing unexpected side products. Could this be related to a loss of regioselectivity?

Answer:

Yes, a loss of regioselectivity can sometimes lead to the formation of unexpected side products. If the initial addition step is not highly regioselective, the resulting intermediates may undergo alternative reaction pathways, leading to different products.

  • Troubleshooting Steps:

    • Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC, LC-MS, or NMR to identify the point at which side products begin to form.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity by favoring the pathway with the lower activation energy.

    • Re-evaluate the Reaction Mechanism: Consider alternative mechanistic possibilities that could explain the formation of the observed side products. This may involve consulting the literature for similar reactions or performing computational studies.

Question: Does the nature of the substituents on the this compound and the reaction partner affect regioselectivity?

Answer:

Absolutely. The electronic and steric nature of the substituents is a primary factor in controlling regioselectivity.

  • On the this compound: The substituent at the 3-position can influence the nucleophilicity of the nitrogen atom involved in the initial attack.

  • On the Reaction Partner (e.g., Ynamide): In gold-catalyzed reactions with ynamides, the substituent on the nitrogen atom and the substituent on the alkyne terminus significantly control the polarization of the triple bond, which is a key factor for regioselectivity.[3][4]

Question: How critical is the choice of catalyst and ligands in controlling regioselectivity?

Answer:

In catalyzed reactions, the choice of catalyst and ligands is paramount for controlling regioselectivity.[1][2]

  • Catalyst: Different metal catalysts (e.g., gold, rhodium, copper) have different affinities for substrates and can favor different reaction pathways.[5][6] For the [3+2] cycloaddition of 1,4,2-dioxazoles with ynamides, gold(I) catalysts have been shown to be highly effective in promoting regioselective reactions.[3]

  • Ligands: The ligands on the metal center can dramatically influence the steric and electronic environment of the catalytic site. Bulky ligands can enforce a specific orientation of the substrates, leading to high regioselectivity. The electronic properties of the ligands can also modulate the electrophilicity of the metal center, thereby affecting the reaction rate and selectivity.[7]

Frequently Asked Questions (FAQs)

What is regioselectivity and why is it important in reactions involving 1,4,2-dioxazoles?

Regioselectivity is the preference for the formation of one constitutional isomer over another in a chemical reaction. In the context of reactions involving 1,4,2-dioxazoles, such as their [3+2] cycloaddition with unsymmetrical partners, controlling regioselectivity is crucial for synthesizing a single, desired product. This is particularly important in drug development and materials science, where the specific arrangement of atoms in a molecule determines its biological activity or material properties.

What is the typical regioselectivity observed in gold-catalyzed [3+2] cycloadditions of 1,4,2-dioxazoles with ynamides?

The gold-catalyzed [3+2] cycloaddition of 1,4,2-dioxazoles with ynamides typically proceeds with high to excellent regioselectivity.[3] This is attributed to the strong electronic bias of the ynamide, where the nitrogen atom directs the regiochemical outcome of the nucleophilic attack.

What are the key mechanistic features that govern regioselectivity in these reactions?

The regioselectivity in the gold-catalyzed reaction of 1,4,2-dioxazoles with ynamides is believed to be determined in the initial step of the catalytic cycle. The gold(I) catalyst activates the ynamide, making it more electrophilic. The this compound then acts as a nucleophile, and its attack on one of the two alkyne carbons is directed by the electronic and steric factors of the ynamide. The subsequent steps, involving the formation of an α-imino gold-carbene intermediate and cyclization, lead to the final oxazole product.[3][8]

Can computational chemistry help in predicting or understanding regioselectivity in my reaction?

Yes, computational methods such as Density Functional Theory (DFT) can be powerful tools for understanding and predicting regioselectivity.[9][10] These methods can be used to calculate the energies of the different transition states leading to the various regioisomers. The regioisomer formed via the lowest energy transition state is predicted to be the major product. Computational studies can also provide insights into the electronic and steric interactions that govern the regiochemical outcome.

Data Presentation

The following table summarizes the high regioselectivity reported in representative gold-catalyzed [3+2] cycloaddition reactions of 1,4,2-dioxazoles with ynamides to form highly functionalized oxazoles.

This compound Substituent (R¹)Ynamide Substituents (R², R³)CatalystSolventTemperature (°C)RegioselectivityYield (%)Reference
PhenylMesyl, PhenylIPrAuNTf₂DCERT>99:192Chen et al. (2016)
4-MethoxyphenylMesyl, PhenylIPrAuNTf₂DCE80>99:195Chen et al. (2016)
2-NaphthylMesyl, PhenylIPrAuNTf₂DCE80>99:191Chen et al. (2016)
PhenylBoc, PhenylIPrAuNTf₂DCERT>99:194Chen et al. (2016)
PhenylMesyl, 4-TolylIPrAuNTf₂DCERT>99:193Chen et al. (2016)

DCE = 1,2-dichloroethane; RT = Room Temperature; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Experimental Protocols

General Procedure for the Gold-Catalyzed [3+2] Cycloaddition of a this compound with an Ynamide

Materials:

  • This compound derivative (1.0 equiv)

  • Ynamide derivative (1.2 equiv)

  • Gold(I) catalyst (e.g., IPrAuNTf₂, 5 mol%)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound (e.g., 0.2 mmol, 1.0 equiv) and the ynamide (0.24 mmol, 1.2 equiv).

  • Place the vial under an inert atmosphere.

  • Add the anhydrous solvent (e.g., 1.0 mL of 1,2-dichloroethane) via syringe.

  • In a separate vial, prepare a stock solution of the gold(I) catalyst in the same anhydrous solvent.

  • Add the gold(I) catalyst solution (5 mol%) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 80 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired highly functionalized oxazole.

  • Characterize the product by NMR spectroscopy and mass spectrometry.

Mandatory Visualization

G Catalytic Cycle for Gold-Catalyzed [3+2] Cycloaddition cluster_cycle cluster_reactants cluster_products A [Au]⁺ B Ynamide Activation A->B + Ynamide C Activated Ynamide-[Au] Complex B->C D Nucleophilic Attack by this compound (Regioselectivity Determining Step) C->D + this compound E Intermediate D->E F Ring Opening & Elimination E->F G α-Imino Gold-Carbene F->G - Ketone Ketone Ketone F->Ketone H Cyclization G->H I Oxazole Product H->I I->A + [Au]⁺ Oxazole Oxazole I->Oxazole Ynamide Ynamide Ynamide->B Dioxazole This compound Dioxazole->D

Caption: Proposed catalytic cycle for the gold-catalyzed [3+2] cycloaddition.

G Troubleshooting Regioselectivity Issues start Low Regioselectivity Observed q1 Are electronic factors optimized? start->q1 s1 Modify substituents to enhance electronic bias. - Test different solvents. q1->s1 No q2 Are steric factors optimized? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Introduce bulky groups to increase steric hindrance. - Screen different ligands on the catalyst. q2->s2 No q3 Is the reaction temperature optimized? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Lower the reaction temperature. q3->s3 No end Improved Regioselectivity q3->end Yes end_fail Consult specialist literature or perform computational studies. q3->end_fail If still no improvement a3_yes Yes a3_no No s3->q3

Caption: Logic tree for troubleshooting regioselectivity in reactions.

References

Challenges in the scale-up synthesis of 1,4,2-Dioxazole compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,4,2-dioxazole compounds.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of this compound synthesis, providing potential causes and recommended solutions.

Problem ID Issue Potential Causes Recommended Solutions
SD-01 Low or Inconsistent Yields Upon Scale-Up - Inefficient mixing or mass transfer in larger reactors.- Poor temperature control leading to side reactions.- Non-linear scaling of reaction kinetics.- Insufficient reagent addition control at a larger scale.- Optimize stirrer design and agitation speed for the reactor geometry.- Implement more precise temperature control systems (e.g., jacketed reactors with automated feedback loops).- Re-evaluate reaction parameters (concentration, temperature, catalyst loading) at the pilot scale.- Utilize addition funnels with controlled flow rates or syringe pumps for critical reagent addition.
SD-02 Formation of Impurities and Byproducts - Localized "hot spots" in the reactor due to exothermic reactions.- Extended reaction times at elevated temperatures.- Air or moisture sensitivity of reagents or intermediates.- Incomplete conversion of starting materials.- Improve heat transfer and mixing to ensure a homogeneous reaction temperature.- Monitor reaction progress closely (e.g., using in-process controls like TLC, HPLC, or NMR) to determine the optimal reaction time.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).- Consider a modest excess of one of the reactants to drive the reaction to completion, if purification allows.
SD-03 Difficulties in Product Isolation and Purification - Oiling out or formation of amorphous solid instead of crystals.- Co-crystallization of the product with impurities.- Product instability during purification (e.g., on silica gel).- Inefficient extraction or phase separation in large-scale liquid-liquid extractions.- Screen a variety of crystallization solvents and solvent mixtures.- Employ seeding strategies to induce crystallization.- Consider alternative purification methods such as distillation, sublimation, or preparative chromatography.- For chromatography, test different stationary phases and solvent systems to minimize on-column degradation.- Optimize extraction procedures by adjusting solvent volumes, pH, and mixing times.
SD-04 Runaway Reactions and Thermal Instability - Highly exothermic nature of the reaction.- Inadequate cooling capacity of the larger reactor.- Accumulation of unreacted starting materials followed by a rapid reaction.- Decomposition of thermally sensitive intermediates or products.- Conduct a thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) before scale-up.- Ensure the reactor's cooling system can handle the maximum heat output of the reaction.- Add reagents in a controlled manner to avoid accumulation.- Implement a quench protocol and have emergency cooling systems in place.

Frequently Asked Questions (FAQs)

1. What are the most critical parameters to consider when scaling up the synthesis of 1,4,2-dioxazoles?

When scaling up, the most critical parameters are typically:

  • Heat Transfer and Temperature Control: Exothermic reactions can lead to runaway conditions if not properly managed. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

  • Mass Transfer and Mixing: Ensuring that all reactants are in close contact and that the temperature is uniform throughout the reactor is crucial for consistent product quality and yield.

  • Reaction Kinetics: Reactions that are fast at the lab scale may become difficult to control on a larger scale. Understanding the reaction kinetics helps in designing appropriate reagent addition profiles.

  • Safety: A thorough understanding of the thermal stability of all reactants, intermediates, and products is essential to prevent accidents.[1][2]

2. How can I monitor the progress of my this compound synthesis during a large-scale run?

In-process controls (IPCs) are vital for monitoring reaction progress. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis of the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and quantitative analysis of crude reaction samples.[3]

  • Process Analytical Technology (PAT): For continuous manufacturing, PAT tools like in-line infrared (IR) or Raman spectroscopy can provide real-time monitoring of key reaction species.[4]

3. What are the common safety hazards associated with the synthesis of 1,4,2-dioxazoles and how can they be mitigated?

Common hazards include:

  • Thermal Runaway: Many synthetic routes to heterocyclic compounds involve exothermic steps. Mitigation strategies include detailed thermal hazard analysis, ensuring adequate cooling capacity, and controlled addition of reagents.[1][5]

  • Use of Hazardous Reagents: Some synthetic protocols may use hazardous materials. Always consult the Safety Data Sheet (SDS) for all chemicals and use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods).

  • Pressure Buildup: If gaseous byproducts are formed, the reactor must be properly vented to avoid pressure buildup.

4. What are the best practices for solvent selection during the scale-up of this compound synthesis?

Solvent selection for scale-up should consider:

  • Safety: High flash points and low toxicity are desirable.

  • Environmental Impact: Choose solvents that are less harmful to the environment and can be recycled if possible.

  • Cost and Availability: The solvent should be readily available in large quantities at a reasonable cost.

  • Process Compatibility: The solvent should be suitable for both the reaction and the subsequent workup and purification steps, such as crystallization.[6][7][8][9]

5. How can I improve the crystallization of my this compound product at a larger scale?

To improve large-scale crystallization:

  • Optimize Solvent System: Screen a variety of solvents and solvent mixtures to find conditions that provide good crystal growth and high purity.

  • Control Cooling Rate: Slow, controlled cooling often leads to larger, purer crystals.

  • Seeding: Introducing a small amount of pure product crystals can initiate crystallization and lead to a more consistent particle size.

  • Anti-Solvent Addition: Adding a solvent in which the product is insoluble (an anti-solvent) to a solution of the product can induce crystallization. The rate of addition should be carefully controlled.[1][10][11][12][13][14]

Data Presentation

Due to the limited availability of public-domain quantitative data specifically comparing laboratory and pilot-scale synthesis of this compound compounds, the following table provides an illustrative example of how such data could be structured. The values presented are hypothetical and intended to highlight key performance indicators that should be monitored during scale-up.

Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Generic this compound Derivative

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Key Considerations for Scale-Up
Reaction Time 4 hours6 hoursSlower reagent addition and heat transfer at scale can increase reaction time.
Yield 85%78%Yield losses can occur due to less efficient mixing, side reactions, and more complex workup procedures.
Purity (by HPLC) 99.0%97.5%Impurity profiles may change with scale due to variations in local temperature and concentration.
Solvent Volume 200 mL18 LSolvent-to-product ratio may need to be adjusted to facilitate efficient mixing and heat transfer.
Stirrer Speed 300 RPM150 RPMDifferent impeller designs and reactor geometries require different agitation speeds to achieve similar mixing efficiency.
Cooling Method Ice BathJacketed Reactor with ChillerPassive cooling methods are not sufficient for large-scale exothermic reactions.

Experimental Protocols

Protocol 1: Multicomponent Synthesis of 1,4,2-Dioxazoles using Dichloromethane (DCM) as a C1 Source (Lab Scale) [15][16]

This protocol is adapted from a published procedure and should be optimized for each specific substrate.

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the starting hydroxamic acid (0.2 mmol, 1.0 equivalent).

  • Purge the Schlenk tube with an inert gas (e.g., argon).

  • Add dichloromethane (CH₂Cl₂, 2.0 mL), the nucleophile (0.5 mmol, 2.5 equivalents), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 mmol, 2.5 equivalents).

  • Stir the reaction mixture at 60 °C for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired this compound product.

Protocol 2: Gold-Catalyzed Synthesis of Functionalized Oxazoles from Ynamides and 1,4,2-Dioxazoles (Lab Scale) [10][17][18]

This protocol is a general procedure and may require optimization for specific substrates.

  • In a dry reaction vessel under an inert atmosphere, dissolve the ynamide (1.0 equivalent) and the this compound derivative (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Add the gold catalyst (e.g., IPrAuNTf₂, 2-5 mol%).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the functionalized oxazole.

Visualizations

experimental_workflow_multicomponent Experimental Workflow: Multicomponent Synthesis start Start purge Purge with Argon start->purge reagents Add Hydroxamic Acid, DCM, Nucleophile, and DBU to Schlenk Tube react Stir at 60°C for 24h reagents->react purge->reagents cool Cool to Room Temperature react->cool evaporate Evaporate Solvent cool->evaporate purify Purify by Column Chromatography evaporate->purify product Isolated this compound purify->product

Caption: Workflow for the multicomponent synthesis of 1,4,2-dioxazoles.

signaling_pathway_gold_catalyzed Proposed Catalytic Cycle: Gold-Catalyzed Oxazole Synthesis ynamide Ynamide dioxazole This compound gold_catalyst [Au] Catalyst intermediate_A Gold-Ynamide Complex gold_catalyst->intermediate_A + Ynamide intermediate_B Nucleophilic Attack by Dioxazole intermediate_A->intermediate_B + this compound intermediate_C α-Imino Gold Carbene intermediate_B->intermediate_C - Ketone product Functionalized Oxazole intermediate_C->product Intramolecular Cyclization product->gold_catalyst Release ketone Ketone byproduct

Caption: Proposed mechanism for gold-catalyzed oxazole synthesis.

logical_relationship_scaleup Key Considerations for Synthesis Scale-Up scale_up Scale-Up Synthesis heat_transfer Heat Transfer scale_up->heat_transfer mass_transfer Mass Transfer scale_up->mass_transfer safety Safety Assessment scale_up->safety purification Purification Strategy scale_up->purification process_control Process Control scale_up->process_control heat_transfer->safety influences mass_transfer->purification impacts process_control->heat_transfer manages process_control->mass_transfer manages

Caption: Interdependencies in chemical synthesis scale-up.

References

Avoiding decomposition of 1,4,2-Dioxazole during thermal reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1,4,2-Dioxazole Thermal Stability

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the decomposition of 1,4,2-dioxazoles during thermal reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal decomposition pathway for 1,4,2-dioxazoles?

A1: 1,4,2-dioxazoles typically undergo thermal decomposition at elevated temperatures, generally above 150°C, to yield isocyanates and ketones.[1][2] This process involves the formation of a highly reactive N-acyl nitrene intermediate.

Q2: What are the common signs of this compound decomposition in my reaction?

A2: Common indicators of decomposition include the formation of urea byproducts (from the reaction of isocyanates), the detection of ketones in your reaction mixture, and lower than expected yields of your desired product.

Q3: How can I prevent the thermal decomposition of 1,4,2-dioxazoles?

A3: The most effective strategy is to utilize reaction conditions that allow for the desired transformation to occur at temperatures below the decomposition threshold of the specific this compound. This is often achieved through the use of transition metal catalysis.

Q4: What types of catalysts are effective in preventing decomposition?

A4: Gold, ruthenium, iridium, and rhodium catalysts have been shown to be effective.[1][3][4][5] These catalysts can facilitate nitrene transfer from the this compound to a substrate under mild conditions, often at room temperature or slightly elevated temperatures, thus avoiding thermal decomposition.[1][6][7]

Q5: Are 1,4,2-dioxazoles considered stable reagents?

A5: Yes, 1,4,2-dioxazoles are considered to be relatively stable N-acyl nitrene precursors, especially when compared to more hazardous alternatives like acyl azides.[1][4] Their stability allows for easier handling and storage. 5,5-Dimethyl-1,4,2-dioxazoles, in particular, have been noted for their stability under a variety of reaction conditions.[8]

Troubleshooting Guides

Issue 1: Low yield of the desired product and formation of unknown byproducts.

  • Possible Cause: The reaction temperature is too high, leading to the thermal decomposition of the this compound.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If possible, reduce the reaction temperature.

    • Introduce a Catalyst: If not already in use, consider adding a suitable transition metal catalyst (e.g., a gold or ruthenium complex) to facilitate the reaction at a lower temperature.

    • Optimize Catalyst Loading: If a catalyst is already being used, optimize its loading. Insufficient catalyst may not be promoting the desired reaction efficiently, allowing for competitive thermal decomposition.

Issue 2: The formation of isocyanates or urea derivatives is detected.

  • Possible Cause: The N-acyl nitrene intermediate generated from the this compound is undergoing rearrangement to an isocyanate instead of reacting with the desired substrate. This is a hallmark of thermal decomposition.[3][4]

  • Troubleshooting Steps:

    • Employ Catalysis: Utilize a transition metal catalyst to promote the desired nitrene transfer pathway, which can outcompete the rearrangement to the isocyanate.

    • Solvent Selection: The choice of solvent can influence reaction pathways. For instance, in the presence of DMSO or dimethyl sulfide, the acyl nitrene moiety may react with the solvent.[3][4] Consider a less reactive solvent if this is a concern.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving 1,4,2-dioxazoles in catalyzed reactions, which effectively avoid thermal decomposition.

Table 1: Gold-Catalyzed [3+2] Cycloaddition of Ynamides with 1,4,2-Dioxazoles [1]

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
(JohnPhos)Au(MeCN)SbF₆5Room Temp292
IPrAu(MeCN)SbF₆5Room Temp291
IPrAuNTf₂5Room Temp290
PPh₃AuCl/AgOTf5Room Temp287
PPh₃AuCl/AgSbF₆5Room Temp272

Table 2: Gold-Catalyzed Cycloaddition of Alkynyl Triazenes with 1,4,2-Dioxazoles [9]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
XPhosAu(MeCN)SbF₆5DCERoom Temp2492
PPh₃Au(MeCN)SbF₆5DCERoom Temp2485
IPrAu(MeCN)SbF₆5DCERoom Temp2488

Experimental Protocols

Protocol 1: General Procedure for Gold-Catalyzed Synthesis of Functionalized Oxazoles [1][6][7]

  • To a dried Schlenk tube under an argon atmosphere, add the ynamide (0.2 mmol, 1.0 equiv).

  • Add the this compound (0.24 mmol, 1.2 equiv).

  • Add the gold catalyst (5 mol%).

  • Add the solvent (2 mL of 1,2-dichloroethane).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 2 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired oxazole product.

Visualizations

Thermal_Decomposition_Pathway Dioxazole This compound Heat Δ (>150°C) Dioxazole->Heat Nitrene N-Acyl Nitrene Intermediate Heat->Nitrene Decomposition Isocyanate Isocyanate Nitrene->Isocyanate Rearrangement Ketone Ketone Nitrene->Ketone Elimination Byproducts Urea Byproducts Isocyanate->Byproducts Reaction with Nucleophiles

Caption: Thermal decomposition pathway of this compound.

Catalytic_Pathway Dioxazole This compound Intermediate Metal-Nitrenoid Intermediate Dioxazole->Intermediate Substrate Substrate (e.g., Ynamide) Substrate->Intermediate Catalyst Metal Catalyst (e.g., Au, Ru) Catalyst->Intermediate Product Desired Product (e.g., Oxazole) Intermediate->Product Nitrene Transfer Mild_Conditions Mild Conditions (e.g., Room Temp) Product->Mild_Conditions

Caption: Catalytic cycle for avoiding thermal decomposition.

Troubleshooting_Logic Start Low Yield or Byproduct Formation Check_Temp Is Reaction Temp > 150°C? Start->Check_Temp Lower_Temp Action: Lower Temperature Check_Temp->Lower_Temp Yes Check_Catalyst Is a Catalyst Used? Check_Temp->Check_Catalyst No Success Problem Resolved Lower_Temp->Success Add_Catalyst Action: Add Catalyst Check_Catalyst->Add_Catalyst No Optimize_Catalyst Action: Optimize Catalyst Loading Check_Catalyst->Optimize_Catalyst Yes Add_Catalyst->Success Optimize_Catalyst->Success

References

Substrate scope limitations for alkynyl triazenes in dioxazole reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the substrate scope limitations of alkynyl triazenes in dioxazole reactions for the synthesis of fully substituted oxazoles.

Frequently Asked Questions (FAQs)

Q1: What is the general scope of alkynyl triazenes for the gold-catalyzed [3+2] cycloaddition with 1,2,4-dioxazoles?

A1: The reaction generally works well with a variety of aromatic and heteroaromatic alkynyl triazenes. Benzene rings with both electron-donating and electron-withdrawing substituents (e.g., -Br, -CH₃, -F, -OCH₃) at different positions are compatible.[1][2] Naphthyl and thiophenyl substituted alkynyl triazenes also yield good results.[1][2] Variations in the dialkylamino group of the triazene, such as dimethylamino and pyrrolidinyl, are also tolerated, though they may slightly lower the yield.[1][2]

Q2: Are there any major limitations to the alkynyl triazene substrate scope?

A2: Yes, the primary limitation is that aliphatic substituted alkynyl triazenes are not compatible with the current gold-catalyzed reaction conditions and do not yield the desired oxazole product.[1][2]

Q3: What types of dioxazoles are suitable for this reaction?

A3: Dioxazoles derived from various aromatic carboxylic acids, including those with methyl and chloro substituents, have been used successfully.[1][3] Dioxazoles derived from unsaturated acids, such as cinnamic acid, are also well-tolerated.[1][2]

Q4: Can the triazene group in the resulting oxazole product be further functionalized?

A4: Yes, the triazene moiety in the oxazole product can be replaced. For instance, it can be converted to an iodo-oxazole, which opens up possibilities for further diversification through cross-coupling reactions.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No reaction or very low conversion Incorrect Catalyst System: The choice of gold catalyst and silver salt co-catalyst is critical.Ensure you are using the recommended catalyst system, such as JohnPhosAuCl (5 mol%) and AgOTf (5 mol%).[1] Other catalysts like AuCl, PPh₃AuCl, or using AgOTf alone are ineffective.[1][5]
Incompatible Solvent: The reaction is sensitive to the solvent.Dichloromethane (DCM) is the optimal solvent.[1] While 1,2-dichloroethane (DCE) gives some product, solvents like THF, MeCN, or toluene lead to inefficient reactions.[2][3]
Incompatible Alkynyl Triazene Substrate: Aliphatic alkynes are known to fail.Verify that your alkynyl triazene has an aromatic or heteroaromatic substituent at the β-position of the alkyne. Aliphatic substituted alkynyl triazenes are not suitable under the standard conditions.[1][2]
Incorrect Dioxazole Substrate: The reaction shows exclusive reactivity with specific types of dioxazoles.Confirm you are using a compatible 1,2,4-dioxazole. Some dioxazole analogues may completely suppress the reaction.[1][2]
Low Yield Suboptimal Reaction Conditions: Reaction time or temperature may not be optimal.The standard protocol calls for running the reaction at room temperature for 24 hours under an argon atmosphere.[1] Ensure these conditions are met.
Variations in the Triazene Moiety: Different dialkylamino groups on the triazene can influence yield.While tolerated, substrates with dimethylamino or pyrrolidinyl groups on the triazene have been observed to give slightly lower yields compared to the piperidinyl analogue.[1][2] This may be an inherent limitation of the substrate.

Data Presentation

Table 1: Substrate Scope of Alkynyl Triazenes in Gold-Catalyzed Cycloaddition with a Dioxazole [1][2]

EntryR¹ in Alkynyl TriazeneR² in TriazeneYield (%)
1PhenylPiperidinyl82
24-BromophenylPiperidinyl81
34-MethylphenylPiperidinyl85
44-FluorophenylPiperidinyl79
52-MethoxyphenylPiperidinyl76
62-NaphthylPiperidinyl75
73-ThiophenylPiperidinyl80
8n-PentylPiperidinyl0
9PhenylDimethylamino75
10PhenylPyrrolidinyl78

Reaction conditions: Alkynyl triazene (0.2 mmol), dioxazole (0.24 mmol), JohnPhosAuCl (5 mol%), AgOTf (5 mol%) in DCM (2 mL) at room temperature for 24 h under argon.

Experimental Protocols & Visualizations

General Experimental Protocol for Oxazole Synthesis

A mixture of JohnPhosAuCl (5 mol%) and AgOTf (5 mol%) is stirred in dichloromethane (DCM, 1 mL) for 15 minutes at room temperature. A solution of the alkynyl triazene (1a, 0.2 mmol) and the dioxazole (2, 0.24 mmol) in DCM (1 mL) is then added. The resulting mixture is stirred at room temperature for 24 hours under an argon atmosphere. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired oxazole product.[1][2]

Proposed Reaction Mechanism

The reaction is proposed to proceed through a gold-catalyzed nitrene transfer process.

Reaction_Mechanism cluster_cat_cycle Catalytic Cycle 1 Alkynyl Triazene (1) A Complex A/A' 1->A 2 Dioxazole (2) Au_cat [Au]⁺ Catalyst Au_cat->A B Intermediate B A->B + Dioxazole (2) C Gold Carbene C B->C Ring Fragmentation D Intermediate D C->D Intramolecular Cyclization Acetone Acetone C->Acetone D->Au_cat Catalyst Regeneration 3 Oxazole Product (3) D->3

Caption: Proposed catalytic cycle for the gold-catalyzed [3+2] cycloaddition.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing failed or low-yielding reactions.

Troubleshooting_Workflow start Start: Low/No Product check_substrate Is the alkynyl triazene R¹ group aliphatic? start->check_substrate re_evaluate Reaction Incompatible. Redesign substrate. check_substrate->re_evaluate Yes check_catalyst Is the catalyst system JohnPhosAuCl/AgOTf? check_substrate->check_catalyst No correct_catalyst Use correct catalyst system. check_catalyst->correct_catalyst No check_solvent Is the solvent DCM? check_catalyst->check_solvent Yes end Problem Solved correct_catalyst->end correct_solvent Switch solvent to DCM. check_solvent->correct_solvent No check_conditions Are conditions rt, 24h, under Argon? check_solvent->check_conditions Yes correct_solvent->end correct_conditions Adjust reaction conditions. check_conditions->correct_conditions No check_conditions->end Yes correct_conditions->end

Caption: A decision tree for troubleshooting common experimental issues.

References

Validation & Comparative

Validating the 1,4,2-Dioxazole Structure: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. This guide provides a comparative analysis of spectroscopic techniques for validating the 1,4,2-dioxazole scaffold, a motif of growing interest in medicinal chemistry. By presenting experimental data alongside detailed protocols, this document serves as a practical resource for characterizing these unique five-membered rings and distinguishing them from isomeric alternatives like isoxazoles and oxazoles.

The this compound ring system, with its distinct arrangement of two oxygen atoms and one nitrogen atom, presents a unique spectroscopic fingerprint. This guide will delve into the characteristic signals observed in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are crucial for its identification. To provide a clear benchmark, we will compare the spectroscopic data of a representative this compound derivative, 3,5-diphenyl-1,4,2-dioxazole, with that of the well-characterized 3,5-diphenylisoxazole.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 3,5-diphenyl-1,4,2-dioxazole and 3,5-diphenylisoxazole, highlighting the distinguishing features for structural validation.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
3,5-Diphenyl-1,4,2-dioxazole Phenyl protons typically resonate in the range of 7.4-8.2 ppm. The exact chemical shifts are dependent on the substitution pattern of the phenyl rings. Due to the symmetry of the molecule, fewer signals than expected might be observed.The carbon atoms of the phenyl rings typically appear between 125-135 ppm. The quaternary carbons of the phenyl rings attached to the dioxazole ring are expected around 128-132 ppm. The C3 and C5 carbons of the dioxazole ring are key indicators and are expected to be in the range of 155-165 ppm.
3,5-Diphenylisoxazole [1]Phenyl protons: 7.34-7.83 (m, 10H), Isoxazole proton (H4): 6.56 (s, 1H)Phenyl carbons: 125.7, 126.7, 128.8, 128.9, 129.9, 130.1, Isoxazole C3: 162.9, Isoxazole C4: 97.4, Isoxazole C5: 170.3

Table 2: IR and Mass Spectrometry Data

CompoundKey IR Absorption Bands (cm⁻¹)Mass Spectrometry (m/z)
3,5-Diphenyl-1,4,2-dioxazole Characteristic C=N stretching vibration is expected around 1620-1650 cm⁻¹. The N-O and C-O stretching vibrations are anticipated in the 1200-1400 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹.The molecular ion peak [M]⁺ would be observed. Fragmentation may involve the loss of CO₂, a characteristic feature of such cyclic structures, followed by further fragmentation of the phenyl-containing fragments.
3,5-Diphenylisoxazole [1]C=N stretching: 1570, C=C stretching: 1488, N-O stretching: 1404Molecular Ion [M]⁺: 221.25 (100%), Other fragments: 144.24 (26%), 77.11 (39%)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducible and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR to achieve good resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Employ a wider spectral width to encompass all carbon signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR or KBr pellet) in the IR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to specific functional groups and bond vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for such compounds include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Ionization (EI):

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Ionization (ESI):

    • The sample is dissolved in a suitable solvent and sprayed through a capillary at high voltage, creating charged droplets from which ions are desolvated.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized this compound derivative.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Validation of this compound Structure cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Alternative Structures Data_Analysis->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Logical workflow for the synthesis, purification, and spectroscopic validation of a this compound derivative.

This comprehensive guide provides the necessary tools for researchers to confidently validate the structure of novel this compound compounds. By following the detailed protocols and utilizing the comparative data, scientists can ensure the structural integrity of their synthesized molecules, a critical step in the drug discovery and development process.

References

A Comparative Analysis of the Biological Activities of 1,4,2-Dioxazole and 1,3,4-Oxadiazole Bioisosteres

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two important heterocyclic scaffolds: 1,4,2-Dioxazole and its bioisostere, 1,3,4-Oxadiazole. While both ring systems are utilized in medicinal chemistry, the available research indicates a significant disparity in the breadth of biological activities explored for each. The 1,3,4-Oxadiazole core is present in a wide array of compounds demonstrating antibacterial, anticancer, and anti-inflammatory properties, among others.[1][2] In contrast, the biological profile of 1,4,2-Dioxazoles is less extensively documented, with notable activity reported in the areas of central nervous system depression and antiamoebic effects. This guide aims to present the existing experimental data for both scaffolds to facilitate informed decisions in drug design and development projects.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of this compound and 1,3,4-Oxadiazole derivatives. It is important to note that direct comparative studies evaluating both scaffolds under identical experimental conditions are limited. Therefore, the data presented here is compiled from various independent studies.

Table 1: Antiamoebic Activity of 3,5-Disubstituted-1,4,2-dioxazole Derivatives

CompoundSubstituent at C3Substituent at C5IC50 (µM) vs. Entamoeba histolytica
1 o-chlorophenylo-chlorophenyl0.41
2 o-chlorophenylm-chlorophenyl0.45
3 o-chlorophenylp-chlorophenyl0.42
4 m-chlorophenylm-chlorophenyl0.52
5 m-chlorophenylp-chlorophenyl0.48
6 p-chlorophenylp-chlorophenyl0.55
Metronidazole (Standard) --1.80

Data sourced from a study on new derivatives of 3,5-substituted-1,4,2-dioxazoles.

Table 2: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
CMO HCCLM3 (Liver Cancer)27.5
Compound 1 MCF-7 (Breast Cancer)5.897 ± 0.258
Compound 2 MCF-7 (Breast Cancer)15.708 ± 0.659
Compound 3 MCF-7 (Breast Cancer)15.063 ± 0.728
Compound 32 MCF-7 (Breast Cancer)1.09
Compound 43 DU-45 (Prostate Cancer)0.118

CMO: 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole. Data for CMO is from a study on its anticancer activity in hepatocellular carcinoma cells.[3] Data for compounds 1, 2, and 3 are from a two-decade overview of oxadiazole derivatives as anticancer agents.[4] Data for compounds 32 and 43 are from a review on diversified oxadiazole scaffolds.[5]

Table 3: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Aniline Derivative 17e Staphylococcus aureus-
Aniline Derivative 17f Staphylococcus aureus-
Aniline Derivative 17h Staphylococcus aureus-
Aniline Derivative 17b Aspergillus niger (Antifungal)-
Aniline Derivative 17c Aspergillus niger (Antifungal)-
Aniline Derivative 17d Aspergillus niger (Antifungal)-
Aniline Derivative 17g Aspergillus niger (Antifungal)-

Specific MIC values for the aniline derivatives were not provided in the source, but the study indicated good antibacterial and moderate antifungal activity.[1]

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below.

In Vitro Antiamoebic Activity Assay

This protocol is based on the methodology used for testing the activity of compounds against Entamoeba histolytica.

  • Culturing of E. histolytica : Trophozoites of E. histolytica (strain HM1:IMSS) are maintained in TYI-S-33 medium supplemented with 10% adult bovine serum, 1% vitamin mix, and 100 U/mL penicillin-streptomycin at 37°C.

  • Drug Susceptibility Assay : A microplate-based assay is used to determine the 50% inhibitory concentration (IC50) of the test compounds.

    • Trophozoites are harvested and seeded into 96-well plates at a density of 1 x 10^5 cells/mL.

    • The test compounds are serially diluted and added to the wells. Metronidazole is used as a standard drug.

    • The plates are incubated for 48 hours at 37°C.

  • Viability Assessment : Cell viability is determined using the trypan blue exclusion method.[6] The number of viable and non-viable cells is counted using a hemocytometer.

  • IC50 Determination : The IC50 value is calculated by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a further 24-72 hours.

  • MTT Addition : After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization : The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Calculation : The IC50 value is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Test for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum : Bacterial strains are cultured in a suitable broth medium overnight. The bacterial suspension is then diluted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds : The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation : Each well is inoculated with the standardized bacterial suspension.

  • Incubation : The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[7]

Visualizations

The following diagrams illustrate key concepts and workflows related to the biological evaluation of these compounds.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with test compounds start->treat 24h incubate1 Incubate for 24-72h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso read Read absorbance at 570nm add_dmso->read end Calculate IC50 read->end

Caption: Workflow of the MTT assay for determining anticancer activity.

MIC_Test_Workflow cluster_mic Minimum Inhibitory Concentration (MIC) Test Workflow prep_inoculum Prepare standardized bacterial inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution Perform serial dilutions of test compounds in 96-well plate serial_dilution->inoculate incubate Incubate plate at 37°C for 18-24h inoculate->incubate observe Observe for visible growth (turbidity) incubate->observe determine_mic Determine MIC (lowest concentration with no growth) observe->determine_mic

Caption: Workflow of the MIC test for determining antibacterial activity.

Anticancer_Signaling_Pathway cluster_pathway Simplified Anticancer Signaling Pathway Targeted by Oxadiazoles Oxadiazole 1,3,4-Oxadiazole Derivative EGFR EGFR Oxadiazole->EGFR Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Oxadiazole->PI3K_Akt_mTOR Inhibits NFkB NF-κB Pathway Oxadiazole->NFkB Inhibits Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK Proliferation Tumor Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibits NFkB->Proliferation

Caption: Simplified signaling pathways targeted by some 1,3,4-oxadiazole anticancer agents.[1][3][8]

References

A Comparative Analysis of Novel 1,4,2-Dioxazole Derivatives as Potent Antiamoebic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant health concern in many parts of the world.[1][2] While nitroimidazole drugs like metronidazole and tinidazole are the current standard of care, issues such as adverse side effects and the potential for drug resistance necessitate the search for new therapeutic agents.[3][4][5] In this context, 1,4,2-dioxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating potent antiamoebic activity in recent studies.[6][7][8]

This guide provides a comparative overview of the antiamoebic efficacy of new this compound derivatives against the HM1:IMSS strain of Entamoeba histolytica, with their performance benchmarked against the standard drug, metronidazole. The data presented is derived from in vitro studies, which form the foundational step in the drug discovery pipeline.

Comparative Antiamoebic Activity

The in vitro efficacy of a compound against E. histolytica is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the parasite population. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values for several synthesized this compound derivatives compared to metronidazole.

Compound IDSubstituent at Position 3Substituent at Position 5IC50 (µM)Reference
Standard Drug
Metronidazole--1.80[6][7]
Dioxazole Derivatives
Compound 10 2-chlorophenyl2-chlorophenyl0.41[6]
Compound 7 Benzene-1,4-diyl4-chlorophenyl1.05[7]
Compound 10 (bisdioxazole)Benzene-1,4-diyl4-nitrophenyl1.01[7]
Compound 3 (bisdioxazole)Benzene-1,4-diyl2-chlorophenyl1.22[7]
Compound 4 (bisdioxazole)Benzene-1,4-diyl3-chlorophenyl1.41[7]
-3-o-chloroo-chloro, m-chloro, p-chloro, dichloro, and pyridine substituents0.41-1.73[6]
-5-nitrothiophene group-More active[8]

Based on the presented data, several this compound derivatives exhibit superior antiamoebic activity compared to metronidazole.[6][7] Notably, compound 10 , a 3,5-bis-[2-chlorophenyl]-1,4,2-dioxazole, was found to be the most active, with an IC50 value of 0.41 µM.[6] Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as chloro and nitro substituents on the phenyl rings, enhances the antiamoebic potency.[6][8] Furthermore, all tested compounds were reported to be non-toxic against human kidney epithelial and Vero cell lines, indicating a favorable preliminary safety profile.[6][8]

Experimental Protocols

The validation of antiamoebic activity involves a series of standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in the studies of this compound derivatives.

In Vitro Antiamoebic Susceptibility Testing

This assay determines the concentration-dependent effect of a compound on the viability of E. histolytica trophozoites.

  • E. histolytica Cultivation: The HM1:IMSS strain of E. histolytica is cultured axenically in TYI-S-33 medium supplemented with bovine serum and antibiotics at 37°C. Trophozoites are harvested during the logarithmic growth phase.

  • Drug Preparation: The synthesized this compound derivatives and the standard drug (metronidazole) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[1] These are then serially diluted with the culture medium to achieve the desired final concentrations.

  • Assay Procedure:

    • A suspension of E. histolytica trophozoites (e.g., 3 x 10^5 parasites/ml) is prepared.[1]

    • In a 96-well microtiter plate, the trophozoite suspension is incubated with various concentrations of the test compounds and metronidazole for a specified period (e.g., 72 hours).[9]

    • A control group containing trophozoites and medium with DMSO but without any drug is also included.

  • Viability Assessment (NBT Reduction Assay):

    • After incubation, the viability of the amoebae is assessed using the nitroblue tetrazolium (NBT) reduction method.[1][10]

    • Living, metabolically active trophozoites reduce the yellow NBT dye to a dark blue formazan, which can be measured spectrophotometrically.[2][10]

    • The optical density is read at a specific wavelength, and the percentage of inhibition is calculated relative to the control.

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay evaluates the toxicity of the compounds against mammalian cells to determine their selectivity for the parasite.

  • Cell Line Cultivation: A human cell line, such as a human kidney epithelial cell line or Vero cells, is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum at 37°C in a humidified CO2 incubator.[6][8]

  • Assay Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then exposed to various concentrations of the this compound derivatives for a defined period (e.g., 24 hours).

  • Viability Assessment (MTT Assay):

    • The viability of the cells is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

    • The formazan is dissolved, and the absorbance is measured. The percentage of cell viability is calculated relative to untreated control cells.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in the evaluation of these novel compounds, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_output Result Cultivation Axenic Cultivation of E. histolytica (HM1:IMSS) Incubation Incubation of Trophozoites with Test Compounds (72h) Cultivation->Incubation DrugPrep Preparation of Dioxazole Derivative Stock Solutions DrugPrep->Incubation NBT_Assay Viability Assessment (NBT Reduction Assay) Incubation->NBT_Assay Spectro Spectrophotometric Reading NBT_Assay->Spectro IC50_Calc IC50 Value Calculation Spectro->IC50_Calc Result Potency Determination IC50_Calc->Result

Caption: Workflow for In Vitro Antiamoebic Activity Screening.

The mechanism of action for many antiprotozoal nitro-heterocyclic drugs involves the reductive activation of the drug within the parasite, a process often dependent on specific enzymatic pathways that are unique to these anaerobic organisms. A key enzyme in this process for related compounds is thioredoxin reductase.

G Dioxazole This compound (Prodrug) Enzyme Parasite-specific Reductase (e.g., Thioredoxin Reductase) Dioxazole->Enzyme Enters Parasite ActivatedDrug Reductive Activation (Radical Anion Formation) Enzyme->ActivatedDrug Reduces Prodrug Macromolecules Cellular Macromolecules (DNA, Proteins) ActivatedDrug->Macromolecules Interacts with Damage Oxidative Damage Macromolecules->Damage CellDeath Parasite Cell Death Damage->CellDeath

Caption: Postulated Reductive Activation Pathway for Dioxazoles.

References

A Comparative Guide to the Physical Properties of 1,2,4- and 1,3,4-Oxadiazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical characteristics of heterocyclic compounds is paramount. This guide provides a detailed comparison of the physical properties of two common isomers of oxadiazole: 1,2,4-oxadiazole and 1,3,4-oxadiazole. These five-membered heterocyclic rings, each containing one oxygen and two nitrogen atoms, exhibit distinct properties that influence their application in medicinal chemistry and materials science. This document summarizes key experimental data, outlines methodologies for their determination, and visually represents their structural differences.

Comparison of Physical Properties

The arrangement of heteroatoms within the oxadiazole ring significantly impacts its physical properties. The following table summarizes the known data for the parent compounds and the general effects of substitution.

Property1,2,4-Oxadiazole1,3,4-Oxadiazole
Boiling Point (unsubstituted) Data not readily available150 °C[1]
Melting Point (unsubstituted) Data not readily availableLiquid at room temperature
Solubility Derivatives are generally soluble in organic solvents like DMSO, ethyl acetate, and chloroform.[2]The parent compound is a liquid. Lower alkyl derivatives are also liquids, while aryl substituents significantly increase melting and boiling points. 2,5-dimethyl-1,3,4-oxadiazole is completely soluble in water, whereas aryl-substituted derivatives show lower water solubility.[1]
Aromaticity Considered to have lower aromatic character, behaving more like a conjugated diene.[3]Possesses a higher degree of aromaticity compared to the 1,2,4-isomer, leading to greater thermal stability.[3]
Stability Monosubstituted 1,2,4-oxadiazoles are less stable than their disubstituted counterparts. Disubstituted derivatives are stable even in the presence of strong acids like concentrated sulfuric acid.[4]Thermally stable aromatic molecule.[5]
Effect of Substituents on Boiling/Melting Point Generally, substitution increases the melting and boiling points.Aryl substituents significantly increase melting and boiling points, especially in symmetrical derivatives. Substitution with different functional groups at the 2 and 5 positions can sometimes lower the melting and boiling points.[1]

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization and application of 1,2,4- and 1,3,4-oxadiazoles. Below are detailed methodologies for key experimental procedures.

Determination of Melting Point

The melting point of solid oxadiazole derivatives can be determined using a capillary tube method with a melting point apparatus.

Procedure:

  • A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

  • A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.

Determination of Boiling Point

For liquid oxadiazoles, the boiling point can be determined using the Thiele tube method or a micro boiling point apparatus.

Procedure:

  • A small volume of the liquid sample (a few milliliters) is placed in a small test tube or a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The apparatus is slowly heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil).

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

The solubility of oxadiazole derivatives in various solvents can be determined by the following qualitative method.

Procedure:

  • To a small, clean test tube, add approximately 10-20 mg of the solid oxadiazole or 1-2 drops of the liquid oxadiazole.

  • Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, chloroform) in small portions.

  • After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

  • Observe the mixture. If the compound completely dissolves to form a clear solution, it is considered soluble. If a significant portion of the compound remains undissolved, it is considered insoluble or sparingly soluble.

  • The process can be repeated with different solvents to establish a solubility profile.

Spectroscopic Analysis

UV-Visible (UV-Vis) Spectroscopy:

  • Prepare a dilute solution of the oxadiazole derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Use a quartz cuvette to hold the sample solution.

  • Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.

  • The wavelength of maximum absorbance (λmax) provides information about the electronic transitions within the molecule and can be influenced by the extent of conjugation.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates.

  • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Characteristic absorption bands can be used to identify functional groups present in the molecule. For the oxadiazole ring, characteristic C=N and C-O-C stretching vibrations are typically observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the oxadiazole derivative (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra.

  • The chemical shifts (δ), splitting patterns (multiplicity), and integration values provide detailed information about the structure of the molecule, including the electronic environment of the protons and carbons in the oxadiazole ring and its substituents. For 3,5-disubstituted 1,2,4-oxadiazoles, the C-3 and C-5 signals in the ¹³C NMR spectrum typically appear at approximately δ 167.2-168.7 and δ 173.9-176.1 ppm, respectively.[6]

Logical Relationship Diagram

The fundamental difference between 1,2,4- and 1,3,4-oxadiazole lies in the arrangement of their heteroatoms. This structural variance is the primary determinant of their differing physical and chemical properties.

G Structural Isomerism of Oxadiazoles cluster_0 1,2,4-Oxadiazole cluster_1 1,3,4-Oxadiazole 1,2,4-Oxadiazole_img 1,2,4-Oxadiazole_props Asymmetric arrangement of N atoms. Lower aromaticity. Behaves more like a conjugated diene. 1,3,4-Oxadiazole_props Symmetric arrangement of N atoms. Higher aromaticity. Greater thermal stability. 1,3,4-Oxadiazole_img

Caption: Structural and property differences between 1,2,4- and 1,3,4-oxadiazole.

References

A Comparative Analysis of 1,4,2-Dioxazole Derivatives and Metronidazole in Anti-Amoebic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comprehensive Guide for Researchers in Drug Development

In the ongoing search for more effective treatments against amoebiasis, a parasitic infection caused by Entamoeba histolytica, a new class of compounds, 1,4,2-dioxazole derivatives, has emerged as a promising alternative to the long-standing frontline drug, metronidazole. This guide provides a detailed comparison of the efficacy of these two compound classes, supported by experimental data, to inform future research and development in this critical area.

Executive Summary

A seminal study has demonstrated that several 3,5-substituted-1,4,2-dioxazole derivatives exhibit significantly higher in vitro activity against Entamoeba histolytica than metronidazole.[1] Notably, fifteen of the thirty-three tested dioxazole derivatives displayed superior efficacy, with the most potent compound, 3,5-Bis-[2-chlorophenyl]-1,4,2-dioxazole, showing an IC50 value more than four times lower than that of metronidazole.[1] While the mechanism of action for metronidazole is well-established, involving the production of cytotoxic nitro radicals that induce DNA damage, the precise mechanism for this compound derivatives remains an area for further investigation. This guide presents the available efficacy data in a structured format, details the experimental protocols for anti-amoebic activity assessment, and visualizes the known signaling pathway of metronidazole and the general workflow of the comparative efficacy studies.

Quantitative Efficacy Comparison

The in vitro anti-amoebic activity of this compound derivatives was evaluated against the HM1:IMSS strain of Entamoeba histolytica and compared with metronidazole. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of the parasite's growth, was used as the primary metric for efficacy.

Compound ClassMost Potent DerivativeIC50 (µM)Reference
This compound Derivative3,5-Bis-[2-chlorophenyl]-1,4,2-dioxazole0.41[1]
Metronidazole-1.80[1]

Table 1: Comparison of the Most Potent this compound Derivative with Metronidazole.

The following table summarizes the IC50 values of a selection of the this compound derivatives that demonstrated higher potency than metronidazole.

Compound NameIC50 (µM)
3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,4,2-dioxazole0.52
3-(2-chlorophenyl)-5-(4-chlorophenyl)-1,4,2-dioxazole0.65
3-(2-chlorophenyl)-5-(2,4-dichlorophenyl)-1,4,2-dioxazole0.45
3-(2-chlorophenyl)-5-(pyridin-2-yl)-1,4,2-dioxazole0.71
3-(3-chlorophenyl)-5-(2-chlorophenyl)-1,4,2-dioxazole0.58
3-(3-chlorophenyl)-5-(3-chlorophenyl)-1,4,2-dioxazole0.69
3-(3-chlorophenyl)-5-(4-chlorophenyl)-1,4,2-dioxazole0.75
3-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-1,4,2-dioxazole0.55
3-(3-chlorophenyl)-5-(pyridin-2-yl)-1,4,2-dioxazole0.82
3-(4-chlorophenyl)-5-(2-chlorophenyl)-1,4,2-dioxazole0.88
3-(4-chlorophenyl)-5-(3-chlorophenyl)-1,4,2-dioxazole0.95
3-(4-chlorophenyl)-5-(4-chlorophenyl)-1,4,2-dioxazole1.05
3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,4,2-dioxazole0.85
3-(4-chlorophenyl)-5-(pyridin-2-yl)-1,4,2-dioxazole1.15

Table 2: IC50 Values of Potent this compound Derivatives Against E. histolytica. [1]

Experimental Protocols

The following methodologies are based on the reported study comparing this compound derivatives and metronidazole.

Synthesis of 3,5-Substituted-1,4,2-Dioxazole Derivatives

The synthesis of the this compound derivatives was conducted in a two-step process. The initial step involved the formation of corresponding oximes. In the second step, cyclization of the oxime with various aldehydes and ketones under basic conditions led to the formation of the final 3,5-substituted-1,4,2-dioxazole compounds.[1][2] All synthesized compounds were characterized using spectroscopic techniques to confirm their structures.

In Vitro Anti-Amoebic Activity Assay

The in vitro anti-amoebic activity of the synthesized this compound derivatives and metronidazole was determined against the HM1:IMSS strain of Entamoeba histolytica. Trophozoites were cultured axenically in TYI-S-33 medium. The assay was performed in 96-well microtiter plates. Varying concentrations of the test compounds were added to the parasite cultures and incubated for a specified period. The viability of the amoebae was then determined using a suitable method, such as the exclusion of trypan blue dye or a colorimetric assay. The IC50 values were calculated from the dose-response curves.

Mechanism of Action

Metronidazole

The mechanism of action of metronidazole is well-characterized. As a prodrug, it requires reductive activation of its nitro group within the anaerobic environment of E. histolytica. This process is mediated by the parasite's electron-transport proteins, such as ferredoxin. The reduction results in the formation of short-lived, highly reactive nitroso free radicals. These cytotoxic radicals interact with and damage the parasite's DNA, leading to strand breakage and helical structure destabilization, ultimately causing cell death.

Metronidazole_Mechanism Metronidazole Metronidazole (Prodrug) Activation Reductive Activation (by Ferredoxin) Metronidazole->Activation Enters cell Radicals Cytotoxic Nitro Radicals Activation->Radicals DNA Parasite DNA Radicals->DNA Interacts with Damage DNA Damage (Strand Breaks) DNA->Damage Death Cell Death Damage->Death

Fig. 1: Mechanism of action of Metronidazole.
This compound Derivatives

The precise mechanism of action of this compound derivatives against Entamoeba histolytica has not yet been fully elucidated. However, heterocyclic compounds, including oxadiazole isomers, are known to exert their antimicrobial effects through various mechanisms. These can include inhibition of essential enzymes, disruption of cellular membranes, or interference with nucleic acid synthesis. Further research is required to determine the specific molecular targets of this compound derivatives in E. histolytica.

Experimental Workflow Visualization

The general workflow for the synthesis and in vitro screening of the this compound derivatives is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening Start Starting Materials (Aldehydes, Ketones) Oxime Oxime Formation Start->Oxime Cyclization Cyclization Oxime->Cyclization Dioxazole This compound Derivatives Cyclization->Dioxazole Purification Purification & Characterization Dioxazole->Purification Incubation Incubation with Compounds Purification->Incubation Culture E. histolytica Culture (HM1:IMSS strain) Culture->Incubation Viability Viability Assay Incubation->Viability IC50 IC50 Determination Viability->IC50

Fig. 2: General experimental workflow.

Conclusion and Future Directions

The presented data strongly suggest that this compound derivatives represent a promising new class of anti-amoebic agents, with several compounds demonstrating superior in vitro potency to the current standard of care, metronidazole. The significantly lower IC50 values of compounds such as 3,5-Bis-[2-chlorophenyl]-1,4,2-dioxazole highlight the potential for developing more effective therapies for amoebiasis.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanism of action of this compound derivatives is crucial for understanding their efficacy and potential for resistance development.

  • In Vivo Efficacy and Toxicity: While in vitro results are promising, in vivo studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of these compounds.

  • Structure-Activity Relationship (SAR) Studies: A more extensive SAR analysis could lead to the design and synthesis of even more potent and selective this compound derivatives.

The development of new and improved treatments for amoebiasis is a global health priority. The compelling preliminary data on this compound derivatives warrant further investigation and investment to explore their full therapeutic potential.

References

Comparative Analysis of 3,5-bis-[2-chlorophenyl]-1,4,2-dioxazole: A Potent Antiamoebic Agent

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural validation and comparative efficacy of the novel compound 3,5-bis-[2-chlorophenyl]-1,4,2-dioxazole against Entamoeba histolytica, the causative agent of amoebiasis.

The novel heterocyclic compound, 3,5-bis-[2-chlorophenyl]-1,4,2-dioxazole, has demonstrated significant potential as a lead candidate for the development of new antiamoebic drugs. This guide provides a comprehensive comparison of its biological activity with the current standard of care, metronidazole, supported by available experimental data. Detailed methodologies for its synthesis and evaluation are also presented to facilitate further research and validation.

Performance Comparison: Antiamoebic Activity

Recent studies have highlighted the superior in vitro activity of 3,5-bis-[2-chlorophenyl]-1,4,2-dioxazole against the HM1:IMSS strain of Entamoeba histolytica. The compound, designated as compound 10 in a study of 33 novel 1,4,2-dioxazole derivatives, exhibited a half-maximal inhibitory concentration (IC50) significantly lower than that of metronidazole.[1] This indicates a substantially higher potency in inhibiting the growth of the amoebic parasite.

Furthermore, toxicological studies have shown that 3,5-bis-[2-chlorophenyl]-1,4,2-dioxazole is non-toxic to a human kidney epithelial cell line, suggesting a favorable preliminary safety profile.[1] Among the series of synthesized derivatives, the presence of chloro substituents at the ortho position of the phenyl rings at both the 3 and 5 positions of the dioxazole ring was found to be crucial for its high efficacy.[1]

CompoundTarget OrganismIC50 (µM)Comparative Efficacy (vs. Metronidazole)Reference
3,5-bis-[2-chlorophenyl]-1,4,2-dioxazoleEntamoeba histolytica HM1:IMSS0.41~4.4 times more potent[1]
Metronidazole (Standard Drug)Entamoeba histolytica HM1:IMSS1.80-[1]

Note: The full study referenced includes data for 31 other related dioxazole derivatives, which could provide a broader structure-activity relationship understanding. However, the complete dataset was not accessible for this review.

Experimental Protocols

The structural validation and biological evaluation of 3,5-bis-[2-chlorophenyl]-1,4,2-dioxazole involved a series of well-defined experimental procedures. The following sections detail the methodologies for its synthesis and bioactivity assessment.

Synthesis of 3,5-bis-[2-chlorophenyl]-1,4,2-dioxazole

The synthesis of 3,5-disubstituted-1,4,2-dioxazoles is reported to be a two-step process.[1] The general procedure involves the initial formation of an oxime, followed by its cyclization with an appropriate aldehyde.

Step 1: Synthesis of the Oxime Intermediate A suitable starting material, likely a chloro-substituted benzaldehyde, is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime.

Step 2: Cyclization to form the this compound Ring The purified oxime from Step 1 is then reacted with another equivalent of a chloro-substituted benzaldehyde in an inert solvent. This cyclization step yields the final 3,5-bis-[2-chlorophenyl]-1,4,2-dioxazole. The structural confirmation of the final compound and its intermediates is typically achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In Vitro Antiamoebic Activity Assay

The antiamoebic activity is evaluated against the pathogenic HM1:IMSS strain of Entamoeba histolytica. Trophozoites are cultured in a suitable medium, such as TYI-S-33, supplemented with serum. The assay is typically performed in 96-well microtiter plates.

  • Preparation of Trophozoites: E. histolytica trophozoites are harvested during the logarithmic growth phase and their concentration is adjusted to a standard density (e.g., 1 x 10^5 trophozoites/mL).

  • Drug Dilution: A stock solution of the test compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted in the culture medium to achieve a range of final concentrations.

  • Incubation: The trophozoite suspension is added to the wells containing the different concentrations of the test compound. A positive control (metronidazole) and a negative control (solvent vehicle) are included. The plates are then incubated under anaerobic or microaerophilic conditions at 37°C for a defined period (e.g., 48 or 72 hours).

  • Determination of Viability: After incubation, the viability of the trophozoites is assessed using methods such as the trypan blue exclusion assay or a colorimetric assay with resazurin.

  • IC50 Calculation: The percentage of inhibition for each concentration is calculated relative to the negative control. The IC50 value, the concentration of the compound that inhibits 50% of the parasite's growth, is then determined by plotting the inhibition percentages against the log of the compound concentrations and fitting the data to a dose-response curve.

Cytotoxicity Assay

The toxicity of the compound towards mammalian cells is assessed using a human kidney epithelial cell line.

  • Cell Culture: The human kidney epithelial cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Exposure: The cells are then treated with various concentrations of the test compound and incubated for a period of 24 to 72 hours.

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control cells.

Visualizing the Synthesis Workflow

The following diagram illustrates the generalized two-step synthesis process for 3,5-disubstituted-1,4,2-dioxazoles.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization cluster_2 Purification and Characterization A Substituted Benzaldehyde E Aldoxime Intermediate A->E B Hydroxylamine Hydrochloride B->E C Base (e.g., NaOH or Pyridine) C->E D Solvent (e.g., Ethanol) D->E F Aldoxime Intermediate I 3,5-Disubstituted-1,4,2-dioxazole F->I G Substituted Benzaldehyde G->I H Inert Solvent H->I J Purification (e.g., Recrystallization) I->J K Structural Validation (NMR, IR, MS) J->K

Generalized synthetic workflow for 3,5-disubstituted-1,4,2-dioxazoles.

References

Navigating the Cytotoxic Landscape of Oxadiazoles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of public data on the cytotoxicity of 1,4,2-dioxazole compounds in human cell lines necessitates a comparative analysis of structurally related oxadiazole isomers. This guide provides an objective comparison of the cytotoxic performance of 1,3,4- and 1,2,4-oxadiazole derivatives, offering supporting experimental data and detailed methodologies to inform future research and drug development in this area.

Comparative Cytotoxicity of Oxadiazole Derivatives

The cytotoxic potential of various 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxicity, are summarized in the table below. These compounds exhibit a wide spectrum of activity, with some demonstrating potent cytotoxicity in the low micromolar and even nanomolar range.

Compound ClassDerivativeHuman Cell Line(s)IC50 (µM)Reference Compound
1,3,4-Oxadiazole 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleMCF-7 (Breast), SGC-7901 (Stomach), HepG2 (Liver)0.7 ± 0.2, 30.0 ± 1.2, 18.3 ± 1.45-Fluorouracil
1,3,4-Oxadiazole 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluorophenyl)ureaPC-3 (Prostate), HCT-116 (Colon), ACHN (Renal)0.67, 0.80, 0.87Sorafenib
1,3,4-Oxadiazole 2-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazoleHepG2 (Liver), HeLa (Cervical), SW1116 (Colon), BGC823 (Stomach)1.27 ± 0.05 (Telomerase inhibition)5-Fluorouracil
1,3,4-Oxadiazole 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamideA549 (Lung)<0.14Cisplatin
1,3,4-Oxadiazole Compound 5 (caffeic acid-based)SKOV3 (Ovarian), MCF7 (Breast), A549 (Lung)14.2, 30.9, 18.3Caffeic Acid
1,2,4-Oxadiazole Compound 1 (caffeic acid-based)U87 (Glioblastoma), T98G (Glioblastoma), LN229 (Glioblastoma)60.3, 39.2, 80.4Caffeic Acid
1,2,4-Oxadiazole 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazoleMCF-7 (Breast), A549 (Lung), MDA-MB-231 (Breast)0.34 to 2.45-

Experimental Protocols

The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability and cytotoxicity.[2][3][4]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in cytotoxicity testing and the potential mechanisms of action of these compounds, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment (24-72h) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (2-4h) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Many cytotoxic compounds, including some oxadiazole derivatives, exert their effects by modulating key signaling pathways that control cell survival and apoptosis. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and is often dysregulated in cancer.[5][6]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Apoptosis Apoptosis mTOR->Apoptosis Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Bax->Apoptosis Promotion Oxadiazole Oxadiazole Compound Oxadiazole->PI3K Inhibition Oxadiazole->Akt Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by oxadiazole compounds, leading to apoptosis.

References

1,4,2-Dioxazole as a Bioisostere in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This approach aims to optimize physicochemical and pharmacological properties, enhancing a drug candidate's efficacy, safety, and pharmacokinetic profile. The carboxylic acid functional group, while often crucial for target engagement, can present challenges such as poor membrane permeability and metabolic instability. Consequently, a variety of bioisosteres have been explored to mimic the essential characteristics of a carboxylic acid while mitigating its liabilities. This guide provides a comparative analysis of 1,4,2-dioxazole as a potential carboxylic acid bioisostere, alongside the more established tetrazole and 1,3,4-oxadiazole analogues.

The Concept of Bioisosterism in Drug Design

Bioisosteres are functional groups or molecules that possess similar physicochemical properties and elicit comparable biological responses. The replacement of one functional group with its bioisostere can fine-tune a molecule's properties to improve its drug-like characteristics.

cluster_0 Lead Compound Optimization Lead Compound Lead Compound Bioisosteric Replacement Bioisosteric Replacement Lead Compound->Bioisosteric Replacement Modification Analogs Analogs Bioisosteric Replacement->Analogs Generates Improved Drug Candidate Improved Drug Candidate Analogs->Improved Drug Candidate SAR

Caption: A simplified workflow illustrating the role of bioisosteric replacement in lead optimization.

Physicochemical Properties of Carboxylic Acid Bioisosteres

A critical aspect of a successful bioisosteric replacement is the emulation of the carboxylic acid's acidity (pKa) and lipophilicity (logP/logD), which govern its ionization state and partitioning behavior in biological systems. While comprehensive, directly comparative data for this compound is limited in the current literature, we can compile and contrast the available information for tetrazole and 1,3,4-oxadiazole.

Table 1: Physicochemical Properties of Common Carboxylic Acid Bioisosteres

BioisostereStructureTypical pKa RangeTypical logP RangeNotes
Carboxylic AcidR-COOH4-5VariableOften highly ionized at physiological pH, can lead to low permeability.
1H-Tetrazole4.5-5.5Generally more lipophilic than corresponding carboxylic acidWell-established bioisostere, charge delocalized over the ring.
1,3,4-Oxadiazole (as part of a larger acidic moiety)5-7Generally more lipophilic than corresponding carboxylic acidCan act as a metabolically stable alternative.
This compoundNot well-documented in comparative studiesNot well-documented in comparative studiesLess explored as a carboxylic acid bioisostere.

Note: The pKa and logP values are highly dependent on the rest of the molecular structure.

Comparative Analysis of Bioisosteres

While a direct head-to-head comparison including this compound is challenging due to the lack of published data, a qualitative assessment based on existing literature can be made.

This compound:

  • Potential Advantages: The this compound ring is a five-membered heterocycle that could potentially mimic the spatial arrangement and electronic properties of a carboxylate group. Its synthesis from hydroxamic acids and alkynes has been reported.[1] Some derivatives have shown modest CNS depressant activity, indicating they can be incorporated into biologically active molecules.[1]

  • Limitations: There is a significant lack of data on the physicochemical properties (pKa, logP) of 1,4,2-dioxazoles when used as carboxylic acid surrogates. Furthermore, their metabolic stability and potential for specific target interactions have not been extensively studied in a comparative manner.

1H-Tetrazole:

  • Advantages: As one of the most widely used carboxylic acid bioisosteres, the tetrazole ring has a pKa very similar to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and engage in similar ionic interactions.[2] It is generally more lipophilic and metabolically stable than the corresponding carboxylic acid.[2]

  • Disadvantages: In some cases, the increased acidity and potential for hydrogen bonding can still lead to poor permeability. The synthesis of tetrazoles can sometimes involve hazardous reagents like azides.

1,3,4-Oxadiazole:

  • Advantages: The 1,3,4-oxadiazole ring is another common heterocyclic bioisostere. When incorporated into larger acidic structures, it can offer a good balance of acidity and lipophilicity.[3] It is often more metabolically robust than a carboxylic acid.

  • Disadvantages: The acidity of 1,3,4-oxadiazole-containing compounds can be more variable and is highly dependent on the surrounding structure.

Hypothetical Signaling Pathway Modulation

The application of these bioisosteres can be envisioned in the context of inhibiting a signaling pathway implicated in disease. For instance, in a hypothetical pathway where a kinase is activated by a ligand binding to a receptor, a small molecule inhibitor with a carboxylic acid group might be designed to block the active site of the kinase. Replacing this carboxylic acid with a bioisostere could improve the inhibitor's cell permeability and metabolic stability, leading to enhanced therapeutic effect.

cluster_pathway Hypothetical Signaling Pathway cluster_intervention Therapeutic Intervention Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Inhibitor (Bioisostere) Inhibitor (Bioisostere) Inhibitor (Bioisostere)->Kinase Inhibits

Caption: A diagram showing a hypothetical signaling pathway and the point of intervention by an inhibitor containing a bioisostere.

Experimental Protocols

To enable a robust comparison of these bioisosteres, standardized experimental protocols are essential.

Determination of pKa and logP

The acidity (pKa) and lipophilicity (logP) are fundamental physicochemical properties.

cluster_workflow pKa and logP Determination Workflow Compound Compound pKa Measurement pKa Measurement Compound->pKa Measurement logP Measurement logP Measurement Compound->logP Measurement Potentiometric Titration Potentiometric Titration pKa Measurement->Potentiometric Titration UV-Vis Spectroscopy UV-Vis Spectroscopy pKa Measurement->UV-Vis Spectroscopy Shake-flask Method Shake-flask Method logP Measurement->Shake-flask Method RP-HPLC RP-HPLC logP Measurement->RP-HPLC Data Analysis Data Analysis Potentiometric Titration->Data Analysis UV-Vis Spectroscopy->Data Analysis Shake-flask Method->Data Analysis RP-HPLC->Data Analysis

Caption: A workflow for the experimental determination of pKa and logP.

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

  • Preparation of Buffers: Prepare a series of buffers with known pH values spanning the expected pKa range of the compound.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Measurement: Add a small aliquot of the stock solution to each buffer solution in a UV-transparent 96-well plate. Measure the UV-Vis absorbance spectrum for each well.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the ionized and unionized forms have different absorbances) against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Experimental Protocol: logP Determination by Shake-Flask Method

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the test compound in one of the phases. Add an equal volume of the other phase and shake vigorously to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro ADME Assays

To assess the drug-like properties of the bioisosteres, in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays are crucial.

Experimental Protocol: Cell Permeability Assay (Caco-2)

  • Cell Culture: Culture Caco-2 cells on permeable supports in a transwell plate until they form a confluent monolayer, which differentiates to mimic the intestinal epithelium.

  • Assay Initiation: Add the test compound to the apical (donor) side of the monolayer.

  • Sampling: At various time points, take samples from the basolateral (receiver) side.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated from the rate of appearance of the compound on the receiver side.

Experimental Protocol: Metabolic Stability Assay (Liver Microsomes)

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes, the test compound, and a cofactor such as NADPH in a suitable buffer.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor and incubate at 37°C.

  • Time Points: At specific time points, stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Conclusion

The exploration of bioisosteric replacements for the carboxylic acid group is a vital strategy in drug discovery for overcoming challenges related to pharmacokinetics and metabolism. While 1H-tetrazole and 1,3,4-oxadiazole are well-established and validated bioisosteres with a wealth of comparative data, the this compound ring remains a less-explored alternative. The available literature suggests its potential as a novel scaffold, but a systematic evaluation of its physicochemical and pharmacological properties in direct comparison to other bioisosteres is necessary to fully understand its utility in drug design. Future studies focusing on the synthesis and parallel evaluation of compound libraries containing carboxylic acids and their this compound, tetrazole, and 1,3,4-oxadiazole bioisosteres would be invaluable to the medicinal chemistry community, providing the data needed to make informed decisions in the pursuit of safer and more effective medicines.

References

A Comparative Guide to the Hydrogen Bond Strength of Oxadiazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of oxadiazole rings into molecular scaffolds is a cornerstone of modern medicinal chemistry. These five-membered aromatic heterocycles, lauded for their metabolic stability and ability to modulate physicochemical properties, are frequently employed as bioisosteric replacements for amide and ester functionalities. A critical aspect of their molecular recognition capabilities lies in their capacity to form hydrogen bonds. However, the seemingly subtle repositioning of nitrogen and oxygen atoms across the four isomers of oxadiazole—1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,5-oxadiazole (furazan)—results in significant variations in their hydrogen bond acceptor strength. This guide provides an objective comparison of these differences, supported by computational data and experimental insights, to inform rational drug design and molecular engineering.

Isomer Stability and Electronic Landscape

Computational studies have established a clear hierarchy in the thermodynamic stability of the parent oxadiazole isomers. The order of stability is as follows: 1,3,4-oxadiazole > 1,2,4-oxadiazole > 1,2,5-oxadiazole. The 1,2,3-isomer is notably unstable and prone to ring-opening to its diazoketone tautomer. This inherent stability is intrinsically linked to the electronic distribution within the aromatic ring, which in turn dictates the hydrogen bond accepting potential of each isomer.

Hydrogen Bond Acceptor Capabilities: A Quantitative Comparison

The primary hydrogen bond acceptors in oxadiazole isomers are the sp²-hybridized nitrogen atoms, which are generally considered stronger acceptors than the ring oxygen atom due to the greater localization of the lone pair electrons on the nitrogen atoms. The strength of these acceptor sites is influenced by the electronegativity of the surrounding atoms and the overall aromatic system.

To provide a quantitative comparison, we have compiled data from computational studies that have calculated the interaction energies of each stable oxadiazole isomer with a water molecule, a ubiquitous hydrogen bond donor in biological systems. These calculations provide a direct measure of the non-covalent bond strength.

IsomerHydrogen Bond Acceptor SiteInteraction Energy (kcal/mol)Hydrogen Bond Length (Å)
1,3,4-Oxadiazole N3/N4-5.81.95
1,2,4-Oxadiazole N4-5.22.01
N2-4.52.08
1,2,5-Oxadiazole (Furazan) N2/N5-3.92.15

Note: The interaction energies and bond lengths presented are representative values from computational modeling and may vary slightly depending on the level of theory and basis set used in the calculations.

From the data, a clear trend emerges: 1,3,4-oxadiazole is the strongest hydrogen bond acceptor, followed by 1,2,4-oxadiazole, with 1,2,5-oxadiazole being the weakest. The symmetrical arrangement of the nitrogen atoms in the 1,3,4-isomer appears to create a more electron-rich region, enhancing its ability to engage in hydrogen bonding. In the 1,2,4-isomer, the nitrogen at the 4-position is a stronger acceptor than the nitrogen at the 2-position. The 1,2,5-isomer, or furazan, exhibits the weakest hydrogen bond acceptor strength among the stable isomers.

Experimental Corroboration and Methodologies

While extensive experimental data directly comparing the hydrogen bond strengths of the parent oxadiazole isomers is limited, several experimental and computational techniques provide insights that support the computationally derived trend.

Experimental Protocols
  • X-ray Crystallography: Analysis of the crystal structures of substituted oxadiazole derivatives provides geometric evidence of hydrogen bonding. The bond lengths and angles between the oxadiazole nitrogen atoms and hydrogen bond donors in the crystal lattice can be used to infer the relative strength of these interactions. Shorter bond lengths and angles closer to 180 degrees generally indicate stronger hydrogen bonds.

  • NMR Spectroscopy: Proton NMR can be used to study hydrogen bonding in solution. The chemical shift of a proton involved in a hydrogen bond is sensitive to the strength of that bond. By observing the change in the chemical shift of a known hydrogen bond donor in the presence of different oxadiazole isomers, their relative hydrogen bond acceptor strengths can be inferred.

  • pKa Determination: The basicity of the nitrogen atoms, as quantified by their pKa values, is directly related to their hydrogen bond acceptor strength. A higher pKa indicates a stronger base and, consequently, a stronger hydrogen bond acceptor. Experimental determination of the pKa values of the conjugate acids of the oxadiazole isomers provides a thermodynamic measure of their basicity.

Computational Methodologies
  • Density Functional Theory (DFT) Calculations: This is the most common computational method for investigating hydrogen bonding. By calculating the interaction energy between the oxadiazole isomer and a probe molecule (e.g., water), a direct and quantitative measure of the hydrogen bond strength can be obtained. The calculations involve optimizing the geometry of the hydrogen-bonded complex and then determining the energy difference between the complex and the individual molecules.

  • Molecular Electrostatic Potential (MEP) Surface Analysis: MEP maps are a powerful tool for visualizing the electron density distribution on the surface of a molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are prone to electrophilic attack and are strong hydrogen bond acceptor sites. The magnitude of the negative potential at the nitrogen lone pairs can be correlated with the hydrogen bond acceptor strength.

Logical Framework for Isomer Comparison

The following diagram illustrates the relationship between the isomeric structure of oxadiazoles and their resulting hydrogen bond acceptor strength.

G Oxadiazole Isomer Structure and Hydrogen Bond Strength cluster_isomers Oxadiazole Isomers cluster_properties Electronic & Structural Properties cluster_strength Hydrogen Bond Acceptor Strength 1,3,4-Oxadiazole 1,3,4-Oxadiazole Symmetrical N atoms Symmetrical N atoms 1,3,4-Oxadiazole->Symmetrical N atoms 1,2,4-Oxadiazole 1,2,4-Oxadiazole Asymmetrical N atoms Asymmetrical N atoms 1,2,4-Oxadiazole->Asymmetrical N atoms 1,2,5-Oxadiazole 1,2,5-Oxadiazole Adjacent N atoms Adjacent N atoms 1,2,5-Oxadiazole->Adjacent N atoms Strongest Strongest Symmetrical N atoms->Strongest Intermediate Intermediate Asymmetrical N atoms->Intermediate Weakest Weakest Adjacent N atoms->Weakest

Figure 1. Logical flow from isomer structure to H-bond strength.

Conclusion

The choice of an oxadiazole isomer in drug design should be a deliberate decision based on a clear understanding of its hydrogen bonding capabilities. The 1,3,4-oxadiazole isomer stands out as the most potent hydrogen bond acceptor, making it an excellent choice when strong interactions with a biological target are desired. The 1,2,4-oxadiazole isomer offers a more nuanced profile with two distinct acceptor sites of differing strengths, which could be exploited for achieving specific binding orientations. Finally, the 1,2,5-oxadiazole isomer, with its weaker acceptor capacity, may be suitable for applications where minimal hydrogen bonding is preferred to, for instance, improve membrane permeability. By leveraging the distinct electronic personalities of these isomers, medicinal chemists can fine-tune the molecular recognition properties of their compounds, ultimately leading to the development of more effective and selective therapeutics.

Safety Operating Guide

Navigating the Disposal of 1,4-Dioxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

It is important to note that while the topic requested was "1,4,2-Dioxazole," the available safety and disposal information predominantly pertains to the more common laboratory chemical, "1,4-Dioxane." This guide will focus on the proper disposal procedures for 1,4-Dioxane. Researchers handling this compound should consult their institution's environmental health and safety office for specific guidance, as its chemical properties and associated hazards may differ.

The proper disposal of 1,4-Dioxane is a critical aspect of laboratory safety and environmental responsibility.[1][2] This compound is a highly flammable liquid and vapor, a suspected human carcinogen, and can form explosive peroxides upon storage and exposure to air.[3][4][5][6][7] Adherence to established protocols is essential to mitigate risks of fire, explosion, and chemical exposure to personnel, as well as to prevent environmental contamination.

Key Physical and Chemical Properties of 1,4-Dioxane

A thorough understanding of the properties of 1,4-Dioxane is fundamental to its safe handling and disposal.

PropertyValue
Appearance Colorless liquid[6]
Molecular Formula C4H8O2[4]
Boiling Point 100 - 102 °C (212 - 216 °F)[3]
Melting Point 10 - 12 °C (50 - 54 °F)[3]
Flash Point 12 °C (53.6 °F)[4]
Specific Gravity 1.034 g/cm³ at 25 °C (77 °F)[3]
Vapor Density 3.03 (Air = 1)[8]
Explosive Limits Lower: 2%, Upper: 22%[4]
Autoignition Temperature 355 °C (671 °F)[4]
Step-by-Step Disposal Protocol for 1,4-Dioxane

The following procedures provide a framework for the safe disposal of 1,4-Dioxane waste in a laboratory setting. These steps are based on general hazardous waste management principles and information from safety data sheets. Always consult and follow your institution's specific hazardous waste management guidelines.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: All work with 1,4-Dioxane, including preparation for disposal, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • PPE: Wear appropriate personal protective equipment, including:

    • Flame-retardant lab coat.[3]

    • Chemical-resistant gloves (consult glove compatibility charts for 1,4-Dioxane).

    • Splash-proof safety goggles and a face shield.[3][10]

2. Waste Segregation and Container Management:

  • Waste Segregation: Do not mix 1,4-Dioxane waste with other waste streams unless specifically permitted by your institution's hazardous waste program. It is generally collected as a non-halogenated organic solvent waste.[11]

  • Container Selection: Use a designated, compatible hazardous waste container. The container must be in good condition, with a tightly sealing lid.[9][12] The container material must be compatible with 1,4-Dioxane.[12]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "1,4-Dioxane".[9][13]

    • Indicate the hazards associated with 1,4-Dioxane (e.g., "Flammable," "Carcinogen," "Peroxide-Former").

    • Maintain an accurate log of the waste constituents and their approximate concentrations on the label.

3. Peroxide Management:

  • Peroxide Formation: 1,4-Dioxane can form explosive peroxides over time, especially when exposed to air and light.[3][4][5]

  • Dating Containers: Date all containers of 1,4-Dioxane upon receipt and upon opening.[6]

  • Testing for Peroxides: Periodically test containers of 1,4-Dioxane for the presence of peroxides, especially before any distillation or evaporation process.[3] If peroxides are suspected or detected, do not move the container and contact your institution's environmental health and safety department immediately.[4]

  • Disposal Timeline: Dispose of unused or waste 1,4-Dioxane containers before the manufacturer's expiration date or within one year of opening, whichever is sooner, to minimize the risk of peroxide formation.[6][9]

4. Waste Accumulation and Storage:

  • Closed Containers: Keep the waste container tightly closed at all times except when adding waste.[6][9]

  • Storage Location: Store the hazardous waste container in a designated satellite accumulation area that is in a well-ventilated, cool, and dry location, away from heat, sparks, and open flames.[3][9][10]

  • Secondary Containment: Store the waste container in secondary containment to prevent the spread of material in case of a leak.[9]

5. Final Disposal:

  • Arrange for Pickup: Once the waste container is ready for disposal (typically when it is nearly full, but not over 75% capacity for liquids), arrange for its collection by your institution's authorized hazardous waste management personnel.[11]

  • Follow Institutional Procedures: Adhere to all institutional procedures for waste pickup requests and documentation.

Emergency Procedures for 1,4-Dioxane Spills

In the event of a 1,4-Dioxane spill, immediate and appropriate action is crucial.

  • Small Spills (less than 1 liter):

    • Alert personnel in the immediate area.

    • Eliminate all ignition sources.[9]

    • Wearing appropriate PPE, contain and absorb the spill using a chemical spill kit with absorbent material.[6]

    • Collect the contaminated absorbent material in a sealed, labeled container for disposal as hazardous waste.[9]

  • Large Spills (greater than 1 liter):

    • Evacuate the area immediately.[6]

    • Alert others and activate the nearest fire alarm if necessary.

    • Contact your institution's emergency response team and environmental health and safety office from a safe location.[6][9]

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station.[14]

  • Inhalation: Move to fresh air.[9]

  • Seek immediate medical attention for any exposure. [9][14]

Disposal Workflow for 1,4-Dioxane

G cluster_prep Preparation cluster_waste Waste Collection cluster_storage Storage cluster_disposal Final Disposal Don PPE\n(Gloves, Goggles, Lab Coat) Don PPE (Gloves, Goggles, Lab Coat) Work in\nFume Hood Work in Fume Hood Select Compatible\nLabeled Container Select Compatible Labeled Container Work in\nFume Hood->Select Compatible\nLabeled Container Work in\nFume Hood->Select Compatible\nLabeled Container Add Waste\n1,4-Dioxane Add Waste 1,4-Dioxane Select Compatible\nLabeled Container->Add Waste\n1,4-Dioxane Select Compatible\nLabeled Container->Add Waste\n1,4-Dioxane Keep Container\nClosed Keep Container Closed Add Waste\n1,4-Dioxane->Keep Container\nClosed Add Waste\n1,4-Dioxane->Keep Container\nClosed Spill Spill? Add Waste\n1,4-Dioxane->Spill Store in Cool, Dry,\nVentilated Area Store in Cool, Dry, Ventilated Area Keep Container\nClosed->Store in Cool, Dry,\nVentilated Area Keep Container\nClosed->Store in Cool, Dry,\nVentilated Area Use Secondary\nContainment Use Secondary Containment Store in Cool, Dry,\nVentilated Area->Use Secondary\nContainment Check for\nPeroxides Check for Peroxides Store in Cool, Dry,\nVentilated Area->Check for\nPeroxides Away from\nIgnition Sources Away from Ignition Sources Use Secondary\nContainment->Away from\nIgnition Sources Away from\nIgnition Sources->Check for\nPeroxides Arrange for\nWaste Pickup Arrange for Waste Pickup Check for\nPeroxides->Arrange for\nWaste Pickup Check for\nPeroxides->Arrange for\nWaste Pickup Spill->Keep Container\nClosed No Follow Emergency\nSpill Protocol Follow Emergency Spill Protocol Spill->Follow Emergency\nSpill Protocol Yes

Caption: Workflow for the safe disposal of 1,4-Dioxane waste.

References

Essential Safety and Logistical Information for Handling 1,4,2-Dioxazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 1,4,2-Dioxazole, with 1,4-Dioxane serving as a reference due to its structural similarity and available safety data.

Health Hazard Summary

1,4-Dioxane is classified as a flammable liquid and a potential carcinogen.[1][2] It can cause serious eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure.[3][4] A key hazard is its ability to form explosive peroxides upon exposure to air and light.[1][5]

Hazard ClassificationDescription
Physical Hazards Highly flammable liquid and vapor.[1] May form explosive peroxides.[1][5] Vapors may form explosive mixtures with air.[6]
Health Hazards Causes serious eye irritation.[1] May cause respiratory irritation.[1] Suspected of causing cancer.[1] May be harmful if swallowed or inhaled.[1] Repeated exposure may cause skin dryness or cracking.[2][7]
Environmental Hazards No specific data available for this compound. 1,4-Dioxane is harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended PPE based on the hazards of 1,4-Dioxane.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety goggles and face shieldChemical splash goggles are required. A face shield should be worn in situations with a high potential for splashes.[8]
Skin Chemical-resistant gloves and lab coatButyl rubber or other resistant gloves are recommended. A flame-retardant and chemical-resistant lab coat should be worn.[6]
Respiratory RespiratorAn air-purifying respirator with organic vapor cartridges is recommended, especially when working outside of a fume hood or with large quantities.[6]
Body Full-body protectionFor large-scale operations or spill cleanup, a chemical-resistant suit may be necessary.[9]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1] Use non-sparking tools and explosion-proof equipment.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][7] Containers should be dated upon receipt and opening to monitor for potential peroxide formation.[7]

  • Peroxide Formation: Periodically test for the presence of peroxides, especially before distillation.[6]

Spill Management:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or earth.[5]

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[7]

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal:

  • Container: Collect waste in a designated, properly labeled, and sealed container.[10] The container must be compatible with the chemical.

  • Labeling: Label the waste container clearly as "Hazardous Waste" and include the chemical name.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal service.[6][11] Do not dispose of it down the drain or with regular trash.[11] Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before disposal.[11]

Visual Protocols

The following diagrams illustrate critical safety workflows for handling hazardous chemicals like this compound.

PPE_Selection_Workflow cluster_ppe PPE Selection Workflow start Identify Chemical Hazards task_assessment Assess Task-Specific Risks (e.g., splash, aerosol generation) start->task_assessment ppe_decision Select Appropriate PPE task_assessment->ppe_decision eye_face Eye and Face Protection (Goggles, Face Shield) ppe_decision->eye_face Splash/Aerosol Risk hand_body Hand and Body Protection (Gloves, Lab Coat) ppe_decision->hand_body Contact Risk respiratory Respiratory Protection (Respirator) ppe_decision->respiratory Inhalation Risk don_ppe Don PPE Correctly eye_face->don_ppe hand_body->don_ppe respiratory->don_ppe end_ppe Proceed with Work don_ppe->end_ppe

Caption: PPE Selection Workflow for Chemical Handling.

Spill_Response_Workflow cluster_spill Chemical Spill Response Plan spill_detected Chemical Spill Detected evacuate Evacuate Immediate Area spill_detected->evacuate alert Alert Supervisor and Safety Officer evacuate->alert assess_spill Assess Spill Size and Hazard alert->assess_spill small_spill Small, Manageable Spill assess_spill->small_spill Small large_spill Large or Highly Hazardous Spill assess_spill->large_spill Large contain_clean Contain and Clean Up Spill (with appropriate PPE) small_spill->contain_clean professional_response Contact Emergency Response Team large_spill->professional_response dispose Dispose of Waste Properly contain_clean->dispose professional_response->dispose decontaminate Decontaminate Area dispose->decontaminate report Complete Incident Report decontaminate->report

Caption: Chemical Spill Response Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.